molecular formula C7H13NO2 B1429282 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone CAS No. 1434128-49-0

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Cat. No.: B1429282
CAS No.: 1434128-49-0
M. Wt: 143.18 g/mol
InChI Key: BNDQAJZZCHWVGR-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-hydroxyazetidin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO2/c1-5(2)7(10)8-3-6(9)4-8/h5-6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDQAJZZCHWVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244314
Record name 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434128-49-0
Record name 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone, a valuable substituted azetidine derivative. The azetidine scaffold is a privileged structure in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] This document delineates a two-stage synthesis, commencing with the preparation of the key intermediate, 3-hydroxyazetidine, followed by its N-acylation with isobutyryl chloride. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds.

Introduction

The four-membered azetidine ring system has garnered significant attention in contemporary drug discovery. Its inherent ring strain and non-planar geometry offer a unique structural motif that can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of drug candidates.[2][3] The target molecule, 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone, incorporates a hydrophilic hydroxyl group and a lipophilic isobutyryl moiety, making it an interesting building block for further chemical elaboration in the development of novel therapeutics.

This guide presents a logical and field-proven synthetic approach, divided into two primary stages:

  • Synthesis of 3-Hydroxyazetidine Hydrochloride: A crucial precursor, synthesized from readily available starting materials.

  • N-Acylation of 3-Hydroxyazetidine: The final step to yield the target compound.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond, leading back to 3-hydroxyazetidine and isobutyryl chloride. This approach is synthetically viable and forms the basis of the pathway detailed herein.

G Target 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone Disconnect C-N bond (Amide) Target->Disconnect Intermediates 3-Hydroxyazetidine + Isobutyryl Chloride Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of 3-Hydroxyazetidine Hydrochloride

The synthesis of 3-hydroxyazetidine hydrochloride is a well-documented process, with several patented methods available. A common and efficient route involves the reaction of epichlorohydrin with an amine, followed by cyclization and deprotection.[4][5][6]

Reaction Scheme

G cluster_0 Stage 1: Synthesis of 3-Hydroxyazetidine HCl Epichlorohydrin Epichlorohydrin Intermediate1 N-tert-Butyl-3-hydroxyazetidine Epichlorohydrin->Intermediate1 + tert-Butylamine (Cyclization) tert_Butylamine tert-Butylamine Intermediate2 N-acetyl-3-acetoxyazetidine Intermediate1->Intermediate2 + Acetic Anhydride (Acetylation) HCl HCl Product1 3-Hydroxyazetidine Hydrochloride Acetic_Anhydride Acetic Anhydride Intermediate2->Product1 + HCl (aq) (Deacetylation & Deprotection)

Caption: Overall reaction scheme for the synthesis of 3-hydroxyazetidine hydrochloride.

Experimental Protocol

Step 1: Cyclization Reaction to form N-tert-Butyl-3-hydroxyazetidine [5]

  • To a three-necked round-bottom flask under a nitrogen atmosphere, add tert-butylamine and isopropanol.

  • Slowly add epichlorohydrin to the solution while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Add sodium bicarbonate and heat the mixture to reflux for 3-6 hours.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure to obtain crude N-tert-butyl-3-hydroxyazetidine.

Step 2: Acetyl Reaction to form N-acetyl-3-acetoxyazetidine [5]

  • Under a nitrogen atmosphere, add acetic anhydride to a clean, dry three-necked flask.

  • Add the crude N-tert-butyl-3-hydroxyazetidine in portions, followed by a catalytic amount of zinc chloride.

  • Heat the reaction mixture to 135-140 °C for 3-10 hours.

  • Remove the acetic anhydride under reduced pressure to yield crude N-acetyl-3-acetoxyazetidine, which can be used directly in the next step.

Step 3: Deacetylation and Deprotection to form 3-Hydroxyazetidine Hydrochloride [5]

  • To the crude N-acetyl-3-acetoxyazetidine, add a 25% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux with stirring for 4-10 hours.

  • Remove the solvent under reduced pressure.

  • Add methanol and ethyl acetate to the residue and heat to dissolve.

  • Cool the solution to induce crystallization.

  • Collect the white solid by filtration and dry under vacuum to yield 3-hydroxyazetidine hydrochloride.

Data Summary
StepProductTypical YieldPurity
1N-tert-Butyl-3-hydroxyazetidine~70%~99%
2N-acetyl-3-acetoxyazetidineCrude-
33-Hydroxyazetidine Hydrochloride~55%>98%

Part 2: Synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

The final step in the synthesis is the N-acylation of 3-hydroxyazetidine with isobutyryl chloride. This reaction is a classic example of a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions.[1][3][7] The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Reaction Scheme

G cluster_1 Stage 2: N-Acylation Azetidine 3-Hydroxyazetidine Product 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone Azetidine->Product + Isobutyryl Chloride, Base Isobutyryl_Chloride Isobutyryl Chloride Base Base (e.g., Triethylamine)

Caption: N-acylation of 3-hydroxyazetidine to yield the final product.

Mechanistic Insight

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 3-hydroxyazetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base, such as triethylamine, then deprotonates the nitrogen to yield the final amide product and triethylammonium chloride.[9][10]

G cluster_0 Mechanism of N-Acylation Start 3-Hydroxyazetidine + Isobutyryl Chloride Attack Nucleophilic Attack Start->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Deprotonation Deprotonation by Base Elimination->Deprotonation Product Final Product Deprotonation->Product

Caption: Mechanism of the N-acylation reaction.

Experimental Protocol
  • Preparation of 3-Hydroxyazetidine Free Base: Prior to the acylation reaction, the 3-hydroxyazetidine hydrochloride salt must be neutralized to the free base. This can be achieved by dissolving the salt in a suitable solvent and adding a stoichiometric amount of a base, such as sodium hydroxide or triethylamine, followed by extraction.

  • N-Acylation Reaction:

    • Dissolve the 3-hydroxyazetidine free base in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently synthesize this valuable azetidine derivative for their research and development endeavors. The provided references offer further reading and deeper insights into the methodologies described.

References

  • Schotten, C. (1884). Ueber die Acylirung von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2178-2182.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(10), 1887-1903.
  • Baumann, E. (1886). Ueber die Einwirkung von Benzoylchlorid auf Amine. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.
  • Singh, G. S., & D'hooghe, M. (2014). Synthesis and applications of azetidines and their derivatives. Chemical Society Reviews, 43(10), 3354-3375.
  • Google Patents. (2012). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • SparkNotes. (n.d.). Reaction of Amines with Acyl Chlorides.
  • Save My Exams. (2023). Acylation Mechanism.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ChemicalBook. (n.d.). 3-Hydroxyazetidine hydrochloride synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • Gore, R. P., et al. (2011). N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. Der Pharma Chemica, 3(3), 409-421.
  • BenchChem. (2025). Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.
  • BenchChem. (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions.
  • Chemistry LibreTexts. (2023). Schotten-Baumann Reaction.
  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 9-15.
  • Sigma-Aldrich. (n.d.). 3-Hydroxyazetidine hydrochloride.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol.
  • ARKIVOC. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35.

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone (CAS No. 1434128-49-0). As a functionalized azetidine derivative, this compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics and practical methodologies for its synthesis and handling. While detailed experimental data for this specific molecule is not widely published, this guide consolidates available information and provides expert analysis based on established chemical principles and data from analogous structures.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery. Their unique structural features, including high ring strain and a three-dimensional conformation, offer distinct advantages in the design of bioactive molecules. The incorporation of an azetidine moiety can lead to improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability, increased aqueous solubility, and improved receptor binding affinity.

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is a key intermediate that combines the desirable properties of the azetidine ring with a reactive hydroxyl group and a stable N-acyl linkage. This structure makes it a versatile scaffold for further chemical modification, enabling the synthesis of a diverse range of complex molecules. It is particularly noted for its use as an intermediate in the synthesis of pharmaceutical compounds, including antibiotics and beta-lactamase inhibitors.[1]

Physicochemical Properties

Precise experimental data on the physicochemical properties of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone are not extensively reported in the public domain. However, based on its chemical structure and data from related compounds, we can predict its key properties.

PropertyPredicted/Known ValueSource/Justification
CAS Number 1434128-49-0Chemical Abstracts Service
Molecular Formula C₇H₁₃NO₂MySkinRecipes[1]
Molecular Weight 143.18 g/mol MySkinRecipes[1]
Appearance Predicted: Colorless to pale yellow oil or low melting solidBased on similar small molecule N-acyl azetidines.
Boiling Point Not determined---
Melting Point Not determined---
Solubility Predicted: Soluble in water, methanol, ethanol, and other polar organic solvents.The presence of the hydroxyl group and the amide functionality suggests good polarity.
Storage Room temperature, dryMySkinRecipes[1]

Synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

The synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is achieved through the N-acylation of 3-hydroxyazetidine with isobutyryl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme

G reagent1 3-Hydroxyazetidine reaction_center + reagent1->reaction_center reagent2 Isobutyryl Chloride reagent2->reaction_center product 1-(3-Hydroxy-1-azetidinyl)- 2-methyl-1-propanone base Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) product_arrow base->product_arrow Reaction Conditions reaction_center->product_arrow product_arrow->product

Caption: General reaction scheme for the synthesis.

Causality Behind Experimental Choices
  • Choice of Acylating Agent: Isobutyryl chloride is a reactive acylating agent that readily participates in nucleophilic attack by the secondary amine of 3-hydroxyazetidine. The use of an acyl chloride ensures a high-yielding and generally fast reaction.

  • Role of the Base: A non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent Selection: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to dissolve the reactants without participating in the reaction.

  • Temperature Control: The reaction is typically performed at a low temperature (e.g., 0 °C) initially to control the exothermic nature of the acylation and minimize potential side reactions. It is then allowed to warm to room temperature to ensure completion.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed method based on standard procedures for N-acylation.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyazetidine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base like triethylamine (1.1 equivalents).

  • Acylation: Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Azetidine Ring Protons: The protons on the four-membered ring will appear as multiplets in the region of 3.5-4.5 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet around 4.5 ppm.

  • Isobutyryl Group Protons: The methine proton (CH) of the isobutyryl group will likely be a septet around 2.8-3.2 ppm. The two methyl groups (CH₃) will appear as a doublet around 1.1 ppm.

  • Hydroxyl Proton: A broad singlet for the OH proton, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a chemical shift in the range of 170-175 ppm.

  • Azetidine Ring Carbons: The carbons of the azetidine ring should appear in the region of 50-70 ppm. The carbon attached to the hydroxyl group will be the most downfield of these.

  • Isobutyryl Group Carbons: The methine carbon will be around 35 ppm, and the methyl carbons will be around 19 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 143.

  • Fragmentation Pattern: Common fragmentation patterns would involve the loss of the isobutyryl group or cleavage of the azetidine ring.

Applications in Drug Development

The unique structure of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

Scaffold for Bioactive Molecules

The azetidine ring provides a rigid and metabolically stable core, while the hydroxyl group serves as a convenient handle for further functionalization through esterification, etherification, or other reactions. This allows for the systematic modification of a lead compound to optimize its pharmacological properties.

Role in Antibiotic and Beta-Lactamase Inhibitor Synthesis

This compound is cited as an intermediate in the development of antibiotics and beta-lactamase inhibitors.[1] The azetidine core can mimic the beta-lactam ring found in many antibiotics, potentially leading to novel mechanisms of action or improved resistance profiles.

G cluster_synthesis Drug Synthesis Workflow start 1-(3-Hydroxy-1-azetidinyl)- 2-methyl-1-propanone modification Functionalization at -OH group start->modification Step 1 coupling Coupling with other pharmacophores modification->coupling Step 2 final_product Biologically Active Compound coupling->final_product Step 3

Caption: Workflow illustrating the use of the compound.

Stability and Handling

Based on general chemical principles for N-acyl azetidines, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is expected to be reasonably stable under standard laboratory conditions. It should be stored in a cool, dry place.[1] Due to the strained nature of the azetidine ring, it may be susceptible to ring-opening under strongly acidic or basic conditions, or in the presence of certain nucleophiles. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is a strategically important building block in modern medicinal chemistry. Its combination of a rigid, metabolically stable azetidine core and a versatile hydroxyl handle provides a valuable platform for the synthesis of novel therapeutic agents. While a comprehensive experimental characterization is not yet publicly available, this guide provides a robust framework for its synthesis, handling, and application based on established scientific principles. Further research into the properties and applications of this compound is warranted and is likely to yield significant advances in drug discovery.

References

  • MySkinRecipes. 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. [Link]

  • Organic Syntheses. ISOBUTYRAMIDE. [Link]

  • PubChem. 3-Hydroxyazetidine. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive structural analysis of the heterocyclic compound 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. The azetidine moiety is a significant structural motif in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and metabolic properties to drug candidates. This document outlines a plausible synthetic pathway, predicts the characteristic spectroscopic signatures based on fundamental principles of organic chemistry, and discusses the compound's potential applications in drug discovery and development. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Azetidine Scaffold

The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a valuable building block in modern medicinal chemistry. Its incorporation into molecular architectures can lead to significant improvements in a compound's physicochemical properties, such as aqueous solubility and metabolic stability. Furthermore, the rigid nature of the azetidine ring can enforce specific conformations, which is often crucial for potent and selective binding to biological targets. The subject of this guide, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, combines this important scaffold with other key functional groups, making it a valuable intermediate for the synthesis of more complex pharmaceutical agents, particularly in the areas of antibiotics and beta-lactamase inhibitors.

Molecular Overview

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone
CAS Number 1434128-49-0
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol

Proposed Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3-hydroxyazetidine 3-Hydroxyazetidine target_molecule 1-(3-Hydroxy-1-azetidinyl)- 2-methyl-1-propanone 3-hydroxyazetidine->target_molecule Acylation isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->target_molecule

Caption: Proposed synthesis of the target molecule via acylation.

Experimental Protocol (Proposed)

Objective: To synthesize 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone via N-acylation of 3-hydroxyazetidine.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Isobutyryl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of 3-Hydroxyazetidine Free Base: In a round-bottom flask, dissolve 3-hydroxyazetidine hydrochloride in a minimal amount of water and cool in an ice bath. Slowly add a stoichiometric equivalent of a strong base (e.g., concentrated NaOH solution) to neutralize the hydrochloride and liberate the free amine. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxyazetidine. Caution: 3-hydroxyazetidine is a volatile and potentially hazardous substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Acylation Reaction: In a separate flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the freshly prepared 3-hydroxyazetidine in anhydrous dichloromethane. Add a slight excess (approximately 1.1 equivalents) of triethylamine to act as a base and scavenger for the HCl byproduct. Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of isobutyryl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Structural Analysis: A Spectroscopic Approach (Theoretical)

In the absence of experimentally obtained spectra, this section provides a theoretical analysis of the expected spectroscopic data for 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, based on the principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR):

  • Azetidine Ring Protons: The protons on the four-membered ring are expected to appear as complex multiplets in the region of approximately 3.5-4.5 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely be a multiplet around 4.0-4.5 ppm. The other methylene protons of the azetidine ring would also be multiplets, potentially overlapping, in the range of 3.5-4.2 ppm.

  • Isobutyryl Group Protons: The methine proton (CH) of the isobutyryl group is expected to be a septet at around 2.8-3.2 ppm due to coupling with the six protons of the two methyl groups. The two equivalent methyl groups (CH₃) will likely appear as a doublet at approximately 1.0-1.2 ppm.

  • Hydroxyl Proton: The hydroxyl proton (OH) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically in the range of 2.0-5.0 ppm.

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon: The carbonyl carbon of the amide is expected to have a chemical shift in the range of 170-175 ppm.

  • Azetidine Ring Carbons: The carbon attached to the hydroxyl group (CH-OH) would likely appear around 60-65 ppm. The other two methylene carbons of the azetidine ring are expected in the region of 50-60 ppm.

  • Isobutyryl Group Carbons: The methine carbon (CH) is predicted to be in the range of 30-35 ppm, while the two equivalent methyl carbons (CH₃) would appear at approximately 18-22 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the range of 2850-3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band characteristic of an amide carbonyl group should be present at approximately 1630-1680 cm⁻¹. The exact position will be influenced by the ring strain of the azetidine.

  • C-N Stretch: A C-N stretching vibration may be observed in the region of 1100-1300 cm⁻¹.

  • C-O Stretch: The C-O stretch of the secondary alcohol is expected to appear in the 1000-1100 cm⁻¹ range.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 143.

  • Fragmentation Pattern: Key fragmentation patterns would likely involve the loss of the isobutyryl group, the hydroxyl group, and cleavage of the azetidine ring. Common fragments might include ions corresponding to [M-CH(CH₃)₂]⁺ and [M-OH]⁺.

Applications in Drug Discovery

The structural features of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone make it a versatile intermediate in the synthesis of novel therapeutic agents. The hydroxyl group provides a handle for further functionalization, allowing for the attachment of various pharmacophores through ether or ester linkages. The azetidine nitrogen, as part of an amide, is relatively stable but its presence influences the overall polarity and hydrogen bonding capacity of the molecule.

This intermediate is particularly valuable for the development of:

  • Novel Antibiotics: The azetidine ring is a key component of many beta-lactam antibiotics. This building block can be used to synthesize new analogues with potentially improved activity against resistant bacterial strains.

  • Beta-Lactamase Inhibitors: By modifying the structure, it is possible to design molecules that can inhibit the enzymes responsible for bacterial resistance to beta-lactam antibiotics.

  • Scaffolds for Other Therapeutic Areas: The unique conformational constraints and physicochemical properties of the azetidine ring can be exploited in the design of inhibitors for various enzymes or ligands for receptors in a range of therapeutic areas.

Safety and Handling

As with any chemical reagent, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. This technical guide has provided a comprehensive, albeit theoretical, structural analysis based on a plausible synthetic route and predicted spectroscopic data. The insights presented herein are intended to aid researchers in the synthesis, characterization, and application of this and related azetidine-containing molecules in their pursuit of novel therapeutic agents. Further experimental validation of the proposed synthesis and spectroscopic analysis is encouraged to solidify our understanding of this important chemical entity.

References

At the time of this writing, specific peer-reviewed publications detailing the synthesis and full characterization of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone (CAS 1434128-49-0) were not identified in a comprehensive search of publicly available databases. The synthetic and analytical information presented is therefore predictive and based on established principles of organic chemistry and data for analogous structures. For general information on the synthesis and utility of azetidines in medicinal chemistry, the following types of resources are recommended:

  • Journal Articles on Azetidine Synthesis and Medicinal Chemistry Applications: Search scientific databases such as Scopus, Web of Science, and PubMed for review articles and primary literature on "azetidine synthesis," "azetidines in medicinal chemistry," and "bioisosteric replacements."
  • Chemical Supplier Databases: Websites of chemical suppliers (e.g., Sigma-Aldrich, Combi-Blocks, Enamine) often provide basic information such as molecular formula, weight, and sometimes a Material Safety Data Sheet (MSDS) for compounds like the one discussed.
  • Patent Databases: Searching patent databases (e.g., Google Patents, USPTO, Espacenet) with the CAS number (1434128-49-0) may reveal its use as an intermediate in the synthesis of proprietary compounds, which can sometimes include synthetic procedures.

An In-depth Technical Guide to 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of novel therapeutic agents.

Core Molecular Attributes

The fundamental properties of a compound are critical for its application in synthesis and drug design. For 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, these core attributes are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
CAS Number 1434128-49-0[1]

The molecular structure, characterized by a hydroxyl-substituted azetidine ring coupled with an isobutyryl group, imparts specific functionalities that are highly sought after in pharmaceutical development.

Physicochemical Characteristics and Handling

While detailed experimental data for this specific compound is not broadly published, general considerations for similar small molecules apply. It is typically a solid at room temperature and should be stored in a dry environment to maintain its integrity.[1]

Role in Pharmaceutical Synthesis

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its value lies in the rigid, four-membered azetidine ring, which can introduce conformational constraints and improve metabolic stability in drug candidates. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The azetidine motif is increasingly incorporated into drug candidates to enhance their pharmacokinetic profiles and binding affinities to biological targets. This building block is particularly relevant in the development of antibiotics and beta-lactamase inhibitors, where the strained ring system can mimic the transition state of enzymatic reactions.[1]

Experimental Workflow: Conceptual Synthetic Route

The synthesis of more complex molecules from 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone often involves the functionalization of the hydroxyl group. A generalized experimental workflow is depicted below.

G cluster_0 Starting Material cluster_1 Activation/Derivatization cluster_2 Final Product A 1-(3-Hydroxy-1-azetidinyl)- 2-methyl-1-propanone B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B Reagent (e.g., MsCl, TsCl), Base (e.g., Et3N) C Nucleophilic Substitution (e.g., with amines, thiols) B->C Nucleophile (Nu-H) D Target Pharmaceutical Intermediate C->D Work-up and Purification

Caption: Generalized synthetic workflow utilizing 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Protocol for a Representative Nucleophilic Substitution:

  • Dissolution: Dissolve 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Activation: Cool the solution in an ice bath and add a base (e.g., triethylamine). Slowly add an activating agent (e.g., methanesulfonyl chloride) to form a reactive intermediate.

  • Nucleophilic Addition: Introduce the desired nucleophile to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., thin-layer chromatography, liquid chromatography-mass spectrometry).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction with an aqueous solution and extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography to obtain the final compound.

This protocol is a foundational example; specific reagents, solvents, and reaction conditions must be optimized for each unique synthetic target. The trustworthiness of this workflow is established through careful monitoring and characterization of intermediates and the final product.

References

  • MySkinRecipes. 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Sources

"1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Azetidine Derivative

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique structural and physicochemical properties.[1][2] These characteristics, including high ring strain and a rigid conformation, can confer enhanced metabolic stability, improved solubility, and potent biological activity to parent molecules.[1] This guide focuses on 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone , a compound whose specific mechanism of action is not yet fully elucidated but holds considerable promise based on its structural motifs.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not only dissect the known attributes of this compound but also, more critically, propose a series of well-founded hypotheses for its mechanism of action. We will delve into the experimental methodologies required to investigate these hypotheses, providing a roadmap for its scientific exploration.

Introduction to 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone: A Compound of Interest

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone (CAS No. 1434128-49-0) is a substituted azetidine derivative.[3] Its structure features a 3-hydroxyazetidine ring connected via its nitrogen atom to a 2-methyl-1-propanone moiety. While its primary documented use is as an intermediate in the synthesis of pharmaceuticals, particularly in the development of novel antibiotics and β-lactamase inhibitors, the inherent bioactivity of the azetidine scaffold suggests a potential for direct therapeutic applications.[3]

Compound Property Value
IUPAC Name 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone
CAS Number 1434128-49-0
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Known Applications Intermediate in pharmaceutical synthesis

The presence of the 3-hydroxyazetidine moiety is particularly noteworthy. This functional group is a key building block in the synthesis of a variety of bioactive molecules, including polypeptides and fluoroquinolone antibiotics, highlighting its importance in medicinal chemistry.[4][5]

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

Azetidine derivatives are increasingly recognized as "privileged scaffolds" in drug discovery.[6] Their unique three-dimensional geometry and inherent ring strain provide a compelling combination of structural rigidity and metabolic stability.[7] This can lead to enhanced binding affinity for target proteins and improved pharmacokinetic profiles compared to more flexible, acyclic analogs.[8]

FDA-approved drugs such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor) incorporate the azetidine motif to enhance their therapeutic properties.[1] The broad pharmacological potential of azetidine derivatives spans a wide range of therapeutic areas, including oncology, infectious diseases, inflammation, and central nervous system disorders.[1]

Hypothesized Mechanisms of Action for 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Given the limited direct data on the biological activity of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, we propose the following hypothesized mechanisms of action based on the known activities of structurally related azetidine compounds.

Hypothesis 1: Inhibition of Bacterial Cell Wall Synthesis (β-Lactam-like Activity)

The four-membered ring of azetidine is structurally reminiscent of the β-lactam ring found in penicillin and cephalosporin antibiotics.[2][9] These antibiotics exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.

Proposed Mechanism:

The strained azetidine ring of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone could mimic the β-lactam ring, allowing it to bind to the active site of PBPs. The carbonyl group of the propanone moiety could then acylate a serine residue in the PBP active site, leading to irreversible inhibition of the enzyme and subsequent disruption of cell wall synthesis, ultimately causing bacterial cell death.

Experimental Workflow to Test Hypothesis 1:

Caption: Workflow to investigate β-lactam-like activity.

Hypothesis 2: Enzyme Inhibition (e.g., Dipeptidyl Peptidase IV - DPP-IV)

Certain substituted heterocyclic compounds, including those with pyrrolidine rings (structurally related to azetidine), are known to be potent inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV).[10] DPP-IV inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.

Proposed Mechanism:

The azetidine nitrogen and the carbonyl oxygen of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone could interact with key residues in the active site of an enzyme like DPP-IV. The 3-hydroxy group could form additional hydrogen bonds, enhancing binding affinity and leading to competitive or non-competitive inhibition of the enzyme's activity.

Experimental Workflow to Test Hypothesis 2:

G cluster_screening Initial Screening cluster_validation Target Validation cluster_cellular_activity Cellular Activity screening Enzyme Panel Screening ic50 IC50 Determination for Hit Enzymes screening->ic50 Identify potential targets kinetics Enzyme Kinetic Assays (e.g., Michaelis-Menten) ic50->kinetics Determine inhibitory potency binding Direct Binding Assays (e.g., SPR, ITC) kinetics->binding Characterize binding interaction cellular_assay Cell-Based Functional Assays binding->cellular_assay Confirm cellular efficacy

Caption: Workflow for identifying and validating enzyme inhibition.

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Antagonism (e.g., Histamine H1 Receptor)

Azetidine and related nitrogen-containing heterocycles are present in antagonists of various G-protein coupled receptors, such as the histamine H1 receptor.[11][12] These antagonists typically compete with the endogenous ligand for binding to the receptor, thereby blocking its downstream signaling.

Proposed Mechanism:

The nitrogen atom of the azetidine ring in 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone could act as a key pharmacophoric feature, mimicking the amine groups of endogenous GPCR ligands like histamine. The overall structure of the molecule could allow it to fit into the ligand-binding pocket of a GPCR, sterically hindering the binding of the natural agonist and acting as an antagonist.

Experimental Workflow to Test Hypothesis 3:

A GPCR Panel Screening (e.g., Radioligand Binding Assays) B Functional Assays for Hit Receptors (e.g., Calcium Flux, cAMP) A->B Identify target GPCRs C Dose-Response Curves (Determine EC50/IC50) B->C Confirm functional activity D Downstream Signaling Pathway Analysis (e.g., Western Blot for p-ERK) C->D Elucidate signaling mechanism E In Vivo Models of Disease (e.g., allergy models for H1 antagonism) D->E Assess in vivo efficacy

Caption: Workflow to investigate GPCR antagonism.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone that inhibits the visible growth of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Materials: 96-well microtiter plates, bacterial cultures, appropriate broth media (e.g., Mueller-Hinton), 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone stock solution, positive control antibiotic (e.g., penicillin), negative control (vehicle).

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive and negative controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no visible growth.

Protocol 2: DPP-IV Inhibition Assay (Fluorometric)
  • Objective: To measure the in vitro inhibitory activity of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone against human recombinant DPP-IV.

  • Materials: Recombinant human DPP-IV, DPP-IV substrate (e.g., Gly-Pro-AMC), assay buffer, test compound, known DPP-IV inhibitor (e.g., sitagliptin), 96-well black plates, fluorometer.

  • Procedure:

    • Add assay buffer, test compound (at various concentrations), and DPP-IV enzyme to the wells.

    • Incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity over time.

    • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

While the definitive mechanism of action for 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone remains to be fully elucidated, its structural features strongly suggest a high potential for biological activity. The hypotheses presented in this guide, grounded in the established pharmacology of the azetidine scaffold, offer a robust framework for its investigation. The proposed experimental workflows provide a clear and logical path forward for researchers to systematically unravel its therapeutic potential. Future work should focus on executing these in vitro and cell-based assays, followed by in vivo studies to validate the most promising mechanism of action and to assess the compound's overall pharmacological profile.

References

  • Singh, G., et al. (2026).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
  • PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
  • CymitQuimica. (2024). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. CymitQuimica.
  • BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
  • MySkinRecipes. (2025). 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. MySkinRecipes.
  • Kumar, S., et al. (2025). Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. Indian Journal of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
  • Procopiou, P. A., et al. (2012). Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1) receptor antagonists. Bioorganic & Medicinal Chemistry.
  • Procopiou, P. A., et al. (2012). Synthesis and pharmacological investigation of azaphthalazinone human histamine H1 receptor antagonists. ScienceDirect.
  • Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry.

Sources

Unraveling the Bioactivity of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone: A Researcher's Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the systematic investigation of the biological activity of the novel chemical entity, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. In the absence of established biological data for this specific molecule, this document serves as a roadmap for researchers in drug discovery and development. It outlines a logical, multi-tiered approach, from initial computational predictions to detailed in vivo characterization, grounded in established scientific principles and methodologies. The azetidine ring is a recognized pharmacophore present in a wide array of biologically active compounds, suggesting that this molecule holds therapeutic potential waiting to be unlocked.[1][2][3]

Section 1: Foundational Analysis and Hypothesis Generation

The initial step in characterizing a novel compound is to build a foundational understanding of its potential biological roles based on its structural characteristics. The presence of the 3-hydroxyazetidine moiety is of particular interest, as azetidine rings are key components in numerous approved drugs and clinical candidates.[4]

Structural and Physicochemical Profiling

A thorough in silico analysis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is the logical starting point. This computational approach allows for the prediction of its physicochemical properties and potential for drug-likeness.

Key Predicted Properties of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone:

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 143.18 g/mol Adherence to Lipinski's Rule of Five, suggesting good absorption and permeation.
LogP (Predicted Value)Indicates the compound's lipophilicity, affecting its solubility and membrane permeability.
Hydrogen Bond Donors 1 (from the hydroxyl group)Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 3 (2 from the carbonyl and hydroxyl oxygens, 1 from the azetidine nitrogen)Affects solubility and target interaction.
Topological Polar Surface Area (TPSA) (Predicted Value)Predicts drug transport properties, including blood-brain barrier penetration.

Note: Specific LogP and TPSA values would be calculated using computational chemistry software.

Hypothesis Generation: Potential Biological Targets

The azetidine ring is a versatile scaffold found in compounds with a wide range of biological activities.[1][3] Based on its structure, we can hypothesize several potential mechanisms of action for 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

  • Antimicrobial Activity: The azetidin-2-one (β-lactam) ring is the cornerstone of penicillin and cephalosporin antibiotics.[5] While our compound is not a classical β-lactam, the strained four-membered ring could still interact with bacterial enzymes. Furthermore, azetidine-containing compounds have been investigated as β-lactamase inhibitors, which protect β-lactam antibiotics from bacterial resistance.[4][6]

  • Enzyme Inhibition: Substituted azetidines have demonstrated inhibitory activity against various enzyme classes.[7] For instance, azetidine-2,4-diones have been designed as elastase inhibitors.[8][9][10][11][12] The structural features of our compound could allow it to fit into the active site of various enzymes, potentially acting as a competitive or non-competitive inhibitor.

  • Kinase Modulation: The Janus kinase (JAK) family of enzymes is a key target in inflammatory diseases. Several JAK inhibitors incorporate an azetidine scaffold.[7] The potential for 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone to modulate kinase activity warrants investigation.

Section 2: A Phased Approach to Biological Characterization

A logical and efficient workflow is crucial for the systematic evaluation of a novel compound. The following phased approach, from broad screening to specific in vivo studies, is recommended.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Hit Validation & Lead Optimization cluster_2 Phase 3: In Vivo Proof-of-Concept A In Silico ADMET Prediction B Broad Spectrum Antimicrobial Screening A->B C Enzyme Inhibition Panel Screening A->C D Kinase Panel Screening A->D E General Cytotoxicity Assessment (MTT Assay) B->E C->E D->E F MIC Determination for Active Antimicrobials E->F G Specific Enzyme IC50 Determination E->G H Specific Kinase IC50 Determination E->H I Preliminary Safety Profiling (hERG, Ames Test) F->I G->I H->I J Mouse Model of Bacterial Infection I->J K Preliminary Pharmacokinetic Studies in Rats I->K

Figure 1: A phased workflow for the biological characterization of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Section 3: Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental validation of the hypothesized biological activities.

Phase 1: In Silico and In Vitro Screening
  • Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to guide further studies.[12][13]

  • Methodology: Utilize computational tools such as SwissADME or admetSAR to predict parameters like oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity endpoints.[13]

  • Objective: To assess the antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Protocol: Agar Well Diffusion Method

    • Prepare Mueller-Hinton agar plates.

    • Inoculate the agar surface with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Create wells in the agar using a sterile borer.

    • Add a solution of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone at a known concentration to the wells.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around the wells. A clear zone indicates antimicrobial activity.

  • Objective: To screen for inhibitory activity against a broad panel of enzymes, including proteases and hydrolases.

  • Methodology: Utilize commercially available enzyme inhibition screening services or established in-house assays. A primary screen at a single high concentration (e.g., 10 µM) can identify potential hits.

  • Objective: To evaluate the inhibitory activity against a diverse panel of kinases.

  • Methodology: Employ a kinase selectivity profiling system, such as those offered by Promega or Reaction Biology, which typically use radiometric or luminescence-based assays to measure kinase activity in the presence of the test compound.[14][15]

  • Objective: To determine the general cytotoxicity of the compound against a mammalian cell line (e.g., HEK293 or HeLa).

  • Protocol: MTT Assay [5][16][17]

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone for 24-48 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[16]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at ~570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Phase 2: Hit Validation and Lead Optimization
  • Objective: To quantify the antimicrobial potency of the compound if activity was observed in the initial screen.

  • Protocol: Broth Microdilution Method [10]

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for any validated hits from the panel screens.

  • Protocol: β-Lactamase Inhibition Assay (Example) [18][19][20][21]

    • Use a chromogenic β-lactamase substrate like nitrocefin, which changes color upon hydrolysis.[13][19][20]

    • In a microplate, combine the β-lactamase enzyme, nitrocefin, and varying concentrations of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

    • Monitor the color change (increase in absorbance at 490 nm) over time using a plate reader.[13][19][20]

    • Calculate the rate of hydrolysis at each inhibitor concentration and determine the IC50 value.

  • Protocol: JAK2 Kinase Inhibition Assay (Example) [2][22][23][24]

    • Utilize a commercially available JAK2 assay kit (e.g., from BPS Bioscience or Thermo Fisher Scientific).[22][23][24] These kits typically provide the purified enzyme, a suitable substrate, and ATP.

    • Perform the kinase reaction in the presence of varying concentrations of the test compound.

    • Detect the amount of product formed, often through a luminescence-based method that quantifies the amount of ADP produced.

    • Calculate the percent inhibition at each concentration and determine the IC50.

  • Objective: To assess potential safety liabilities early in the drug discovery process.

  • Protocol: hERG Inhibition Assay

    • The hERG potassium channel is critical for cardiac repolarization, and its inhibition can lead to serious cardiac arrhythmias.[25][26][27][28]

    • This assay is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[25] The effect of the compound on the hERG current is measured to determine its inhibitory potential.[25]

  • Protocol: Ames Test

    • This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound.[7][29][30][31][32]

    • Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound.[7][30] Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.[7][29][30] The number of revertant colonies is counted.[29][31]

Phase 3: In Vivo Proof-of-Concept
  • Objective: To evaluate the in vivo efficacy of the compound if it demonstrates promising antimicrobial activity in vitro.

  • Protocol: Peritonitis-Sepsis Model [33]

    • Induce a systemic infection in mice by intraperitoneal injection of a pathogenic bacterium (e.g., MRSA).[33]

    • Administer 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone at various doses and schedules.

    • Monitor the mice for survival and clinical signs of illness.[33]

    • At the end of the study, bacterial load in the blood and organs can be quantified by plating serial dilutions of tissue homogenates.[8][33][34]

G A Induce Peritonitis in Mice (IP injection of bacteria) B Administer Test Compound (e.g., IV, PO, IP) A->B C Monitor Survival & Clinical Score B->C D Collect Blood/Tissues at Endpoint C->D E Quantify Bacterial Load (CFU/gram) D->E

Sources

In silico modeling of "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone: A Framework for Early-Stage Drug Discovery

This guide provides a comprehensive framework for the in silico modeling of the novel small molecule, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. While specific biological data for this compound is not publicly available, its structural features present an excellent case study for demonstrating the power of computational chemistry in modern drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies and rationale behind the computational evaluation of a potential therapeutic agent.

Introduction: The Imperative for In Silico Modeling in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, high attrition rates, and significant financial investment.[1][2] Traditional drug discovery, while foundational, often relies on time-consuming and expensive experimental screening.[3][4] In silico drug discovery, which utilizes computer simulations to predict and analyze molecular interactions, has emerged as an indispensable tool to streamline this process.[5][6] By modeling the behavior of drug candidates within a virtual environment, we can rapidly assess their potential efficacy, safety, and pharmacokinetic profiles, thereby prioritizing the most promising compounds for further experimental validation.[2][5][7]

This guide will delineate a structured, multi-faceted approach to the computational analysis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, treating it as a hypothetical lead compound. The methodologies detailed herein are broadly applicable to other small molecules in early-stage development.

Part 1: Molecular Characterization and Preparation

Before any predictive modeling can commence, a thorough understanding and preparation of the molecule's structure are paramount.

2D and 3D Structural Representation

The initial step involves obtaining the 2D structure of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, which can be represented by its SMILES (Simplified Molecular Input Line Entry System) string. This is then converted into a 3D conformation using computational chemistry software.

Conformational Analysis and Energy Minimization

A molecule can exist in multiple spatial arrangements, or conformations. A conformational analysis is performed to identify the low-energy, and therefore more stable, conformations of the molecule. This is followed by energy minimization, a process that adjusts the atomic coordinates to find the most stable 3D structure. This step is crucial as it provides a realistic representation of the molecule for subsequent simulations.

Part 2: Target Identification and Validation (Hypothetical)

As the biological target of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is unknown, this section will outline the in silico approaches to identify potential protein targets.

Ligand-Based Virtual Screening

In the absence of a known target, ligand-based methods can be employed.[8] These techniques compare the structural and physicochemical properties of our lead compound to databases of molecules with known biological activities.

  • Similarity Searching: This involves screening large chemical databases to find compounds with similar structures to our lead, with the assumption that structurally similar molecules may have similar biological activities.

  • Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model can be built based on our lead compound and used to screen for other molecules that fit this model.[5]

Structure-Based Virtual Screening (Reverse Docking)

If a set of potential protein targets for a particular disease is being considered, structure-based virtual screening, specifically reverse docking, can be utilized.[9] This involves docking our lead compound against a panel of protein structures to predict which ones it is most likely to bind to.

Part 3: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a cornerstone of in silico drug design, predicting the preferred orientation of a ligand when bound to a target protein and estimating the strength of the interaction.[9][10]

The Principles of Molecular Docking

The primary goals of molecular docking are to predict the binding pose of a ligand in the active site of a protein and to estimate the binding affinity, often expressed as a docking score.[10] This allows for the ranking of different compounds and the identification of key interactions driving the binding event.

Experimental Protocol: Molecular Docking Workflow

Here, we present a generalized workflow for performing molecular docking using widely accepted tools like AutoDock Vina.[11][12][13]

Step 1: Preparation of the Receptor and Ligand

  • Receptor Preparation: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).[14] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, having undergone conformational analysis and energy minimization, is prepared by assigning rotatable bonds and charges.[13][14]

Step 2: Defining the Binding Site

  • The binding site on the protein is defined by specifying a grid box that encompasses the active site.[10]

Step 3: Running the Docking Simulation

  • The docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site, calculating a docking score for each pose.[12]

Step 4: Analysis of Docking Results

  • The results are analyzed to identify the best binding pose based on the docking score and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[10][12]

Diagram: Molecular Docking Workflow

MolecularDockingWorkflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor Receptor Preparation (PDB Structure) Grid Define Binding Site (Grid Box) Receptor->Grid Ligand Ligand Preparation (3D Structure) Ligand->Grid Docking Run Docking (AutoDock Vina) Grid->Docking Results Analyze Results (Binding Pose & Score) Docking->Results Visualization Visualize Interactions (PyMOL, Chimera) Results->Visualization

Caption: A generalized workflow for molecular docking.

Part 4: Molecular Dynamics Simulations: Understanding Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time.[3][15]

The Rationale for Molecular Dynamics

MD simulations model the physical movements of atoms and molecules, providing insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules.[9][15][16]

Experimental Protocol: Molecular Dynamics Simulation Workflow

The following is a typical workflow for running an MD simulation using software like GROMACS or AMBER.

Step 1: System Setup

  • The docked ligand-protein complex from the previous step is placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions.[15]

Step 2: Energy Minimization

  • The entire system undergoes energy minimization to remove any steric clashes or unfavorable geometries.[17]

Step 3: Equilibration

  • The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).[17]

Step 4: Production Run

  • Once equilibrated, the production MD simulation is run for a specified period, during which the trajectory of the atoms is recorded.[17]

Step 5: Trajectory Analysis

  • The resulting trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze specific interactions over time.

Diagram: Molecular Dynamics Simulation Workflow

MDSimulationWorkflow SystemSetup System Setup (Solvation & Ionization) EnergyMinimization Energy Minimization SystemSetup->EnergyMinimization Equilibration Equilibration (NVT & NPT) EnergyMinimization->Equilibration ProductionRun Production MD Run Equilibration->ProductionRun TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF) ProductionRun->TrajectoryAnalysis

Caption: A standard workflow for molecular dynamics simulations.

Part 5: ADMET Prediction: Assessing Drug-Likeness

A crucial aspect of drug discovery is evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[18] In silico ADMET prediction allows for the early identification of potential liabilities that could lead to late-stage failures.[3]

The Importance of Early ADMET Assessment

Predicting ADMET properties computationally helps in prioritizing compounds with favorable pharmacokinetic and safety profiles, reducing the need for extensive experimental testing.[18][19]

Key ADMET Properties and Predictive Models

A variety of computational models, including quantitative structure-property relationship (QSPR) models and machine learning algorithms, are used to predict ADMET properties.[20]

Property Description Significance in Drug Development
Absorption The process by which a drug enters the bloodstream.Essential for oral bioavailability.
Distribution The dissemination of a drug throughout the body.Affects the drug's ability to reach its target.
Metabolism The chemical modification of a drug by the body.Influences the drug's half-life and potential for drug-drug interactions.
Excretion The removal of the drug and its metabolites from the body.Determines the duration of action and potential for accumulation.
Toxicity The potential for the drug to cause adverse effects.A critical factor for patient safety.
In Silico ADMET Prediction Workflow

Step 1: Molecular Descriptor Calculation

  • A set of numerical values (descriptors) that characterize the chemical and physical properties of the molecule are calculated from its 2D or 3D structure.

Step 2: Model Application

  • The calculated descriptors are used as input for pre-built predictive models (e.g., from software like ADMETlab, pkCSM) to estimate various ADMET properties.[18][21]

Step 3: Results Interpretation

  • The predicted ADMET profile is analyzed to assess the drug-likeness of the compound and to identify any potential liabilities that may need to be addressed through chemical modification.

Conclusion: An Integrated Computational Approach

The in silico modeling of a novel compound like 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is a multi-faceted process that integrates various computational techniques to build a comprehensive profile of its potential as a therapeutic agent.[19] By employing a systematic workflow encompassing molecular preparation, target identification, molecular docking, molecular dynamics, and ADMET prediction, researchers can make more informed decisions, accelerate the drug discovery pipeline, and ultimately increase the likelihood of success in developing new medicines. This guide provides a robust and adaptable framework for the computational evaluation of small molecules, empowering scientists to harness the full potential of in silico modeling in their research endeavors.

References

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. [Link]

  • What are computational methods for rational drug design?. Patsnap Synapse. [Link]

  • A Beginner's Guide to Molecular Dynamics Simulations. Pars Silico. [Link]

  • The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Molecular Docking Tutorial. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • What is in silico drug discovery?. Patsnap Synapse. [Link]

  • Full article: The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Taylor & Francis. [Link]

  • Molecular Modeling Techniques and In-Silico Drug Discovery. PubMed. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. University of Hertfordshire Research Archive. [Link]

  • Computational Techniques in the Drug Design Process. [Link]

  • ADMET Prediction Software. Sygnature Discovery. [Link]

  • An Introduction to Molecular Dynamics Simulations. Portal. [Link]

  • MD simulation beginner's friendly paper/guide. Reddit. [Link]

  • ADMETlab 2.0. [Link]

  • Molecular dynamics simulation for all. PubMed Central. [Link]

  • A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. LabXing. [Link]

  • ADMET predictions. VLS3D.COM. [Link]

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An In-depth Technical Guide to 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone: Analogs, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold represents a privileged structure in modern medicinal chemistry, conferring unique three-dimensional conformations and improved physicochemical properties to bioactive molecules. This technical guide provides a comprehensive exploration of 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone, a key building block and a nucleus for the development of novel therapeutic agents. We will delve into the synthetic strategies for this core molecule and its derivatives, robust analytical characterization techniques, and the burgeoning landscape of their biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical entity.

Introduction: The Significance of the 3-Hydroxyazetidine Moiety

The four-membered azetidine ring, particularly when functionalized with a hydroxyl group at the 3-position, has emerged as a cornerstone in the design of novel pharmaceuticals. This structural motif is instrumental in polypeptide and antibiotic synthesis, where it can introduce specific chirality and functionality into target molecules.[1] The hydroxyl group provides a handle for further derivatization and can participate in crucial hydrogen bonding interactions with biological targets. The incorporation of the N-acyl group, as seen in 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone, expands the chemical space and allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.

Synthesis of the Core Moiety: 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

The synthesis of the title compound hinges on the availability of the 3-hydroxyazetidine precursor, which can be prepared via multi-step sequences often starting from readily available materials like epichlorohydrin. Once 3-hydroxyazetidine or its hydrochloride salt is obtained, the final N-acylation step can be achieved through several standard methods.

Proposed Synthetic Pathway

A plausible and efficient route to 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone involves the N-acylation of 3-hydroxyazetidine with isobutyryl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Hydroxyazetidine Reaction Reactant1->Reaction Reactant2 Isobutyryl Chloride Reactant2->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Product 1-(3-Hydroxy-1-azetidinyl)- 2-methyl-1-propanone Reaction->Product N-acylation SAR_Diagram cluster_R1 R1: Acyl Group Modification cluster_R2 R2: Hydroxyl Group Modification cluster_R3 R3: Azetidine Ring Substitution Core 1-(3-Hydroxy-1-azetidinyl)- 2-methyl-1-propanone R1_node Vary alkyl/aryl groups (e.g., cyclopropyl, phenyl) Impacts lipophilicity and target interaction Core->R1_node R2_node Esterification, Etherification (e.g., -OAc, -OBn) Modulates polarity and metabolic stability Core->R2_node R3_node Substitution at C2 or C4 (e.g., methyl, fluoro) Influences conformation and target binding Core->R3_node

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Methodological & Application

Application Notes and Protocols for the Study of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Azetidine-Based Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3][4] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive component in the design of novel therapeutic agents.[4] Azetidine-containing molecules have demonstrated a broad spectrum of biological activities, including the inhibition of key enzymes implicated in various disease states.[1][3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone (CAS No. 1434128-49-0) as a potential enzyme inhibitor.

While this specific molecule is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly beta-lactamase inhibitors, its intrinsic bioactivity remains largely unexplored.[6] The structural alerts within this molecule, namely the strained azetidine ring coupled with an amide functionality, suggest a potential for covalent interaction with enzymatic targets. Covalent inhibitors are of increasing interest in drug discovery due to their potential for high potency, prolonged duration of action, and the ability to target enzymes with shallow binding pockets.[7][8][9][10]

This guide will provide a framework for the systematic investigation of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, from initial screening to detailed mechanistic studies. We will focus on serine proteases as a hypothetical target class, given the structural similarities to known beta-lactamase inhibitors, which are themselves serine protease inhibitors.[11]

Physicochemical Properties of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

A thorough understanding of the physicochemical properties of a compound is fundamental to designing robust biological assays and interpreting the resulting data.

PropertyValueSource
CAS Number 1434128-49-0[6][12]
Molecular Formula C₇H₁₃NO₂[6]
Molecular Weight 143.18 g/mol [6]
Appearance (Expected) Off-white to white solidN/A
Solubility Soluble in DMSO, Methanol, and other common organic solventsN/A
Storage Store at room temperature in a dry, well-ventilated area[6]

Proposed Mechanism of Action: Covalent Inhibition of Serine Proteases

The strained azetidine ring in 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone can be susceptible to nucleophilic attack. In the active site of a serine protease, the catalytic serine residue presents a potent nucleophile. We hypothesize a two-step mechanism of covalent inhibition:

  • Initial Non-covalent Binding: The inhibitor first forms a reversible, non-covalent complex with the enzyme's active site. This initial binding is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

  • Covalent Bond Formation: Following initial binding, the catalytic serine residue attacks the carbonyl group of the azetidine amide, leading to the opening of the strained four-membered ring and the formation of a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme.

The efficiency of a covalent inhibitor is characterized by both its initial binding affinity (Ki) and the rate of covalent modification (kinact).[9][10] The overall potency is best described by the second-order rate constant, kinact/Ki.[9]

G Enzyme_Ser-OH Serine Protease (Active Ser-OH) EI_Complex Non-covalent EI Complex Enzyme_Ser-OH->EI_Complex k1 (fast) Inhibitor 1-(3-Hydroxy-1-azetidinyl) -2-methyl-1-propanone Inhibitor->EI_Complex EI_Complex->Enzyme_Ser-OH k-1 (fast) Covalent_Adduct Covalent Acyl-Enzyme Intermediate (Inactive) EI_Complex->Covalent_Adduct kinact (slow, irreversible)

Caption: Proposed two-step mechanism of covalent inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for the characterization of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone as a serine protease inhibitor.

Protocol 1: Initial Screening for Enzyme Inhibition (IC50 Determination)

This protocol outlines a standard fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin, or a specific protease of interest)

  • 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone stock solution (10 mM in DMSO)

  • Fluorogenic peptide substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • 96-well, black, flat-bottom microplates

  • Microplate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the fluorophore)

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of the inhibitor in Assay Buffer. A 10-point, 3-fold serial dilution starting from 100 µM is recommended to span a wide concentration range.

  • Plate Layout: In a 96-well microplate, add 50 µL of the diluted inhibitor solutions to the appropriate wells.

    • Test wells: Inhibitor dilutions

    • No-inhibitor control: Assay Buffer with DMSO (at the same final concentration as the test wells)

    • No-enzyme control: Assay Buffer

  • Enzyme Addition: Add 25 µL of the serine protease solution (at a final concentration optimized for linear reaction kinetics) to each well except the no-enzyme control.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding. For suspected covalent inhibitors, varying the pre-incubation time can provide initial evidence of time-dependent inhibition.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the no-inhibitor control to obtain the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor plate_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->plate_inhibitor add_enzyme Add Enzyme (except no-enzyme control) plate_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C (e.g., 30 min) add_enzyme->pre_incubate add_substrate Add Fluorogenic Substrate to Initiate Reaction pre_incubate->add_substrate read_plate Kinetic Read in Plate Reader add_substrate->read_plate analyze Calculate Initial Velocities and Determine IC50 read_plate->analyze end End analyze->end

Sources

Application Notes: HAMP (AZ-131) as a Novel Covalent Probe for Cysteine Proteases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the use of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, herein designated as HAMP (Hydroxy-Azetidinyl-Methyl-Propanone) or AZ-131, as a novel chemical probe. Based on its structural characteristics, featuring a strained azetidine ring, HAMP is proposed as a covalent, irreversible inhibitor of cysteine proteases. These enzymes play critical roles in various physiological and pathological processes, making them important targets for drug discovery.[1] This guide details the hypothesized mechanism of action, protocols for in vitro and cell-based assays to validate target engagement and downstream effects, and data interpretation guidelines for researchers in chemical biology and drug development.

Introduction

Cysteine proteases are a class of enzymes integral to cellular processes such as protein degradation, signal transduction, and immune response.[2] Their catalytic activity relies on a nucleophilic cysteine residue in the active site. The design of inhibitors that can covalently bind to this cysteine is a well-established and powerful strategy in drug discovery, offering high potency and selectivity.[3][4][5][6][7]

HAMP (AZ-131) is a small molecule featuring a four-membered azetidine heterocycle. The inherent ring strain of azetidines makes them susceptible to nucleophilic attack and ring-opening, a property that can be exploited for covalent targeting of enzymes.[8][9][10] We hypothesize that the nucleophilic thiol group of a cysteine residue in the active site of a target protease can attack the azetidine ring of HAMP, leading to an irreversible covalent bond and subsequent inhibition of the enzyme. The hydroxyl and methyl groups on the molecule are predicted to contribute to the binding affinity and selectivity for the target protein.

This application note provides the foundational protocols to investigate the utility of HAMP as a chemical probe for cysteine proteases, from initial biochemical characterization to validation of target engagement in a cellular context.

Probe Specifications

Herein are the key chemical and physical properties of HAMP (AZ-131).

PropertyValueSource
IUPAC Name 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone-
Synonyms HAMP, AZ-131Fictional
Molecular Formula C₇H₁₃NO₂-
Molecular Weight 143.18 g/mol -
Appearance White to off-white solid-
Solubility Soluble in DMSO, Methanol, and Ethanol-
Storage Store at -20°C for long-term stability-

Proposed Mechanism of Action

The inhibitory activity of HAMP is predicated on the covalent modification of the catalytic cysteine residue within the active site of the target protease. The proposed mechanism involves the nucleophilic attack of the deprotonated thiol group of the cysteine on one of the methylene carbons of the strained azetidine ring. This results in the opening of the four-membered ring and the formation of a stable thioether bond, thus irreversibly inactivating the enzyme.

Caption: Proposed covalent inhibition of a cysteine protease by HAMP.

Protocols and Methodologies

Probe Handling and Storage
  • Reconstitution: For a 10 mM stock solution, dissolve 1.43 mg of HAMP in 1 mL of anhydrous DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When diluted in aqueous buffers for assays, use immediately.

In Vitro Cysteine Protease Inhibition Assay (Fluorogenic)

This protocol determines the potency of HAMP in inhibiting a purified cysteine protease.[11][12]

Materials:

  • Purified cysteine protease (e.g., Papain, Cathepsin B).

  • Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC).

  • Assay Buffer: 100 mM sodium acetate, pH 5.5, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, 0.01% Brij-35.

  • HAMP (AZ-131) stock solution (10 mM in DMSO).

  • Positive control inhibitor (e.g., E-64).

  • 96-well black, flat-bottom microplate.

  • Fluorescence microplate reader.

Procedure:

  • Compound Dilution: Prepare a serial dilution of HAMP in Assay Buffer. The final concentrations should range from 1 nM to 100 µM. Include a DMSO-only control (vehicle) and a positive control.

  • Enzyme Preparation: Dilute the cysteine protease in Assay Buffer to a working concentration (e.g., 2X final concentration).

  • Assay Plate Setup:

    • Add 50 µL of the serially diluted HAMP, vehicle, or positive control to the wells of the 96-well plate.

    • Add 50 µL of the diluted enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 100 µL of the fluorogenic substrate (pre-warmed to 37°C) to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the HAMP concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a probe to its target in a cellular environment.[13][14][15][16][17] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa).

  • Complete cell culture medium.

  • HAMP (AZ-131).

  • Vehicle (DMSO).

  • PBS (Phosphate-Buffered Saline).

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Antibody specific to the target cysteine protease.

  • SDS-PAGE and Western blotting reagents.[18][19][20]

Procedure:

CETSA_Workflow A 1. Cell Treatment: Treat cells with HAMP or Vehicle (DMSO) B 2. Heating: Heat cell suspensions to a range of temperatures A->B C 3. Lysis: Lyse cells by freeze-thaw cycles B->C D 4. Separation: Centrifuge to separate soluble proteins from precipitated proteins C->D E 5. Analysis: Analyze soluble fraction by SDS-PAGE and Western Blot D->E F 6. Quantification: Quantify band intensity to determine protein melting curve E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with HAMP at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature for both HAMP-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the HAMP-treated sample indicates target engagement.

Downstream Pathway Analysis by Western Blot

If the target cysteine protease is known to be involved in a specific signaling pathway, HAMP can be used to probe its function. This protocol assesses the effect of HAMP on the levels of a downstream protein regulated by the target.

Materials:

  • Cell line with a known signaling pathway involving the target protease.

  • HAMP (AZ-131).

  • Stimulant or agonist for the pathway (if applicable).

  • Lysis buffer, SDS-PAGE, and Western blotting reagents.

  • Primary antibodies for the target protein, a downstream marker, and a loading control (e.g., GAPDH, β-actin).

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-range of HAMP (e.g., 0.1, 1, 10 µM) or vehicle for a specified time (e.g., 6-24 hours). If the pathway requires activation, add a stimulant for the final period of the incubation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against the downstream marker and a loading control.

    • Incubate with the corresponding secondary antibodies and detect the signals.

  • Data Analysis:

    • Quantify the band intensities for the downstream marker and the loading control.

    • Normalize the intensity of the downstream marker to the loading control.

    • Compare the normalized intensities across the different treatment conditions to determine the effect of HAMP on the signaling pathway.

Signaling_Pathway HAMP HAMP Target_Protease Target Cysteine Protease HAMP->Target_Protease Inhibition Substrate Substrate Protein Target_Protease->Substrate Cleavage Cleaved_Substrate Cleaved Substrate (Active Signal) Substrate->Cleaved_Substrate Downstream_Effect Downstream Cellular Response Cleaved_Substrate->Downstream_Effect

Caption: Hypothetical signaling pathway modulated by HAMP.

Data Interpretation and Troubleshooting

AssayExpected Outcome for an Effective ProbeTroubleshooting
In Vitro Inhibition Potent, dose-dependent inhibition of the target protease, yielding a low IC₅₀ value.No Inhibition: Confirm enzyme activity and HAMP integrity. High IC₅₀: HAMP may be a weak inhibitor or not selective for the chosen protease.
CETSA A rightward shift in the melting curve of the target protein in HAMP-treated cells compared to vehicle-treated cells.No Thermal Shift: Insufficient target engagement (increase HAMP concentration or incubation time), or the antibody may not be specific. Shift in Loading Control: Indicates non-specific effects of HAMP on protein stability.
Downstream Analysis A dose-dependent change in the level or modification state of a downstream signaling protein, consistent with inhibition of the target protease.No Effect: The chosen downstream marker may not be appropriate, or the pathway is not sensitive to the inhibition of the target in the chosen cell line. Confirm target engagement with CETSA.

Conclusion

HAMP (AZ-131) is presented here as a promising, novel chemical probe for the study of cysteine proteases. Its azetidine-based structure provides a plausible mechanism for covalent, irreversible inhibition. The protocols outlined in this document provide a clear roadmap for researchers to validate its efficacy and selectivity, both in biochemical and cellular contexts. Successful application of HAMP will enable further elucidation of the roles of cysteine proteases in health and disease, and may serve as a starting point for the development of new therapeutic agents.

References

  • Drag, M., & Salvesen, G. S. (2010). Cysteine proteases as therapeutic targets. Nature Reviews Drug Discovery, 9(9), 690-701. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Drug Discovery Today, 20(9), 1061-1073. [Link]

  • Krishnamurty, R., & Maly, D. J. (2010). Biochemical and cellular analysis of targeted covalent inhibitors. Methods in Enzymology, 470, 513-534. [Link]

  • Martínez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Otto, H. H., & Schirmeister, T. (1997). Cysteine proteases and their inhibitors. Chemical Reviews, 97(1), 133-172. [Link]

  • Couto, N., Wood, J., & Friedman-Ohana, R. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Methods in Molecular Biology, 1447, 237-248. [Link]

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Application Note: High-Throughput Screening for Novel Modulators Using 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign, using the novel scaffold "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" as a representative test article. While this specific molecule's biological activity is under exploration, its azetidine core is a recognized pharmacophore in various therapeutic areas, including antibiotics and oncology[1][2]. This guide offers a framework for the systematic evaluation of such compounds, from initial assay development and validation to a full-scale screening protocol and subsequent hit confirmation. We delve into the rationale behind experimental choices, ensuring a robust and self-validating workflow applicable to a broad range of biological targets.

Introduction: The Rationale for Screening Azetidine-Containing Compounds

The four-membered azetidine ring is a strained heterocyclic motif that has garnered significant interest in medicinal chemistry. Its presence in biologically active compounds can confer favorable properties such as improved metabolic stability and enhanced binding to target proteins[3]. Derivatives of the azetidin-2-one (β-lactam) ring are foundational to a major class of antibiotics[1][4]. More recently, substituted azetidines have been explored as inhibitors of novel targets, such as DNA polymerase Theta (Polθ), highlighting their potential in oncology[2].

Given the therapeutic precedent of the azetidine scaffold, a systematic screening of novel derivatives like 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is a logical step in drug discovery. High-throughput screening (HTS) provides the necessary platform to rapidly assess the bioactivity of such compounds against a wide array of potential targets from large chemical libraries[5][6][7]. This application note will use a hypothetical enzyme inhibition assay to illustrate the HTS workflow.

Assay Development and Miniaturization: Building a Robust Screening Platform

The success of any HTS campaign hinges on a well-developed and validated assay. The goal is to create a sensitive, reproducible, and cost-effective method that can be automated[8][9][10].

Selection of a Target and Assay Principle

For the purpose of this guide, we will consider a generic serine protease as the target enzyme. A common method for screening protease inhibitors is a fluorescence-based assay using a fluorogenic substrate. In this format, the substrate is initially non-fluorescent but releases a fluorescent product upon cleavage by the enzyme. An inhibitor will prevent this cleavage, resulting in a decrease in the fluorescent signal.

Protocol: Assay Optimization in 384-Well Format

Prior to full-scale screening, the assay must be optimized and miniaturized, typically from a 96-well to a 384- or 1536-well plate format, to reduce reagent costs and increase throughput[10].

Step-by-Step Optimization:

  • Enzyme Titration: Determine the optimal enzyme concentration by performing a dilution series of the enzyme with a fixed, excess concentration of the fluorogenic substrate. The ideal concentration is the lowest amount of enzyme that yields a robust signal well above the background within a reasonable incubation time (e.g., 30-60 minutes).

  • Substrate Titration (Km Determination): With the optimal enzyme concentration, perform a substrate titration to determine the Michaelis-Menten constant (Km). For inhibitor screening, it is standard practice to use a substrate concentration equal to or slightly below the Km to ensure sensitivity to competitive inhibitors.

  • DMSO Tolerance: HTS compounds are typically stored in dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of DMSO that does not significantly affect enzyme activity. This is done by running the assay with a titration of DMSO.

  • Assay Stability: Assess the stability of the reagents and the fluorescent signal over time to ensure that the assay window is consistent throughout the duration of the HTS run.

HTS Campaign Workflow: From Pilot Screen to Primary Screen

A logical workflow is essential for the efficient execution of an HTS campaign.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound_Library Compound Library (in DMSO) Dispensing Acoustic Dispensing of Compounds Compound_Library->Dispensing Assay_Plates 384-Well Assay Plates Assay_Plates->Dispensing Reagent_Add Addition of Enzyme & Substrate Dispensing->Reagent_Add Incubation Incubation Reagent_Add->Incubation Plate_Reading Fluorescence Reading Incubation->Plate_Reading Data_QC Data Quality Control (Z'-factor) Plate_Reading->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID

Caption: High-Throughput Screening Workflow.

The Pilot Screen

Before committing to the full library, a pilot screen of a smaller, representative set of compounds (e.g., ~2,000) is conducted[10]. This step serves to:

  • Confirm the performance of the assay under automated conditions.

  • Assess the hit rate and identify potential sources of assay interference.

  • Calculate the Z-factor and Z'-factor to ensure the assay is robust enough for full-scale screening.

Statistical Validation: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay[11][12][13][14]. It reflects the dynamic range of the signal and the data variation.

The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or a known inhibitor).

  • μn and σn are the mean and standard deviation of the negative control (e.g., active enzyme with DMSO).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between the positive and negative controls with low data variability. Ideal for HTS.[12][15]
0 to 0.5AcceptableThe assay is marginal and may require further optimization. A higher number of false positives/negatives can be expected.[13][15]
< 0UnacceptableThe signals from the positive and negative controls overlap, making the assay unsuitable for screening.[13][15]
Protocol: Full-Scale Primary HTS

Materials:

  • 384-well, black, solid-bottom assay plates

  • Compound library plates (containing 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone and other library members)

  • Acoustic liquid handler for compound dispensing

  • Bulk reagent dispenser

  • Plate reader with fluorescence detection capabilities

Step-by-Step Protocol:

  • Plate Mapping: Design the plate map to include test compounds, positive controls (e.g., a known potent inhibitor), and negative controls (DMSO vehicle). Typically, 16-32 wells of each control are included on every plate for robust statistical analysis.

  • Compound Transfer: Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound from the source plates to the assay plates.

  • Enzyme Addition: Add the optimized concentration of the serine protease in assay buffer to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

Data Analysis and Hit Confirmation: From Raw Data to Validated Hits

The data from the primary screen requires rigorous analysis to identify true hits and eliminate false positives[16][17].

Hit_Confirmation_Workflow Primary_Screen Primary HTS Hits Dose_Response Confirmatory Screen (Dose-Response) Primary_Screen->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay SAR_Expansion SAR by Catalog Orthogonal_Assay->SAR_Expansion Validated_Hit Validated Hit SAR_Expansion->Validated_Hit

Caption: Hit Confirmation and Validation Cascade.

Hit Identification

A "hit" is a compound that produces a statistically significant change in the assay signal compared to the negative controls. A common method for hit selection is to define a threshold based on the mean and standard deviation (SD) of the negative controls (e.g., >3 SD from the mean).

Hit Confirmation and Triage

Hits from the primary screen must be subjected to a series of validation steps[17][18]:

  • Confirmatory Screening: Re-test the initial hits in the primary assay, often in triplicate, to confirm their activity.

  • Dose-Response Analysis: Active compounds are then tested over a range of concentrations to determine their potency (e.g., IC50 value).

  • Orthogonal Assays: It is crucial to confirm hits in a secondary, orthogonal assay that uses a different detection method[16][17]. This helps to eliminate compounds that interfere with the primary assay technology (e.g., autofluorescent compounds).

  • SAR by Catalog: Once a hit is confirmed, commercially available analogs can be tested to build an initial Structure-Activity Relationship (SAR)[16]. This helps to confirm that the observed activity is specific to the chemical scaffold.

  • Compound Purity and Identity: The purity and chemical identity of the hit compound should be verified by methods such as LC-MS and NMR[16].

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) High data variability, low signal-to-background ratio.Re-optimize enzyme/substrate concentrations. Check for reagent instability. Ensure consistent liquid handling.
High Hit Rate (>1-2%) Non-specific inhibition, assay interference.Implement counter-screens to identify frequent hitters or assay artifacts. Lower the compound concentration.
Edge Effects Uneven temperature or evaporation across the plate.Use plates with lids, ensure proper sealing, and optimize incubation conditions.
Poor Hit Confirmation False positives from the primary screen, compound degradation.Use orthogonal assays. Verify compound integrity and purity.

Conclusion

This application note outlines a comprehensive and robust framework for conducting a high-throughput screening campaign, using "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" as a representative starting point for a discovery program. By following a structured approach that emphasizes rigorous assay development, statistical validation, and a systematic hit confirmation cascade, researchers can efficiently identify and validate novel bioactive molecules. The principles and protocols described herein are broadly applicable and can be adapted to a wide range of biological targets and assay formats, providing a solid foundation for modern drug discovery efforts.

References

  • Taosheng Chen (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press / Taylor & Francis Group.
  • eBooks.com (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (2019). Assay Guidance Manual. NIH Bookshelf. [Link]

  • Makin, R., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • GraphPad (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Sygnature Discovery (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • MSU Drug Discovery (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • BMG LABTECH (2025). The Z prime value (Z´). Retrieved from [Link]

  • On HTS (2023). Z-factor. Retrieved from [Link]

  • BellBrook Labs (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Wikipedia (n.d.). Z-factor. Retrieved from [Link]

  • Schor, M. A., et al. (2013). Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC. [Link]

  • Patel, K. D., et al. (2012). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Journal of Saudi Chemical Society.
  • Kumar, S., et al. (2009). Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. Indian Journal of Chemistry.
  • MySkinRecipes (n.d.). 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. Retrieved from [Link]

  • Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, Synthon for Biologically Important Compounds. Current Medicinal Chemistry.
  • Gonzalez, J. E., et al. (2009). High-Throughput Screening Assay for the Identification of Compounds Regulating Self-Renewal and Differentiation in Human Embryonic Stem Cells. Stem Cells.
  • Coley, C. W., et al. (2021). High-throughput synthesis provides data for predicting molecular properties and reaction success. PNAS.
  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry.
  • Kumar, A., et al. (2019). Synthesis and biological study of Azetidinone derivatives.
  • Bery, N., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. MedChemComm.
  • Al-Masoudi, N. A., et al. (2015).
  • Ma, H., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE.
  • Narender, P., et al. (2017). Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3'-hydroxyazetidin-1-yl)ethanone [BMS-816336], an Orally Active Novel Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor. Journal of Medicinal Chemistry.
  • PubChem (n.d.). 4-Hydroxyphenylacetone. Retrieved from [Link]

  • Poojary, B., et al. (2017). 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. European Journal of Medicinal Chemistry.
  • PubChem (n.d.). Phenylacetone. Retrieved from [Link]

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The Strategic Incorporation of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone Scaffolds in Modern Medicinal Chemistry: Application Notes and Protocols for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Moiety as a Privileged Scaffold in Drug Discovery

The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry bestow upon it a range of desirable physicochemical properties. When incorporated into drug candidates, the azetidine motif often enhances metabolic stability, improves aqueous solubility, and provides a rigid scaffold for precise substituent placement, thereby optimizing interactions with biological targets. Compounds containing the azetidine ring have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory effects.

This technical guide focuses on the application of a key azetidine-containing building block, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone and its close structural analogues, in the synthesis and evaluation of novel therapeutic agents. We will delve into its utilization in the development of a clinical-stage drug candidate, providing detailed synthetic protocols and methodologies for biological characterization.

Case Study: The Role of a 3-Hydroxyazetidine Moiety in the Autotaxin Inhibitor Ziritaxestat (GLPG1690)

A prime example of the strategic use of a 3-hydroxyazetidine fragment is in the synthesis of Ziritaxestat (GLPG1690) , a potent and selective inhibitor of the enzyme autotaxin (ATX).[1][2][3] Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes, including fibrosis.[1][2] Ziritaxestat was developed for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[4][5][6]

The incorporation of the 1-(3-hydroxyazetidin-1-yl)acetyl moiety into the Ziritaxestat molecule was a critical step in optimizing its drug-like properties. This was achieved by reacting a piperazine-containing intermediate with 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone.[7] The 3-hydroxyazetidine group contributes to the overall polarity and solubility of the molecule while providing a key interaction point within the binding site of the autotaxin enzyme.

Mechanism of Action: Targeting the Autotaxin-LPA Signaling Pathway

Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that promote cell proliferation, migration, and survival. In fibrotic diseases, this pathway is dysregulated, leading to excessive extracellular matrix deposition and tissue scarring. Ziritaxestat, by inhibiting autotaxin, reduces the production of LPA, thereby attenuating the pro-fibrotic signaling cascade.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolysis LPA_R LPA Receptor (GPCR) LPA->LPA_R binding G_protein G Protein Activation LPA_R->G_protein activation Signaling Downstream Signaling (e.g., cell proliferation, migration) G_protein->Signaling Ziritaxestat Ziritaxestat (GLPG1690) Ziritaxestat->ATX inhibition

Autotaxin-LPA signaling pathway and inhibition by Ziritaxestat.

Experimental Protocols

PART 1: Synthesis of Ziritaxestat (GLPG1690) Incorporating the 3-Hydroxyazetidine Moiety

This protocol outlines the final coupling step in the synthesis of Ziritaxestat, where the 1-(3-hydroxyazetidin-1-yl)acetyl group is introduced.

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Piperazine_Intermediate Piperazine Intermediate (15) Reflux Reflux, 3.5 h Piperazine_Intermediate->Reflux Azetidine_Reagent 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone (18) Azetidine_Reagent->Reflux Base Potassium Carbonate Base->Reflux Solvent Acetonitrile (MeCN) Solvent->Reflux Filtration Filtration Reflux->Filtration Washing Wash with MTBE and MeCN Filtration->Washing Drying Drying in vacuo Washing->Drying Product Ziritaxestat (GLPG1690) (11) Drying->Product

Synthetic workflow for the final step of Ziritaxestat synthesis.

Materials and Reagents:

  • 2-[(2-ethyl-8-methyl-6-piperazin-1-yl-imidazo[1,2-a]pyridin-3-yl)methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (Intermediate 15 )

  • 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone (Intermediate 18 )

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Methyl tert-butyl ether (MTBE)

Procedure: [7]

  • To a solution of 2-[(2-ethyl-8-methyl-6-piperazin-1-yl-imidazo[1,2-a]pyridin-3-yl)methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (15 ) (18.05 g, 38 mmol) in acetonitrile (126 mL), add potassium carbonate (10.49 g, 75.9 mmol).

  • Add 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone (18 ) (7.38 g, 49.3 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 3.5 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Wash the collected solid with MTBE and acetonitrile.

  • Dry the solid in vacuo to yield 2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (11 , Ziritaxestat) (18.0 g, 81% yield).

Rationale for Experimental Choices:

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this nucleophilic substitution reaction, as it dissolves the reactants and does not interfere with the reaction.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

  • Work-up: Filtration removes the inorganic salts, and washing with MTBE and acetonitrile removes any unreacted starting materials and impurities, yielding the pure product.

PART 2: In Vitro Biological Evaluation - Autotaxin Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of test compounds against human autotaxin.

Principle:

This assay utilizes the substrate bis-(p-nitrophenyl) phosphate (BNPP). Autotaxin cleaves BNPP to produce p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405-415 nm. The inhibition of autotaxin activity by a test compound results in a decreased production of p-nitrophenol.

Materials and Reagents:

  • Human recombinant autotaxin (ATX)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl₂

  • ATX Substrate: bis-(p-nitrophenyl) phosphate (BNPP)

  • Test compound (e.g., Ziritaxestat) dissolved in DMSO

  • Positive control inhibitor (e.g., HA-155)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute human recombinant ATX in Assay Buffer to the desired concentration.

    • Dissolve BNPP in Assay Buffer to the desired concentration.

    • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Assay Plate Setup:

    • 100% Activity Wells: Add 150 µL of Assay Buffer, 10 µL of diluted ATX, and 10 µL of DMSO (vehicle) to three wells.

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of DMSO to three wells.

    • Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of diluted ATX, and 10 µL of the positive control inhibitor solution to three wells.

    • Test Compound Wells: Add 150 µL of Assay Buffer, 10 µL of diluted ATX, and 10 µL of the test compound dilutions to triplicate wells.

  • Initiate the Reaction:

    • Add 20 µL of the ATX substrate (BNPP) solution to all wells except the background wells.

  • Incubation:

    • Cover the plate and incubate for 30 minutes at 37°C.

  • Read Absorbance:

    • Measure the absorbance of each well at a wavelength between 405-415 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Compound Well / Absorbance of 100% Activity Well)] x 100

    • Plot the percent inhibition versus the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo pharmacokinetic parameters of Ziritaxestat (GLPG1690).

ParameterValueSpeciesReference
In Vitro Activity
Autotaxin IC₅₀ (LPC substrate)131 nMHuman[8]
hERG Inhibition IC₅₀15 µMHuman[8]
Human Pharmacokinetics (Single Dose)
Median t_max~2 hoursHuman[9][10]
Mean t_½~5 hoursHuman[9][10]
In Vivo Efficacy
LPA C18:2 Reduction in Plasma>80% at ~0.6 µg/mLHuman[9][10]

Conclusion

The strategic use of the 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone scaffold and its derivatives has proven to be a valuable approach in the design of novel therapeutics. The case of Ziritaxestat (GLPG1690) highlights how the incorporation of this moiety can lead to a clinical candidate with a promising pharmacological profile. The detailed synthetic and biological evaluation protocols provided herein serve as a guide for researchers in the field of drug discovery to harness the potential of azetidine-containing building blocks for the development of the next generation of medicines.

References

  • Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials. (URL: [Link])

  • Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials. (URL: [Link])

  • Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis. (URL: [Link])

  • Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis. (URL: [Link])

  • Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials. (URL: [Link])

  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. (URL: [Link])

  • Successive structural optimization of Ziritaxestat culminates in the discovery of orally bioavailable and in vivo potent imidazothiadiazole derivative for treating ATX-driven diseases. (URL: [Link])

  • Strong reversal of the lung fibrosis disease signature by autotaxin inhibitor GLPG1690 in a mouse model for IPF. (URL: [Link])

  • Inhibition of Autotaxin with GLPG1690 Increases the Efficacy of Radiotherapy and Chemotherapy in a Mouse Model of Breast Cancer. (URL: [Link])

  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. (URL: [Link])

  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. (URL: [Link])

  • A Clinical Study to Test How Effective and Safe GLPG1690 is for Subjects With Idiopathic Pulmonary Fibrosis (IPF) When Used Together With Standard of Care (ISABELA1). (URL: [Link])

  • GLPG1690: The First Clinical Autotaxin (ATX) Inhibitor for IPF. (URL: [Link])

  • Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials. (URL: [Link])

  • GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial. (URL: [Link])

  • GLPG1690 with Standard Treatment in Idopathic Pulmonary Fibrosis. (URL: [Link])

  • Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546. (URL: [Link])

  • (PDF) Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]piperazin-1-yl]-8-methyl-imidazo[1,2-a]pyridin-3-yl]-methyl-amino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. (URL: [Link])

  • Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial. (URL: [Link])

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Application Notes and Protocols for the Synthesis and Antioxidant Evaluation of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Azetidines in Antioxidant Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry.[1] Its inherent ring strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, endows it with a unique combination of stability and controlled reactivity.[2][3] This has led to the incorporation of azetidine rings into a variety of bioactive molecules, including those with anticancer, antibacterial, and antiviral properties.[1][4][5] Recently, there has been a growing interest in the antioxidant potential of azetidine derivatives.[6] Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[7][8] Synthetic heterocyclic compounds, such as azetidines, offer a promising avenue for the development of novel antioxidant agents that can mitigate the detrimental effects of ROS.[9][10]

This comprehensive guide provides detailed protocols and expert insights into the synthesis of functionalized azetidines and the subsequent evaluation of their antioxidant activity. We will explore key synthetic strategies, offering a rationale for methodological choices, and present validated, step-by-step protocols for widely accepted antioxidant assays.

Part 1: Strategic Synthesis of Azetidine Derivatives

The construction of the strained four-membered azetidine ring requires specialized synthetic approaches. The choice of method often depends on the desired substitution pattern and the available starting materials. Here, we detail three robust and versatile strategies.

[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for the synthesis of azetidines.[11] This reaction can be performed intermolecularly or intramolecularly and has seen significant advancements through the use of visible-light photocatalysis, which offers milder reaction conditions compared to traditional UV irradiation.[12][13]

Causality of Experimental Choices: The selection of a suitable photocatalyst is critical for the success of this reaction. Iridium-based photocatalysts are often employed due to their ability to sensitize the imine component via triplet energy transfer, initiating the cycloaddition cascade.[2] The choice of solvent is also important; non-protic solvents are generally preferred to avoid quenching of the excited state species.

Experimental Protocol: Visible-Light-Mediated Intermolecular [2+2] Cycloaddition [12]

Materials:

  • Substituted imine (1.0 equiv)

  • Alkene (2.0-3.0 equiv)

  • fac-[Ir(ppy)₃] (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or acetonitrile)

  • Schlenk flask or similar reaction vessel equipped with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the imine, the photocatalyst, and the anhydrous, degassed solvent.

  • Add the alkene to the reaction mixture.

  • Seal the flask and place it approximately 5-10 cm from the blue LED light source.

  • Irradiate the mixture at room temperature with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting imine.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired azetidine derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Logical Workflow for [2+2] Photocycloaddition

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification A Combine imine and photocatalyst in anhydrous, degassed solvent B Add alkene to the mixture A->B C Irradiate with blue LED at room temperature with stirring B->C D Monitor reaction progress by TLC/LC-MS C->D E Concentrate the reaction mixture D->E F Purify by flash column chromatography E->F G Characterize the purified azetidine F->G

Caption: Workflow for Azetidine Synthesis via [2+2] Photocycloaddition.

Intramolecular Cyclization of γ-Amino Alcohols

A classical and reliable method for azetidine synthesis involves the intramolecular cyclization of a γ-amino alcohol or a related derivative.[14] This approach relies on the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by base-mediated ring closure.

Causality of Experimental Choices: The choice of the activating group for the alcohol is crucial. Sulfonate esters are excellent leaving groups, facilitating the subsequent intramolecular nucleophilic substitution. The base is selected to be strong enough to deprotonate the amine nucleophile without promoting significant side reactions, such as elimination.

Experimental Protocol: Synthesis of N-Tosyl-azetidine from 3-(tosylamino)propan-1-ol

Materials:

  • 3-(Tosylamino)propan-1-ol (1.0 equiv)

  • Triethylamine (1.5 equiv)

  • p-Toluenesulfonyl chloride (1.2 equiv)

  • Dichloromethane (DCM) as solvent

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous tetrahydrofuran (THF) as solvent

Procedure: Step 1: Tosylation of the Alcohol

  • Dissolve 3-(tosylamino)propan-1-ol in DCM in an ice bath.

  • Add triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Intramolecular Cyclization

  • Under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Add a solution of the tosylated intermediate in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-tosyl-azetidine.

Ring Expansion of Aziridines

The one-carbon ring expansion of readily available aziridines offers an attractive and increasingly popular route to azetidines.[15] This transformation can be achieved through various methods, including biocatalytic approaches involving engineered enzymes.[16][17][18] These methods often proceed via the formation of an aziridinium ylide intermediate, which then undergoes a rearrangement to the azetidine product.[19]

Causality of Experimental Choices: In biocatalytic ring expansions, the choice of the engineered enzyme and the carbene precursor is paramount. The enzyme's active site controls the stereoselectivity of the reaction, while the diazo compound serves as the source of the one-carbon unit. The reaction conditions, such as temperature and solvent, are optimized to maintain enzyme activity and stability.

Conceptual Workflow for Biocatalytic Aziridine Ring Expansion

G Start Aziridine Substrate Ylide Aziridinium Ylide Intermediate Start->Ylide Enzyme Engineered Cytochrome P450 Enzyme->Ylide Carbene Transfer Carbene Carbene Precursor (e.g., Ethyl Diazoacetate) Carbene->Ylide Rearrangement [1,2]-Stevens Rearrangement Ylide->Rearrangement Product Chiral Azetidine Derivative Rearrangement->Product

Caption: Biocatalytic Ring Expansion of Aziridines to Azetidines.

Part 2: Evaluation of Antioxidant Activity

Once a library of azetidine derivatives has been synthesized, their antioxidant potential must be evaluated. A panel of assays is typically employed to gain a comprehensive understanding of the antioxidant mechanism, which may involve hydrogen atom transfer (HAT), single electron transfer (SET), or metal chelation. We present detailed protocols for three widely used, complementary assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to assess the radical scavenging ability of a compound.[20] The stable DPPH radical has a deep violet color, which is reduced to the pale yellow hydrazine upon reaction with an antioxidant.[21] The decrease in absorbance is measured spectrophotometrically.

Principle of DPPH Assay

G DPPH DPPH• (Violet) Product DPPH-H (Yellow) DPPH->Product Antioxidant Azetidine-OH (Antioxidant) Antioxidant->Product H• donation Radical Azetidine-O• Antioxidant->Radical

Caption: Mechanism of DPPH Radical Scavenging by an Antioxidant.

Experimental Protocol: DPPH Assay [22]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Azetidine derivatives (test samples)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[22]

  • Sample preparation: Prepare stock solutions of the test compounds and the positive control in methanol. Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test samples or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[22]

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[23] This blue-green radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.

Causality of Experimental Choices: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic antioxidants. The reaction is typically performed at a specific pH to ensure the stability of the radical. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which provides a standardized measure of antioxidant strength.[23]

Experimental Protocol: ABTS Assay [24][25]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Azetidine derivatives (test samples)

  • Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[24]

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[24]

  • Working solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.

    • Add 10 µL of the test samples or Trolox standards at various concentrations.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculation: Create a standard curve by plotting the percentage of inhibition against the concentration of Trolox. Calculate the TEAC value for each sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[26][27] This assay is based on the single electron transfer mechanism.[28]

Causality of Experimental Choices: The assay is conducted at a low pH (3.6) to maintain iron solubility.[26] The increase in absorbance at 593 nm is directly proportional to the total reducing power of the antioxidants in the sample.

Experimental Protocol: FRAP Assay [29]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • FeCl₃·6H₂O solution (20 mM in water)

  • FRAP reagent (prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • Azetidine derivatives (test samples)

  • FeSO₄·7H₂O (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution as described above. Warm the reagent to 37 °C before use.

  • Standard curve: Prepare a series of FeSO₄ standards of known concentrations.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test samples or standards.

  • Incubation and Measurement: Incubate the plate at 37 °C for 4-6 minutes.[26]

  • Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the FeSO₄ standards. Determine the FRAP value of the samples, expressed as Fe²⁺ equivalents.

Data Presentation and Interpretation

The antioxidant activity data obtained from these assays should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Antioxidant Activity of Azetidine Derivatives

Compound IDSynthesis Yield (%)Purity (%)DPPH IC₅₀ (µM)ABTS TEACFRAP Value (µM Fe²⁺ equiv.)
AZT-00175>9825.4 ± 2.11.8 ± 0.1150.2 ± 12.5
AZT-00268>9942.1 ± 3.51.2 ± 0.298.7 ± 8.9
AZT-00382>9815.8 ± 1.72.5 ± 0.3210.5 ± 15.3
Ascorbic Acid--8.5 ± 0.91.0 (ref)-
Trolox--12.1 ± 1.11.0 (ref)-

Interpretation: A lower IC₅₀ value in the DPPH assay indicates higher radical scavenging activity. Higher TEAC and FRAP values signify greater antioxidant capacity. By comparing the results across different assays, researchers can gain insights into the structure-activity relationships (SAR) and the predominant antioxidant mechanisms of their synthesized azetidine derivatives. For instance, compounds with electron-donating groups, such as hydroxyl or methoxy substituents on an aromatic ring attached to the azetidine core, are often found to exhibit enhanced antioxidant activity.[8]

Conclusion

This guide has provided a detailed framework for the synthesis and antioxidant evaluation of novel azetidine derivatives. By understanding the principles behind the synthetic methodologies and the antioxidant assays, researchers can make informed decisions to optimize their experimental designs. The protocols and workflows presented herein serve as a robust starting point for scientists and drug development professionals seeking to explore the therapeutic potential of azetidines as a new class of antioxidant agents. The continued exploration of this versatile scaffold is poised to yield exciting new candidates in the ongoing fight against diseases rooted in oxidative stress.

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The Strategic Role of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone in Modern Drug Discovery: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and synthetic versatility is paramount. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif. Its inherent ring strain, intermediate between the highly reactive aziridines and the more flexible five-membered pyrrolidines, endows it with a unique conformational rigidity. This structural constraint is highly advantageous in drug design, as it pre-organizes substituents in a defined three-dimensional space, minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.[1][2]

The incorporation of the azetidine scaffold into drug candidates has been shown to improve critical pharmacokinetic properties, including metabolic stability, solubility, and receptor selectivity.[1] This has led to the successful development of several FDA-approved drugs containing the azetidine moiety, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1]

Within this important class of building blocks, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone (CAS 1434128-49-0) represents a key intermediate for the synthesis of advanced pharmaceutical agents. This molecule uniquely combines the benefits of the 3-hydroxyazetidine core—a versatile handle for further functionalization or a key pharmacophoric element for hydrogen bonding—with an N-acyl group that modulates its electronic properties and can serve as a vector for subsequent chemical elaboration. These attributes make it a valuable precursor, particularly in the development of novel antibiotics and β-lactamase inhibitors, where precise control over molecular architecture is critical for efficacy and for overcoming bacterial resistance.[3][4]

Application Notes: Leveraging 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone in Drug Development

A Core Building Block for Novel β-Lactamase Inhibitors

The rise of antibiotic resistance, largely driven by the bacterial production of β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics, presents a significant global health threat.[3][4] The development of β-lactamase inhibitors that can be co-administered with existing antibiotics is a critical strategy to combat this resistance. The unique structural features of azetidine derivatives make them promising scaffolds for a new generation of non-β-lactam-based inhibitors.

The 3-hydroxy group on the azetidine ring of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone can act as a crucial hydrogen bond donor, mimicking interactions of the hydrolyzed β-lactam ring with active site residues of the β-lactamase enzyme.[5] The N-isobutyryl group, on the other hand, can be readily modified or serve as a stable anchor to orient other pharmacophoric elements within the enzyme's active site. Researchers can utilize this building block to synthesize libraries of compounds for screening against various classes of β-lactamases, including serine β-lactamases and metallo-β-lactamases.[6]

Enhancing Metabolic Stability and Pharmacokinetic Profiles

A significant challenge in drug development is engineering molecules that are resistant to metabolic degradation, thereby ensuring sufficient exposure at the target site. The strained, sp³-rich character of the azetidine ring often imparts a higher degree of metabolic stability compared to more flexible acyclic or larger ring systems.[1] By incorporating 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone into a lead compound, medicinal chemists can block potential sites of metabolism (e.g., replacing a labile linear amine) and improve the overall pharmacokinetic profile of the drug candidate. The compact nature of the azetidine ring also helps in maintaining a lower molecular weight and lipophilicity, which are favorable properties for oral bioavailability.

A Versatile Scaffold for Combinatorial Chemistry and Fragment-Based Drug Design

The dual functionality of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone—the secondary alcohol and the azetidine nitrogen—makes it an ideal scaffold for diversity-oriented synthesis. The hydroxyl group can be further functionalized through etherification, esterification, or Mitsunobu reactions, while the core structure can be built upon via modification of the N-acyl group. This allows for the rapid generation of a diverse library of related compounds for high-throughput screening.

In the context of fragment-based drug design, the rigid azetidine core serves to present the hydroxyl and acyl functionalities in a well-defined spatial orientation, making it an excellent starting point for fragment growing or linking strategies.[7]

Experimental Protocols

The following protocols provide a representative methodology for the synthesis of the title compound and its subsequent use in the elaboration of a more complex, drug-like molecule.

Protocol 1: Synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

This protocol describes the N-acylation of 3-hydroxyazetidine. The reaction is an amide bond formation between the secondary amine of the azetidine ring and an activated form of isobutyric acid, such as isobutyryl chloride.

Rationale: The use of an acyl chloride is a highly efficient method for acylation of amines. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[8][9] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive acyl chloride. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature.[10]

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Isobutyryl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a minimal amount of water and cool in an ice bath. Add a sufficient amount of a strong base (e.g., 50% NaOH solution) dropwise until the pH is >12. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-hydroxyazetidine free base. Caution: The free base is volatile and should be used immediately.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the freshly prepared 3-hydroxyazetidine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Acylation: Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradient).

Data Presentation: Representative N-Acylation Reactions

EntryAmineAcylating AgentBaseSolventYield (%)
13-PhenoxyazetidineAcetyl chlorideEt₃NDichloromethane95
23-PhenoxyazetidineBenzoyl chloridePyridineDichloromethane91
33-PhenoxyazetidineIsobutyryl chloride Et₃N Dichloromethane 89
4AnilineBenzoyl ChloridePyridineDichloromethane92
Note: The data for entries 1-3 are representative examples of N-acylation of a substituted azetidine and are adapted from similar procedures.[10] The yield for the target reaction is expected to be in a similar range.

Diagrams and Visualizations

Synthesis Workflow for 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

G cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: N-Acylation start 3-Hydroxyazetidine HCl base NaOH (aq) start->base extract Extract with DCM base->extract dry Dry (Na2SO4) extract->dry free_base 3-Hydroxyazetidine (Free Base) dry->free_base reagents Isobutyryl Chloride, TEA, Anhydrous DCM reaction Reaction at 0°C to RT free_base->reaction reagents->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography workup->purify product 1-(3-Hydroxy-1-azetidinyl)- 2-methyl-1-propanone purify->product

Caption: Workflow for the synthesis of the target compound.

Protocol 2: Application in Synthesis - Elaboration to a Potential Bioactive Molecule via O-Sulfonylation

This protocol demonstrates the use of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone as an intermediate. The hydroxyl group is converted to a sulfonate ester (e.g., a mesylate or tosylate), which is an excellent leaving group for subsequent nucleophilic substitution reactions. This two-step sequence allows for the introduction of a wide variety of functional groups at the 3-position of the azetidine ring.

Rationale: Sulfonylation of the hydroxyl group transforms it into a highly reactive leaving group.[11] This is a standard and reliable method for activating alcohols for SN2 reactions. The choice of sulfonyl chloride (e.g., methanesulfonyl chloride) and base (e.g., triethylamine) is critical for efficient conversion without promoting side reactions. The subsequent nucleophilic substitution with a suitable nucleophile (e.g., a sodium azide or a thiol) allows for the installation of new functionalities that can be pivotal for biological activity.

Materials:

  • 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide (NaN₃) or other desired nucleophile

  • Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Step-by-Step Procedure:

Part A: O-Sulfonylation

  • Reaction Setup: Dissolve 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Sulfonylation: Add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.

  • Work-up: Upon completion, quench with water and perform a standard aqueous work-up as described in Protocol 1. The resulting mesylate is often used directly in the next step without extensive purification.

Part B: Nucleophilic Substitution

  • Reaction Setup: Dissolve the crude mesylate from Part A in an appropriate polar aprotic solvent, such as DMF.

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, 1.5 eq).

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting mesylate is consumed (monitor by TLC).

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash extensively with water to remove DMF. Dry the organic layer, concentrate, and purify the final product by flash column chromatography.

Logical Relationship of the Synthetic Strategy

G Start 3-Hydroxyazetidine Intermediate 1-(3-Hydroxy-1-azetidinyl)- 2-methyl-1-propanone Start->Intermediate N-Acylation (Protocol 1) Activated Activated Intermediate (e.g., Mesylate) Intermediate->Activated O-Sulfonylation (Protocol 2A) Final Diverse Analogs (e.g., Azides, Ethers, Thioethers) Activated->Final Nucleophilic Substitution (SN2) (Protocol 2B)

Caption: Synthetic pathway from a simple precursor to diverse analogs.

Conclusion and Future Outlook

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is more than a simple chemical; it is a strategic building block that empowers medicinal chemists to harness the advantageous properties of the azetidine scaffold. Its utility in creating novel β-lactamase inhibitors, improving the metabolic profiles of drug candidates, and serving as a versatile platform for library synthesis underscores its importance in the drug discovery pipeline. The protocols detailed herein provide a practical framework for the synthesis and application of this valuable intermediate, enabling researchers to explore new chemical space and address pressing therapeutic challenges. As the demand for structurally novel and potent therapeutics continues to grow, the role of such well-designed, functionalized building blocks will undoubtedly become even more critical.

References

  • Asif, M. (2018).
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  • Doua, D., et al. (2021). Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D). European Journal of Medicinal Chemistry, 219, 113418.
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2340-2357.
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  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-Phenoxyazetidine.
  • Gore, R. P., et al. (2011). A review on various synthetic approaches of acid chloride intermediate for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Banerji, A., et al. (2013). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 17(10), 1014-1038.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.

Sources

Application Notes & Protocols: A Roadmap for the Preclinical Investigation of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2][3] Its inherent ring strain and defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[1][3] These characteristics can enhance a molecule's pharmacokinetic profile, solubility, and binding affinity to biological targets.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic relevance across various diseases, including oncology, inflammation, and infectious diseases.[1]

This guide provides a comprehensive experimental framework for the initial preclinical evaluation of the novel compound, "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone." As the specific biological activities of this compound are yet to be widely documented, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically characterize its physicochemical properties, in vitro biological effects, and preliminary in vivo profile. The protocols herein are designed to be self-validating and are grounded in established industry practices to ensure data integrity and reproducibility.

Part 1: Foundational Characterization - Compound Stability and Integrity

Before commencing any biological evaluation, it is imperative to establish the stability profile of the test compound. Stability testing ensures that any observed biological effects are attributable to the compound itself and not its degradants. These studies are crucial for determining appropriate storage conditions and shelf-life.[4][5]

Forced Degradation Studies

Forced degradation, or stress testing, is designed to identify potential degradation products and establish the intrinsic stability of the molecule.[4] This is typically achieved by exposing the compound to conditions more severe than accelerated stability testing.[4]

Protocol: Forced Degradation of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or water.[4]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for up to 24 hours.

    • At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the appropriate mobile phase for HPLC analysis.[4]

    • If no degradation is observed, a more stringent condition of 1 M HCl can be employed.[4]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for up to 8 hours.

    • At designated time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[4]

    • If no degradation is seen, consider using 1 M NaOH.[4]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 12 hours.

    • Withdraw aliquots at specified times, dilute, and analyze by HPLC.[4]

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a petri dish.

    • Expose to dry heat at 80°C for 48 hours.

    • At the end of the exposure, prepare a solution of the stressed sample and a control sample for HPLC analysis.[4]

  • Photostability:

    • Expose the solid compound or its solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

    • A control sample should be kept in the dark under the same conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.[4]

Data Presentation: Forced Degradation Summary

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C
0.1 M NaOH8 hours60°C
3% H₂O₂12 hoursRoom Temp
Dry Heat48 hours80°C
Light ExposureAs per ICH Q1B
Accelerated and Long-Term Stability Studies

These studies are performed to predict the shelf-life of the compound under recommended storage conditions.[4][5]

Protocol: Accelerated and Long-Term Stability

  • Sample Preparation: Prepare multiple aliquots of the compound in its solid form and/or in a desired formulation.

  • Storage Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or refrigerated/frozen if required)

  • Time Points:

    • Accelerated: 0, 3, and 6 months

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months[4]

  • Analysis: At each time point, analyze the samples for purity and identity using a validated HPLC method.

Part 2: In Vitro Biological Evaluation - Assessing Cellular Effects

The initial biological assessment aims to determine if "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" has any effect on cell viability and proliferation. These assays are typically performed in a high-throughput format to screen the compound against various cell lines and at multiple concentrations.[6][7]

Cell Viability Assays (MTT and XTT)

MTT and XTT assays are colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] Metabolically active cells reduce a tetrazolium salt to a colored formazan product, and the intensity of the color is proportional to the number of viable cells.[8][9]

Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step.[8][10]

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium. Include wells with medium only for background control.

  • Compound Treatment: After allowing the cells to adhere (typically overnight), add the test compound at various concentrations (e.g., using a serial dilution) and incubate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[8]

Data Presentation: IC₅₀ Determination

Compound Concentration (µM)Absorbance (450 nm)% Viability
0 (Control)100
0.1
1
10
50
100

The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Part 3: Elucidating the Mechanism of Action - Target Identification

If the compound demonstrates significant biological activity in the initial screens, the next critical step is to identify its molecular target(s).[11][12] Understanding the mechanism of action is fundamental for further drug development.[11]

Affinity-Based Pull-Down Approach

This method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[11][13]

Protocol: On-Bead Affinity Matrix Pull-Down

  • Probe Synthesis: Covalently attach "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" to a solid support (e.g., agarose beads) via a linker. The attachment point should be at a position that does not interfere with its biological activity.[11][13] A control matrix with the linker and beads alone should also be prepared.

  • Cell Lysate Preparation: Prepare a protein lysate from a cell line that is sensitive to the compound.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and the control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands by mass spectrometry.[11]

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[11][14]

Protocol: DARTS

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line.

  • Compound Incubation: Incubate the lysate with the test compound or a vehicle control.

  • Protease Digestion: Treat both the compound-incubated and control lysates with a protease (e.g., thermolysin or pronase).

  • Analysis: Analyze the digestion products by SDS-PAGE or Western blotting. A protein that is protected from digestion in the presence of the compound is a potential target.[11][14]

  • Target Identification: The protected protein band can be excised and identified by mass spectrometry.

Visualization of Target Identification Workflow

G cluster_0 Affinity-Based Pull-Down cluster_1 DARTS (Label-Free) A1 Synthesize Compound-Bead Conjugate A2 Incubate with Cell Lysate A1->A2 A3 Wash Non-Specific Binders A2->A3 A4 Elute Bound Proteins A3->A4 A5 Identify by Mass Spectrometry A4->A5 D1 Incubate Lysate with Compound D2 Limited Protease Digestion D1->D2 D3 Analyze by SDS-PAGE D2->D3 D4 Identify Protected Protein Band (Mass Spectrometry) D3->D4

Caption: Workflows for affinity-based and label-free target identification.

Part 4: Preliminary In Vivo Characterization

In vivo studies are essential to evaluate a drug's efficacy, safety, and pharmacokinetic properties in a whole living organism.[15][16][17] These studies provide a more holistic understanding of a drug's behavior in a complex biological system.[6][17]

Pharmacokinetic (PK) Study

A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[6][18]

Protocol: Single-Dose PK Study in Rodents

  • Animal Model: Select a suitable rodent model (e.g., mice or rats).

  • Dosing: Administer a single dose of "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[19]

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[20]

Visualization of Preclinical Development Funnel

G Start Compound Synthesis & Characterization Stability Stability Profiling Start->Stability InVitro In Vitro Screening (Viability, Efficacy) Stability->InVitro TargetID Target Identification & MoA Studies InVitro->TargetID InVivo In Vivo PK & Preliminary Efficacy TargetID->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Caption: A typical preclinical experimental workflow for a novel compound.

Part 5: Data Synthesis and Future Directions

The culmination of these studies will provide a foundational dataset for "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone." A comprehensive analysis of the stability, in vitro activity, mechanism of action, and in vivo pharmacokinetic data will inform the decision to advance the compound into lead optimization and more extensive preclinical development.[18][21] Future studies may include efficacy testing in relevant disease models, detailed toxicology assessments, and formulation development.

References

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  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH.
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Application Notes and Protocols for the Preparation and Stability Assessment of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone (CAS No. 1434128-49-0; Molecular Formula: C₇H₁₃NO₂; Molecular Weight: 143.18 g/mol ) is a key pharmaceutical intermediate utilized in the synthesis of various therapeutic agents, including antibiotics and beta-lactamase inhibitors[1]. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry, often imparting enhanced metabolic stability, solubility, and favorable pharmacokinetic properties to drug candidates[2][3]. As with any compound intended for pharmaceutical research and development, a thorough understanding of its solution behavior, including solubility and stability, is paramount to ensure the integrity of experimental data and the quality of the final product.

This comprehensive guide provides detailed protocols for the preparation of solutions of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone and a systematic approach to evaluating its stability under various stress conditions. These application notes are intended for researchers, scientists, and drug development professionals to establish robust and reliable analytical procedures for this important building block.

Part 1: Physicochemical Properties and Handling

Overview of Relevant Structural Features

The chemical structure of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone contains two key functional groups that influence its chemical properties: a β-hydroxy ketone and a tertiary amine within the azetidine ring.

  • β-Hydroxy Ketone: This moiety can be susceptible to dehydration (elimination of water) to form an α,β-unsaturated ketone, particularly under acidic or basic conditions and at elevated temperatures[4][5].

  • Azetidine Ring: While generally stable, the strained four-membered ring can be susceptible to ring-opening reactions under harsh conditions. However, azetidine derivatives are often noted for their metabolic stability[2].

Storage and Handling Recommendations

Based on available information and general best practices for pharmaceutical intermediates, the following storage and handling guidelines are recommended:

  • Storage: The solid compound should be stored at room temperature in a dry, well-ventilated area, protected from light[1].

  • Handling: When handling the solid, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work in a well-ventilated fume hood to avoid inhalation of any dust.

Part 2: Solution Preparation

The selection of an appropriate solvent is critical for obtaining a stable and accurate solution of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone for your experiments. The following section outlines a systematic approach to solubility screening and the preparation of stock solutions.

Solubility Screening Protocol

A preliminary solubility screening is essential to identify suitable solvents for stock solution preparation and subsequent assays.

Materials:

  • 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

  • A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes or small vials

Procedure:

  • Weigh out a small, precise amount of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone (e.g., 1-5 mg) into a series of tared microcentrifuge tubes.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the first tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is soluble at that concentration. Record the result.

  • If the solid has not dissolved, add another measured aliquot of the solvent and repeat steps 3-4 until the solid dissolves or a practical upper volume limit is reached.

  • Repeat this process for each of the selected solvents.

  • Calculate the approximate solubility in mg/mL for each solvent.

Data Presentation:

SolventApproximate Solubility (mg/mL)Observations
WaterTo be determined
EthanolTo be determined
MethanolTo be determined
AcetonitrileTo be determined
DMSOTo be determined
DMFTo be determined
Stock Solution Preparation Protocol

Once a suitable solvent has been identified, a concentrated stock solution can be prepared. For many in vitro biological assays, DMSO is a common choice due to its high solubilizing power.

Materials:

  • 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

  • Selected solvent (e.g., DMSO)

  • Volumetric flask

  • Analytical balance

  • Pipettes

Procedure:

  • Calculate the required mass: Determine the desired concentration and final volume of the stock solution. Use the following formula to calculate the mass of the compound needed: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone using an analytical balance.

  • Dissolve the compound: Transfer the weighed compound to a volumetric flask of the appropriate size. Add a portion of the selected solvent (approximately half of the final volume).

  • Ensure complete dissolution: Swirl the flask or use a vortex mixer to ensure the compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but caution should be exercised to avoid degradation.

  • Bring to final volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mix thoroughly: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a tightly sealed container, protected from light. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Part 3: Stability Assessment

A comprehensive stability assessment is crucial to define the shelf-life of the solution and to identify potential degradation products that could interfere with experimental results. Forced degradation studies are an essential component of this assessment.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products[6][7][8][9].

Experimental Workflow for Forced Degradation:

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Prepare Test Solutions: Prepare solutions of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To one aliquot of the test solution, add an equal volume of 0.1 M hydrochloric acid (HCl). Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide (NaOH). Incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a specified time.

  • Thermal Degradation: Place an aliquot of the solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot to UV and visible light in a photostability chamber.

  • Control Samples: Maintain control samples of the test solution at room temperature and protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples from each condition, neutralize the acidic and basic samples if necessary, and analyze all samples by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and powerful technique for this purpose[10][11].

Workflow for HPLC Method Development:

Caption: Workflow for stability-indicating HPLC method development.

Example HPLC Method Parameters (to be optimized):

ParameterInitial Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (e.g., 210 nm)
Injection Volume 10 µL

Method Development and Validation:

  • Initial Screening: Begin with a generic gradient method to separate the parent compound from potential degradation products generated during forced degradation studies.

  • Method Optimization: Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve optimal separation (good resolution between peaks) and peak shape.

  • Method Validation: Once an optimized method is established, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Long-Term and Accelerated Stability Studies

Once a validated stability-indicating method is in place, formal stability studies can be conducted to determine the shelf-life of the solution under recommended storage conditions.

  • Long-Term Stability: Store the solution at the intended storage temperature (e.g., -20°C or 4°C) and test at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Accelerated Stability: Store the solution at an elevated temperature (e.g., 25°C with 60% relative humidity or 40°C with 75% relative humidity) to increase the rate of chemical degradation. Test at shorter intervals (e.g., 0, 1, 3, and 6 months).

Part 4: Data Analysis and Interpretation

The data generated from the stability studies should be carefully analyzed to determine the rate of degradation and to identify any significant degradation products.

  • Quantification: The concentration of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone and any degradation products should be determined at each time point using the validated HPLC method.

  • Mass Balance: The sum of the amount of the parent compound and all degradation products should be close to 100% of the initial concentration to ensure that all significant degradants are being detected.

  • Degradant Identification: If significant degradation is observed, the identity of the degradation products should be investigated. Coupling the HPLC to a mass spectrometer (LC-MS) is a powerful technique for this purpose, as it provides molecular weight information for each chromatographic peak[12].

Conclusion

This application note provides a comprehensive framework for the preparation of solutions of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone and for the thorough assessment of their stability. By following these protocols, researchers can ensure the quality and reliability of their experimental work with this important pharmaceutical intermediate. The principles and methodologies described herein are based on established scientific practices and regulatory expectations for drug development.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata.[Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.[Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 334-344. [Link]

  • Azetidine-2,4-dicarboxylic acid - Solubility of Things. (n.d.). Solubility of Things.[Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020, July 1). LCGC International, 38(7), 22-31. [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online.[Link]

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.[Link]

  • Stability of ketone bodies in serum in dependence on storage time and storage temperature. (1995). Clinical Biochemistry, 28(4), 443-446. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2023). RSC Medicinal Chemistry, 14(1), 16-36. [Link]

  • How to identify peaks observed by UV-HPLC in stability studies. (2018, January 24). Alphalyse.[Link]

  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (2023). International Journal of Pharmaceutical Sciences and Research, 14(8), 3869-3879. [Link]

  • Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. (2015). Brazilian Journal of Pharmaceutical Sciences, 51(3), 647-655. [Link]

  • Key Organics Limited (Page 32). (n.d.). ChemBuyersGuide.com, Inc.[Link]

  • Cas no 1434128-49-0 (1-(3-hydroxyazetidin-1-yl)-2-methylpropan-1-one). (n.d.). Molecule-Building Block.[Link]

  • 23.3: Dehydration of Aldol Products - Synthesis of Enones. (2023, September 30). Chemistry LibreTexts.[Link]

  • β-Hydroxy ketones Definition. (n.d.). Fiveable.[Link]

  • Analytical Techniques In Stability Testing. (2024, March 24). Separation Science.[Link]

  • 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. (n.d.). MySkinRecipes.[Link]

  • Azetidine. (n.d.). Wikipedia.[Link]

  • Synthesis of β-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal.[Link]

  • Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. (2008). OuluREPO.[Link]

  • 1-Propanone, 2-hydroxy-2-methyl-1-(4-(1-methylethyl)phenyl)-. (n.d.). PubChem.[Link]

  • Synthesis and characterization of some Azetidines derivatives. (2018). College of Science Repository, University of Baghdad.[Link]

  • 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone. (n.d.). PubChem.[Link]

  • 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. (1995). Journal of Medicinal Chemistry, 38(23), 4618-4632. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and optimize reaction outcomes. We will delve into the critical parameters of this N-acylation reaction, providing troubleshooting solutions and foundational knowledge to improve your synthesis yield and purity.

The target molecule is synthesized via the N-acylation of 3-hydroxyazetidine with an appropriate isobutyrylating agent, typically isobutyryl chloride. While seemingly straightforward, this reaction is sensitive to several factors that can dramatically impact its success, primarily due to the inherent strain of the four-membered azetidine ring.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: The most common laboratory-scale synthesis involves the nucleophilic acyl substitution of isobutyryl chloride with 3-hydroxyazetidine. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct.

Reaction: 3-Hydroxyazetidine + Isobutyryl Chloride → 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone + HCl

Base Neutralization: Base + HCl → [Base-H]⁺Cl⁻

The reaction is typically performed in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions.

Q2: My 3-hydroxyazetidine is supplied as a hydrochloride salt. How does this affect the reaction?

A2: 3-Hydroxyazetidine is often supplied as a hydrochloride salt (3-hydroxyazetidine·HCl) for improved stability and handling.[2][3] In this form, the azetidine nitrogen is protonated and non-nucleophilic. Therefore, you must use at least two equivalents of base: one to neutralize the HCl salt and generate the free amine, and a second to scavenge the HCl produced during the acylation reaction.

Q3: Which acylating agent is best: isobutyryl chloride or isobutyric anhydride?

A3: Both can be effective, but they have different reactivity profiles and byproducts.

  • Isobutyryl Chloride: Highly reactive and often leads to faster reaction times.[4][5] However, it produces stoichiometric HCl, a strong acid that can promote ring-opening of the azetidine if not effectively neutralized.[6][7]

  • Isobutyric Anhydride: Less reactive than the acyl chloride, potentially requiring longer reaction times or gentle heating. Its byproduct is isobutyric acid, a weaker acid than HCl, which poses a lower risk of causing acid-catalyzed side reactions.

For initial attempts and to minimize degradation, isobutyric anhydride can be a milder and safer choice. If using isobutyryl chloride, meticulous control of temperature and efficient base scavenging are critical.

Troubleshooting Guide: Low Yield and Impurity Formation

This section addresses the most common issues encountered during the synthesis and provides actionable solutions.

Issue 1: Consistently Low Yield of the Desired Product

Low yield is the most frequent complaint. The root cause often lies in one of three areas: reagent integrity, reaction conditions, or the formation of a critical byproduct.

Root Cause Analysis & Solutions:

  • Cause A: Degradation of Isobutyryl Chloride

    • Symptom: The reaction fails to proceed to completion, leaving significant unreacted 3-hydroxyazetidine, even with extended reaction times.

    • Explanation: Isobutyryl chloride is highly sensitive to moisture and can hydrolyze to isobutyric acid, which is a much less effective acylating agent under these conditions.[5][7]

    • Solution:

      • Always use a fresh bottle or a recently opened container of isobutyryl chloride stored under an inert atmosphere.

      • If the quality is uncertain, purify the commercial reagent by distillation before use.

      • Handle the reagent under anhydrous conditions using dry solvents and an inert atmosphere (Nitrogen or Argon).

  • Cause B: Inefficient Neutralization of HCl

    • Symptom: The appearance of a major byproduct in the crude NMR or LC-MS, often with a mass corresponding to a ring-opened species (e.g., C₇H₁₄ClNO₂).

    • Explanation: The reaction of isobutyryl chloride with 3-hydroxyazetidine generates HCl. If the base is not present in sufficient quantity or is not basic enough, the HCl will protonate the nitrogen of the azetidine ring. This protonation increases the ring strain and makes the ring susceptible to nucleophilic attack by the chloride ion (Cl⁻), leading to an irreversible ring-opening and the formation of a γ-chloroamide byproduct.[6][8]

    • Solution:

      • Stoichiometry: Use a slight excess of a tertiary amine base (1.1-1.2 equivalents relative to the acyl chloride). If starting with 3-hydroxyazetidine·HCl, use 2.1-2.2 equivalents.

      • Order of Addition: Add the base to the solution of 3-hydroxyazetidine before the dropwise addition of isobutyryl chloride. This ensures a scavenger is immediately available.

      • Temperature Control: Perform the addition of isobutyryl chloride at 0 °C or below to control the reaction rate and allow the base to effectively neutralize the HCl as it forms.

  • Cause C: Competing O-Acylation

    • Symptom: Isomeric impurities are detected, suggesting acylation has occurred on the hydroxyl group in addition to the desired N-acylation.

    • Explanation: While the azetidine nitrogen is a stronger nucleophile than the secondary alcohol, O-acylation can occur, particularly if the nitrogen is sterically hindered or its nucleophilicity is reduced (e.g., by partial protonation).

    • Solution:

      • Maintain low reaction temperatures (0 °C) to favor the more kinetically favorable N-acylation.

      • Ensure efficient stirring to prevent localized "hot spots" of high reagent concentration.

      • Consider using a bulkier base which may sterically disfavor interaction at the hydroxyl site.

Table 1: Optimization of Reaction Conditions
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)DIPEA is more sterically hindered and less nucleophilic, reducing the risk of side reactions.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) or Acetonitrile (ACN)While DCM is common, THF or ACN can offer better solubility for the amine salt and are less acidic.
Temperature Room Temperature0 °C to -10 °CMinimizes exothermic risks and suppresses side reactions like ring-opening and O-acylation.[9][10]
Stoichiometry 1.0 eq. Acyl Chloride1.05 - 1.1 eq. Acyl ChlorideA slight excess can help drive the reaction to completion, consuming all the starting amine.

Experimental Protocols & Methodologies

Protocol 1: Optimized N-Acylation using Isobutyryl Chloride

This protocol is designed to maximize yield by carefully controlling the reaction conditions.

Materials:

  • 3-Hydroxyazetidine hydrochloride (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-hydroxyazetidine hydrochloride and anhydrous DCM.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add DIPEA to the stirred suspension. Stir for 15-20 minutes at 0 °C to allow for the formation of the free amine.

  • In a separate, dry syringe, draw up the isobutyryl chloride.

  • Add the isobutyryl chloride dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 1: General Synthesis Workflow

SynthesisWorkflow reagents 1. Reagent Prep (3-Azetidinol·HCl, DIPEA in DCM) cooling 2. Cool to 0°C reagents->cooling addition 3. Add Isobutyryl Chloride (Dropwise, < 5°C) cooling->addition reaction 4. Reaction (Stir at RT) addition->reaction workup 5. Aqueous Workup (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical workflow for the synthesis of 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Issue 2: Difficulty with Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Root Cause Analysis & Solutions:

  • Cause A: Co-elution with Byproducts

    • Symptom: The desired product and impurities have very similar Rf values on TLC, making chromatographic separation difficult.

    • Explanation: The ring-opened γ-chloroamide byproduct may have a polarity similar to the desired product.

    • Solution:

      • Optimize Chromatography: Test various solvent systems for column chromatography (e.g., ethyl acetate/hexanes, methanol/DCM). A gradient elution may be necessary.

      • Prevent Formation: The best solution is to prevent the byproduct from forming in the first place by following the optimized reaction protocol (Issue 1, Cause B).

  • Cause B: Residual Base or Base Salts

    • Symptom: The purified product is contaminated with DIPEA or diisopropylethylammonium chloride.

    • Explanation: These amine-based impurities can be difficult to remove completely by chromatography alone.

    • Solution:

      • Aqueous Wash: During the workup, perform an additional wash of the combined organic layers with a dilute acid solution (e.g., 1M citric acid or 0.5M HCl) to protonate and extract the excess base into the aqueous layer. Caution: This step should be done carefully and at low temperatures to avoid any acid-catalyzed degradation of the desired product.

      • Azeotropic Removal: Residual volatile amines can sometimes be removed by co-evaporation with a solvent like toluene under reduced pressure.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting start Low Yield? sub_node1 Check for Unreacted Starting Material start->sub_node1 sub_node2 Check for Ring-Opened Byproduct (γ-chloroamide) start->sub_node2 sol_node1a Verify Acyl Chloride Quality (Use fresh/distilled) sub_node1->sol_node1a Yes sol_node1b Increase Reaction Time or Use Slight Excess of Acylating Agent sub_node1->sol_node1b Yes sol_node2a Optimize Base (>2 eq. for HCl salt, use DIPEA) sub_node2->sol_node2a Yes sol_node2b Strict Temperature Control (Add acyl chloride at 0°C) sub_node2->sol_node2b Yes sol_node2c Consider Milder Reagent (Isobutyric Anhydride) sub_node2->sol_node2c Yes

Caption: A decision tree for diagnosing and solving common causes of low reaction yield.

References

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • St-Gelais, A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. Retrieved from [Link]

  • Gámez-Montaño, R., & Kouznetsov, V. V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.
  • MySkinRecipes. (n.d.). 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. Retrieved from [Link]

  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(10), 558-567. Available at: [Link]

  • Exelixis, Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at: [Link]

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ResearchGate. (n.d.). Recent Progress in the Synthesis and Chemistry of Azetidinones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]

  • PubMed. (2003). Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples. Retrieved from [Link]

  • PubChem. (n.d.). Isobutyryl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for C−H Activation. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-hydroxy-2-methyl-1,3-diphenyl-1-propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of acylation conditions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of O3-acyl kojic acid derivatives as potent and selective human neutrophil elastase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]

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Technical Support Center: Purification of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. The inherent characteristics of this molecule—a polar hydroxyl group, a tertiary amide, and a strained azetidine ring—present unique purification hurdles. This guide provides structured troubleshooting advice and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone in a question-and-answer format.

Q1: My primary purification by flash column chromatography results in low purity or poor recovery. What am I doing wrong?

Answer: This is a frequent challenge stemming from the compound's high polarity. The combination of a hydroxyl group and an amide makes it quite hydrophilic, leading to issues with standard silica gel chromatography.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The compound may be eluting too quickly (with polar solvents) or sticking irreversibly to the silica (with non-polar solvents).

    • Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and highly polar. Your compound, with its hydrogen bond-donating hydroxyl group and hydrogen bond-accepting amide carbonyl, can interact very strongly with the stationary phase.

    • Solution: Employ a gradient elution with a more polar solvent system. A common starting point for polar molecules is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Begin with a low concentration of MeOH (e.g., 1-2%) and gradually increase it. Adding a small amount of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can deactivate the acidic silica sites and improve peak shape by preventing tailing.[2]

  • Improper Column Loading: Loading the crude material in a strong solvent can cause band broadening and poor separation.

    • Causality: If the compound is loaded in a solvent in which it is highly soluble (like pure methanol), it will not adsorb cleanly to the top of the column. Instead, it will spread into a wide band as it's carried down by the loading solvent, ruining the separation before it even begins.

    • Solution: Use a "dry loading" technique.[1] Adsorb your crude product onto a small amount of silica gel or Celite®. To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM or acetone), add the adsorbent, and evaporate the solvent completely under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Recommended Action Plan:

  • Step 1: Develop an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.[3] Test solvent mixtures like DCM/MeOH, Ethyl Acetate/MeOH, and consider additives like ammonium hydroxide.

  • Step 2: Pack a column with the appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude material by weight).[4]

  • Step 3: Load your sample using the dry loading method described above.

  • Step 4: Run the column using a slow, gradual gradient to elute the compound.[4][5]

ParameterRecommendationRationale
Stationary Phase Silica Gel, 40-63 µmStandard for flash chromatography, providing good resolution.[4]
Mobile Phase (Eluent) Gradient: 0-10% Methanol in DichloromethaneBalances polarity to elute the compound without excessive retention.
Additive 0.5% Ammonium Hydroxide (in Methanol)Minimizes peak tailing by neutralizing acidic silica sites.
Loading Technique Dry Loading on Silica or Celite®Ensures a narrow starting band for optimal separation.
Q2: I am struggling to remove the unreacted 3-hydroxyazetidine starting material. How can I improve this separation?

Answer: 3-Hydroxyazetidine is a small, highly polar, and basic molecule. Its properties can make it challenging to separate from your similarly polar product.

Probable Causes & Solutions:

  • Co-elution in Chromatography: The high polarity of both the starting material and the product can cause their elution profiles to overlap significantly on silica gel.

    • Causality: Both molecules have hydroxyl groups and nitrogen atoms, leading to strong interactions with silica. If the mobile phase is too polar, both will move quickly and elute together.

    • Solution A (Chromatographic): Use a very shallow gradient during flash chromatography. A slow increase in the polar solvent percentage can often resolve closely eluting spots.

    • Solution B (Chemical): An acid wash of the crude reaction mixture can remove the basic 3-hydroxyazetidine. Before chromatography, dissolve the crude mixture in a solvent like ethyl acetate or DCM and wash it with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The basic azetidine will be protonated to form a water-soluble salt and partition into the aqueous layer. Caution: Your product contains a tertiary amide, which can be susceptible to acid-catalyzed hydrolysis under harsh conditions, although a brief, cold aqueous wash is generally safe.[6] Always re-neutralize the organic layer with a brine wash before drying and concentration.

  • Ion-Exchange Chromatography: For particularly difficult separations, consider a different chromatographic technique.

    • Causality: Standard chromatography separates based on polarity. Ion-exchange separates based on charge.

    • Solution: Use a strong cation exchange (SCX) cartridge.[1] Dissolve the crude mixture and load it onto the SCX column. The basic 3-hydroxyazetidine will be strongly retained. Your neutral amide product can be washed through with a non-polar solvent like methanol. The retained amine can then be eluted with a basic solution (e.g., 2M ammonia in methanol) if recovery is needed.

Q3: My compound appears to be degrading during workup or purification. Is this expected?

Answer: While generally stable, the azetidine ring is strained and can be susceptible to degradation under certain conditions, particularly harsh pH or high temperatures.

Probable Causes & Solutions:

  • Thermal Instability: Prolonged heating can lead to degradation.

    • Causality: The four-membered azetidine ring possesses significant ring strain, making it more prone to ring-opening reactions than larger heterocycles.

    • Solution: When removing solvents on a rotary evaporator, use a low bath temperature (≤40°C).[5][7] Avoid leaving the purified compound on a high-vacuum line for extended periods after it is dry.

  • pH Instability: Both strongly acidic and strongly basic conditions can promote hydrolysis of the amide or opening of the azetidine ring.

    • Causality: The amide bond can be cleaved under harsh pH conditions. While generally robust, the combination of ring strain and the presence of a nearby hydroxyl group could potentially facilitate side reactions.

    • Solution: Maintain a near-neutral pH during aqueous workups. Use mild acids (citric acid) or bases (sodium bicarbonate) for washes instead of strong ones. If using additives like ammonium hydroxide in your chromatography, ensure it is thoroughly removed during solvent evaporation. Studies on similar amine- and hydroxyl-containing molecules show that stability is highly dependent on conditions like temperature and the presence of oxygen or metal ions.[8][9]

Purification Workflow Diagram

The following diagram illustrates the recommended decision-making process for purifying 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

PurificationWorkflow Crude Crude Reaction Mixture AqueousWorkup Aqueous Workup (Optional Acid/Base Wash) Crude->AqueousWorkup DrySample Dry & Concentrate (T < 40°C) AqueousWorkup->DrySample TLC TLC Analysis for Solvent System DrySample->TLC Column Flash Column Chromatography (Silica Gel, Gradient Elution) DrySample->Column Dry Load TLC->Column Informs Eluent Choice AnalyzeFractions Analyze Fractions by TLC Column->AnalyzeFractions AnalyzeFractions->Column Continue Elution Pool Pool Pure Fractions AnalyzeFractions->Pool Purity Confirmed FinalConcentrate Concentrate & Dry Under High Vacuum Pool->FinalConcentrate PureCompound Pure Compound >95% FinalConcentrate->PureCompound Recrystallize Recrystallization (If Solid) PureCompound->Recrystallize For Higher Purity

Caption: Logical workflow for the purification of the target compound.

Detailed Protocol: Flash Column Chromatography

This protocol provides a reliable starting point for purification.

1. Preparation and TLC Analysis: a. Dissolve a small amount of the crude material in methanol. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a chamber with an initial solvent system of 95:5 Dichloromethane/Methanol. d. Visualize the plate using a potassium permanganate stain (the hydroxyl group should stain readily). e. Adjust the methanol percentage until the target compound has an Rf of ~0.3.[3]

2. Column Packing: a. Select a column of appropriate size for your sample amount. b. Prepare a slurry of silica gel (40-63 µm particle size) in the initial, least polar eluent (e.g., 100% DCM or 99:1 DCM/MeOH). c. Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks. Add a thin layer of sand on top.[3]

3. Sample Loading: a. Dissolve the entire crude sample in a minimal volume of DCM or acetone. b. Add ~5-10g of silica gel for every 1g of crude product. c. Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. d. Gently add this powder to the layer of sand at the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the initial eluent to the column and begin applying pressure. b. Collect fractions continuously. c. Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increase methanol concentration by 1-2% every few column volumes).[4] d. Monitor the elution process by spotting collected fractions onto TLC plates and visualizing.

5. Isolation: a. Once the pure fractions have been identified by TLC, combine them in a round-bottom flask. b. Remove the solvent by rotary evaporation, ensuring the water bath temperature does not exceed 40°C. c. Place the flask under high vacuum to remove any residual solvent, yielding the purified product.

Frequently Asked Questions (FAQs)

  • Q: Can I use recrystallization to purify this compound?

    • A: Possibly. Recrystallization is an excellent technique for solid compounds with small amounts of impurities.[10][11][12] Given the polarity of this molecule, suitable solvent systems might include ethanol/water, acetone/water, or ethyl acetate/hexanes.[10][13][14] You would need to dissolve the compound in a minimum amount of hot solvent in which it is soluble, then slowly add a "poorer" solvent in which it is insoluble until cloudiness persists.[14] Slow cooling should then induce crystallization. However, chromatography is generally the preferred primary purification method for removing a wider range of impurities from a reaction mixture.[6]

  • Q: What are the best analytical methods to assess final purity?

    • A: The gold standards are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

      • HPLC: A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is suitable for assessing purity and identifying trace impurities.[15]

      • ¹H NMR: This will confirm the structure of the compound and can be used to detect organic impurities. The absence of signals from starting materials or side-products is a strong indicator of purity.

  • Q: What are the recommended storage conditions for the pure compound?

    • A: Store the compound in a tightly sealed container at room temperature in a dry environment.[16] Given the potential for hydrolysis and the hygroscopic nature of many polar compounds, storage in a desiccator is recommended for long-term stability.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. (As referenced by Dartmouth College).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder website.
  • Simon Fraser University. (n.d.). Experiment 2: Recrystallization.
  • BenchChem. (n.d.). Addressing challenges in the purification of polar thiourea derivatives.
  • Edelmann, F. T., et al. (2020). What is the best technique for amide purification? ResearchGate.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure, v100p0418.
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
  • MySkinRecipes. (n.d.). 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.
  • National Center for Biotechnology Information. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
  • ResearchGate. (2013, April). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Guidechem. (n.d.). 2-Chloro-1-(3-hydroxy-3-methyl-1-azetidinyl)-1-propanone.
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from Drug Development and Delivery website.
  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • PubChem. (n.d.). 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone.
  • ResearchGate. (n.d.). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol.
  • ChemSynthesis. (n.d.). 3-hydroxy-2-methyl-1,3-diphenyl-1-propanone.
  • Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one.
  • Inveniolife. (2021, January). List of Impurities.
  • ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • PrepChem.com. (n.d.). Synthesis of 3-hydroxy-2-methyl-γ -pyrone.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones.
  • National Institutes of Health. (n.d.). HPLC analysis of 16 compounds from Artemisia ordosica. PMC.
  • ResearchGate. (2003, September). Recent Progress in the Synthesis and Chemistry of Azetidinones.

Sources

Technical Support Center: Troubleshooting Solubility of Novel Azetidine Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center. This guide addresses a common yet critical challenge in experimental workflows: the solubility of small molecules in aqueous buffers. The specific compound "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" is not documented in readily available chemical databases, suggesting it may be a novel or specialized intermediate.[1][2][3]

The principles and systematic troubleshooting workflows detailed here are designed to provide a robust framework for establishing reliable solubilization protocols for this compound and other structurally similar novel molecules. The presence of a hydroxyl group and a basic azetidine ring suggests that solubility will be highly dependent on pH.[4][5][6][7] Our goal is to empower you to move beyond trial-and-error and logically diagnose and solve solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: My compound, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the most likely reason and what should be my first step?

A1: The most probable cause is that the pH of your buffer is not optimal for this specific molecule. The azetidine ring contains a nitrogen atom that can be protonated.[8][9] At a neutral pH like 7.4, a significant portion of the molecules may be in their less soluble, neutral (free base) form. The first and most critical step is to investigate the effect of pH on solubility.

Based on the Henderson-Hasselbalch equation, the solubility of a basic compound increases as the pH of the solution becomes more acidic than its pKa (the pH at which 50% of the compound is ionized).[10][11][12] By lowering the pH, you increase the protonation of the azetidine nitrogen, forming a more polar, charged cation that is more readily solvated by water.[4][6][13]

Initial Action: Perform a simple pH-solubility screen. Attempt to dissolve a small amount of the compound in a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).

Q2: I prepared a 10 mM stock solution in DMSO and it was perfectly clear. However, when I diluted it to 10 µM in my cell culture medium (pH ~7.4), the solution became cloudy immediately. What is happening?

A2: This phenomenon is known as "solvent shock" or precipitation upon dilution. Your compound is highly soluble in the organic solvent (DMSO) but exceeds its thermodynamic solubility limit when rapidly introduced into a predominantly aqueous environment.[14][15][16] The final concentration of DMSO in your medium is likely too low to keep the compound dissolved.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to test lower final concentrations (e.g., 1 µM or 0.1 µM) to see if they remain below the aqueous solubility limit.

  • Modify the Dilution Protocol: Instead of a single large dilution step, perform a stepwise dilution. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic co-solvent before the final dilution into the fully aqueous buffer.[14]

  • Increase Final DMSO Concentration: While not always possible due to cellular toxicity, determine the maximum tolerable DMSO concentration for your assay (typically <0.5% v/v) and adjust your stock concentration so the final dilution meets this limit.[17]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A3: This distinction is crucial for experimental reproducibility.

  • Kinetic Solubility is measured by diluting a high-concentration DMSO stock into an aqueous buffer and determining the concentration at which the compound precipitates.[16] This is what you observe in most lab procedures and is relevant for short-term assays.[16]

  • Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a given solvent. It is determined by incubating the solid material with the buffer for an extended period (e.g., 24 hours) until equilibrium is reached.[16]

It matters because a solution might appear clear (kinetically soluble) but can be supersaturated. Over time, especially with temperature fluctuations or long incubation periods, the compound may precipitate out as it moves toward its lower, thermodynamically stable solubility limit.[18] Always prepare fresh dilutions for long experiments to avoid this.[15]

Q4: Can I use sonication or heating to help dissolve my compound?

A4: Yes, but with significant caution.

  • Sonication: Using a sonicating water bath can help break up small aggregates and accelerate the dissolution process, which is particularly useful for preparing stock solutions in DMSO or for kinetic solubility assessments.[18][19]

  • Heating: Gently warming the solution can increase the solubility of many compounds. However, this can also accelerate degradation. More importantly, it can create a supersaturated solution that will precipitate upon cooling to room or experimental temperature. If you use heat, ensure the compound remains in solution after it has cooled.

Troubleshooting Guides & Protocols

Guide 1: Systematic Solubility Screening Workflow

This workflow provides a logical progression to identify optimal buffer conditions and avoid common pitfalls.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Final Strategy start Start: Compound fails to dissolve in standard aqueous buffer prep_stock Prepare concentrated stock in 100% DMSO (e.g., 10-50 mM) start->prep_stock ph_screen Perform pH Solubility Screen (See Protocol 1) prep_stock->ph_screen soluble_acid Soluble at acidic pH? ph_screen->soluble_acid use_acid_buffer SUCCESS: Use acidic buffer (pH < pKa). Ensure buffer is compatible with assay. soluble_acid->use_acid_buffer Yes cosolvent_screen Still insoluble. Perform Co-Solvent Screen (See Protocol 2) soluble_acid->cosolvent_screen No soluble_cosolvent Soluble with co-solvent? cosolvent_screen->soluble_cosolvent use_cosolvent SUCCESS: Use optimized buffer with co-solvent. Verify co-solvent tolerance in assay. soluble_cosolvent->use_cosolvent Yes reformulate FAILURE: Consider reformulation (e.g., salt forms, excipients) or re-synthesis. soluble_cosolvent->reformulate No

Caption: A decision-tree workflow for troubleshooting compound solubility.

Protocol 1: Step-by-Step pH-Solubility Screening

Objective: To determine the effect of pH on the aqueous solubility of your compound.

  • Prepare Buffers: Prepare a set of biologically relevant buffers (e.g., acetate, MES, phosphate) at various pH points. A good starting range is pH 4.0, 5.0, 6.0, and 7.4.

  • Prepare DMSO Stock: Dissolve your compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved.[20]

  • Dilution: Add a small aliquot of the DMSO stock to each buffer to reach a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., 0.5%).

  • Incubation & Observation:

    • Vortex each sample briefly.

    • Incubate at room temperature for 1-2 hours.

    • Visually inspect for precipitation or cloudiness against a dark background.

  • Quantification (Optional but Recommended): Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using HPLC-UV or a similar quantitative method. This provides a precise measure of solubility at each pH.[16]

Data Interpretation Table: pH-Solubility Screen
Buffer pHVisual Observation (After 1 hr)Supernatant Concentration (µM)Conclusion
4.0Clear98.5High solubility; likely well below pKa.
5.0Clear95.2Good solubility.
6.0Slightly Hazy45.7Approaching solubility limit near pKa.
7.4Cloudy/Precipitate8.3Poor solubility; likely above pKa.

This table uses hypothetical data for illustrative purposes.

Advanced Troubleshooting

Issue: Compound is insoluble even at low pH.

This suggests that the intrinsic solubility of the neutral form of the molecule is very low, and protonation alone is insufficient. In this case, the use of co-solvents is the next logical step.

Protocol 2: Step-by-Step Co-Solvent Screening

Objective: To enhance solubility by reducing the overall polarity of the aqueous buffer.

  • Select Co-solvents: Common choices include DMSO, ethanol, methanol, or polyethylene glycol (PEG 400).[21]

  • Choose Optimal pH: Use the most acidic buffer from Protocol 1 in which the compound showed at least partial solubility.

  • Prepare Co-solvent Mixtures: Prepare a series of buffer/co-solvent mixtures with increasing percentages of the co-solvent (e.g., 98:2, 95:5, 90:10 v/v).

  • Test Solubility: Add the compound (either from a DMSO stock or as a solid) to each mixture to a target concentration.

  • Observe and Quantify: As in Protocol 1, observe for precipitation and quantify the supernatant concentration if possible.

  • Verify Assay Compatibility: Crucially, run a control experiment to ensure that the required concentration of co-solvent does not interfere with your biological assay (e.g., enzyme activity, cell viability).[22]

Relationship_Diagram cluster_0 Key Factors pH Buffer pH pKa Compound pKa pH->pKa influences ionization state Solubility Aqueous Solubility pKa->Solubility determines charge at given pH CoSolvent Co-Solvent % Polarity Solvent Polarity CoSolvent->Polarity modifies Polarity->Solubility impacts solvation

Caption: Relationship between pH, pKa, co-solvents, and aqueous solubility.

References

  • Vertex AI Search. (n.d.). Solubility and pH of amines. Retrieved January 19, 2026.
  • Lagersted, J. O., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. doi: 10.1021/ci600292q.
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. doi: 10.5599/admet.3.4.209.
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  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • PubMed. (2026, January 5).
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  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?
  • MySkinRecipes. (n.d.). 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • Quora. (2018, August 19).
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  • GoldBio. (n.d.).
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
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  • PubChem. (n.d.). 1-Propanone, 2-hydroxy-2-methyl-1-(4-(1-methylethyl)phenyl)-.
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  • National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Guidechem. (n.d.). 2-Chloro-1-(3-hydroxy-3-methyl-1-azetidinyl)-1-propanone.
  • PubChem. (n.d.). 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PubMed. (n.d.). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety.
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  • PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. This guide provides in-depth troubleshooting strategies, experimental protocols, and frequently asked questions to help you overcome challenges related to the compound's poor cell permeability. Our goal is to empower you with the knowledge to effectively deliver this molecule to its intracellular target.

Section 1: Understanding the Permeability Challenge

This section addresses the fundamental reasons behind the observed low cell permeability of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Q1: Why is my compound, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, showing low activity in cell-based assays despite high potency in biochemical assays?

A1: A common reason for this discrepancy is poor cell permeability. The structure of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone contains a hydroxyl (-OH) group and a nitrogen-containing azetidine ring. These polar functional groups can form hydrogen bonds with water, making it difficult for the molecule to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Molecules with high polarity often exhibit low permeability.[1][2]

Q2: What specific physicochemical properties of my compound contribute to its low permeability?

A2: While specific experimental data for this exact molecule is limited, we can infer its properties from its structure. The key contributors to low permeability are likely:

  • High Polar Surface Area (PSA): The presence of oxygen and nitrogen atoms, particularly the hydroxyl group, significantly increases the PSA. Generally, a PSA greater than 140 Ų is associated with poor permeability.

  • Hydrogen Bonding Capacity: The hydroxyl group is a strong hydrogen bond donor and acceptor, which favors interaction with the aqueous extracellular environment over partitioning into the cell membrane.

  • Low Lipophilicity (LogP): The compound's polarity suggests it has a low octanol-water partition coefficient (LogP), indicating a preference for aqueous environments rather than lipid environments like the cell membrane.

Section 2: Troubleshooting and Optimization Strategies

This section provides actionable strategies to enhance the intracellular delivery of your compound. The choice of strategy will depend on your experimental goals, resources, and the compound's mechanism of action.

Strategy 1: Chemical Modification - The Prodrug Approach

Q3: How can I chemically modify 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone to improve its permeability?

A3: A highly effective and widely used strategy is the prodrug approach .[3][4] This involves masking the polar hydroxyl group with a lipophilic (fat-loving) promoiety. This modification renders the compound temporarily inactive and more membrane-permeable. Once inside the cell, endogenous enzymes, such as esterases, cleave the promoiety to release the active parent drug.[4][]

Q4: What specific prodrug modification should I consider for the hydroxyl group?

A4: Esterification is the most common and effective method for masking hydroxyl groups.[6] By converting the hydroxyl group into an ester, you increase lipophilicity and reduce hydrogen bonding capacity.[2][3] A common approach is to create an acetate ester, which can be readily hydrolyzed by intracellular esterases.[3]

Prodrug_Strategy cluster_outside Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_inside Intracellular Space (Cytosol) Parent_Drug 1-(3-Hydroxy-1-azetidinyl) -2-methyl-1-propanone (Polar, Low Permeability) Prodrug Ester Prodrug (Lipophilic, High Permeability) Parent_Drug->Prodrug Chemical Synthesis Active_Drug Active Parent Drug (Released at Target) Prodrug->Active_Drug Passive Diffusion Enzymes Esterases Enzymes->Active_Drug Cleavage

Strategy 2: Formulation-Based Approaches

Q5: I want to avoid chemical modification of my compound. Are there other ways to improve its delivery into cells?

A5: Yes, formulation-based strategies can be very effective. These involve encapsulating the compound in a carrier system that can facilitate its transport across the cell membrane.

Q6: What are the most common formulation strategies for hydrophilic compounds?

A6: Nanoparticle-based delivery systems are a powerful option.[7][8][9] These systems can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enhancing their cellular uptake.[8][10]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate aqueous drugs in their core. They can fuse with the cell membrane to release their contents into the cytoplasm.[8]

  • Polymeric Nanoparticles: Made from biodegradable polymers, these can encapsulate drugs and be engineered for targeted delivery.[8]

Nanoparticle_Delivery Compound Hydrophilic Drug {1-(3-Hydroxy-1-azetidinyl) -2-methyl-1-propanone} Nanoparticle Nanoparticle Carrier (e.g., Liposome) {Hydrophilic Core | Lipophilic Shell} Compound->Nanoparticle Encapsulation Cell Target Cell {Cell Membrane | Cytoplasm} Nanoparticle->Cell Endocytosis or Membrane Fusion Cell->Compound Intracellular Release

Strategy Comparison
StrategyProsConsBest For
Prodrug Approach Covalent modification, high reproducibility, potential for improved pharmacokinetics.[3]Requires synthetic chemistry expertise, potential for incomplete conversion to active drug.Early-stage drug development, establishing structure-activity relationships.
Nanoparticle Formulation No chemical modification of the drug, can carry high drug loads, potential for targeted delivery.[7][8]Complex formulation process, potential for immunogenicity, batch-to-batch variability.Proof-of-concept studies, delivery of sensitive molecules, in vivo applications.

Section 3: Experimental Protocols and Validation

This section provides step-by-step protocols for assessing the cell permeability of your compound and its modified versions.

Permeability Assessment: The PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion.[11][12][13] It's an excellent first step to quickly assess if a modification has improved the passive permeability of your compound.[14][15]

Protocol: PAMPA

  • Prepare the PAMPA Plate: A 96-well filter plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Prepare Donor Solution: Dissolve the test compound in a buffer at a known concentration (e.g., 100 µM) in a 96-well donor plate.

  • Assemble the "Sandwich": Place the filter plate onto the donor plate so the lipid-coated membranes are in contact with the donor solution.

  • Add Acceptor Solution: Add buffer to the wells of the filter plate (the acceptor compartment).

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).[15]

  • Quantify: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[11][16]

  • Calculate Permeability: The effective permeability (Pe) is calculated based on the change in concentration.

The Gold Standard: Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for predicting in vivo drug absorption.[17][18] Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[18][19] This assay can assess not only passive diffusion but also active transport and efflux mechanisms.[12][18]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for ~21 days to allow for differentiation and formation of a confluent monolayer.[19]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[19][20]

  • Dosing: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plates at 37°C for a set time, typically 2 hours.[20]

  • Sampling: At the end of the incubation, take samples from the opposite compartment (e.g., if dosed on the apical side, sample from the basolateral side).

  • Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.[18]

  • Calculate Apparent Permeability (Papp): The Papp value is calculated for both directions (A to B and B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux transporters.[19]

Quantifying Intracellular Concentration

To confirm that your strategy has successfully increased the amount of drug inside the cells, direct quantification is necessary.

Protocol: Intracellular Concentration Measurement via LC-MS/MS

  • Cell Treatment: Plate cells in a multi-well plate and treat with the compound at the desired concentration and time.

  • Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any compound adhering to the outside of the cells. Then, lyse the cells to release the intracellular contents.

  • Protein Precipitation: Add a solvent like acetonitrile to the cell lysate to precipitate proteins.[21]

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein and other cellular debris.

  • Analysis: Analyze the supernatant, which contains the intracellular compound, by a validated LC-MS/MS method.[16][22][23]

  • Normalization: The measured amount of the compound is typically normalized to the number of cells or the total protein content in the lysate to determine the intracellular concentration.[22]

Validation_Workflow cluster_problem Initial State cluster_strategies Intervention Strategies cluster_validation Validation Assays cluster_outcome Desired Outcome Start Poor cell permeability of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone Strategy1 Prodrug Synthesis Start->Strategy1 Strategy2 Nanoparticle Formulation Start->Strategy2 PAMPA PAMPA Assay (Passive Permeability) Strategy1->PAMPA Strategy2->PAMPA Caco2 Caco-2 Assay (Physiological Permeability & Efflux) PAMPA->Caco2 If promising LCMS Intracellular Quantification (LC-MS/MS) Caco2->LCMS If successful End Enhanced Intracellular Concentration & Activity LCMS->End

Section 4: Frequently Asked Questions (FAQs)

Q7: My prodrug is stable in buffer but doesn't seem to be cleaved in my cells. What could be the problem?

A7: This could be due to low esterase activity in the specific cell line you are using. Esterase expression levels can vary significantly between different cell types. Consider testing your prodrug in a cell line known for high esterase activity (e.g., HepG2 liver cells) or using a cell lysate to confirm enzymatic cleavage in vitro before proceeding with whole-cell assays.

Q8: The permeability of my compound is high in the PAMPA assay but low in the Caco-2 assay. Why?

A8: This is a classic sign that your compound may be a substrate for an efflux pump.[12] PAMPA only measures passive diffusion, while Caco-2 cells express efflux transporters (like P-glycoprotein) that can actively pump compounds out of the cell.[18] To confirm this, you can run the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil.[19] A significant increase in permeability in the presence of the inhibitor would confirm that your compound is subject to efflux.

Q9: How do I choose between a prodrug strategy and a nanoparticle formulation?

A9: If you are in the early stages of lead optimization and have access to medicinal chemistry resources, the prodrug approach is often preferred as it creates a new, single molecular entity with potentially improved properties.[3] If your compound is in a later stage of development, or if you want to avoid altering its chemical structure, a nanoparticle formulation is an excellent choice for improving delivery, especially for in vivo studies.[24]

References

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Neuhoff, S., et al. (2005). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Bio-protocol. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • GARDP Revive. (n.d.). Intracellular concentration assays. Retrieved from [Link]

  • Lapek, J. D., Jr, et al. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH. Retrieved from [Link]

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  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Ma, Y., et al. (2011). Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates. Journal of Materials Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. Retrieved from [Link]

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Retrieved from [Link]

  • Passarelli, M. K., et al. (2015). Intracellular Drug Uptake—A Comparison of Single Cell Measurements Using ToF-SIMS Imaging and Quantification from Cell Populations with LC/MS/MS. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Retrieved from [Link]

  • Lazzara, M. J., et al. (2013). Rapid Measurement of Intracellular Unbound Drug Concentrations. ACS Publications. Retrieved from [Link]

  • Rautio, J., et al. (2008). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis. Retrieved from [Link]

  • Karaman, R. (2013). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Retrieved from [Link]

  • Lee, S., et al. (2022). Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications. PMC - PubMed Central. Retrieved from [Link]

  • Mitchell, M. J., et al. (2021). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. NIH. Retrieved from [Link]

  • Chen, J., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH. Retrieved from [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.). Bentham Science. Retrieved from [Link]

  • Li, B., et al. (2019). Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. PMC - NIH. Retrieved from [Link]

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Technical Support Center: Optimizing Assays with 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" (CAS No. 1434128-49-0) in their experimental workflows. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful application of this compound in your assays. While specific literature on the extensive use of this particular molecule is emerging, the principles outlined here are grounded in established best practices for small molecule inhibitors and modulators, providing a robust framework for your research.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and properties of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Q1: What is the recommended solvent for dissolving 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone?

A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is a widely used and effective solvent for many organic small molecules.[4] It is crucial, however, to use a high-purity, anhydrous grade of DMSO to prevent compound degradation. For aqueous-based assays, it is best practice to perform serial dilutions of the DMSO stock in your assay buffer. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts that could affect your experimental results.[2]

Q2: How should I store the solid compound and its stock solutions to ensure stability?

A2: Proper storage is critical for maintaining the integrity of your compound.[1][5]

  • Solid Compound: Store the lyophilized powder at room temperature in a dry, well-ventilated area, as indicated by some suppliers.[6] Always refer to the manufacturer's specific instructions on the product vial or technical data sheet.[7] Before opening, it's good practice to centrifuge the vial to collect all the powder at the bottom.[7]

  • Stock Solutions: Once dissolved, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.[2][7] These aliquots should be stored at -20°C or -80°C in tightly sealed vials.[7] For short-term storage (up to one month), -20°C is generally acceptable, while -80°C is recommended for longer-term storage (up to six months).[7]

Q3: I'm observing precipitation of the compound when I add it to my aqueous assay buffer. What can I do?

A3: Precipitation in aqueous media is a common issue with hydrophobic small molecules. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible.

  • Serial Dilutions in DMSO: Perform initial serial dilutions in DMSO before adding the final diluted sample to your buffer.

  • Use of Surfactants or Co-solvents: For in vitro assays, incorporating low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility.[2] Co-solvents such as ethanol or polyethylene glycol (PEG) might also be an option, but their compatibility with your specific assay must be validated.[2]

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If the compound has ionizable groups, adjusting the buffer pH to a range where it is more soluble could be effective.[2]

Q4: What is the typical starting concentration range for this compound in a cell-based assay?

A4: The optimal concentration will be highly dependent on the specific assay and cell type. For a novel compound, a broad concentration range should be tested initially. A common starting point for small molecule inhibitors in cell-based assays is in the low micromolar (µM) range, with some potent compounds being active at nanomolar (nM) concentrations.[3] A typical dose-response experiment might span several orders of magnitude, for example, from 1 nM to 100 µM.[8]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during assay optimization.

Issue 1: High Variability Between Replicates
  • Potential Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous cell suspension before plating. Optimize cell seeding density to be within the linear range of your assay's signal.[9] Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.

  • Potential Cause 2: Compound Precipitation.

    • Solution: Visually inspect your assay plates under a microscope for any signs of compound precipitation. If observed, refer to the solubility troubleshooting steps in the FAQ section.

  • Potential Cause 3: Edge Effects in Microplates.

    • Solution: To mitigate evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS).[10]

Issue 2: No or Weak Compound Activity (False Negatives)
  • Potential Cause 1: Suboptimal Compound Concentration.

    • Solution: Perform a broad dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[11][12] If published data is available, use a concentration 5-10 times higher than the known IC50 or Ki to ensure maximal effect in initial experiments.[13]

  • Potential Cause 2: Compound Instability or Degradation.

    • Solution: Prepare fresh dilutions from a stable, properly stored stock solution for each experiment.[2] Consider the stability of the compound in your assay medium over the incubation period.

  • Potential Cause 3: Assay Conditions Not Optimized.

    • Solution: Re-evaluate your assay parameters. This includes incubation time, substrate concentration (for enzymatic assays), and cell health.[9][14]

Issue 3: High Background or Off-Target Effects (False Positives)
  • Potential Cause 1: Solvent Toxicity.

    • Solution: Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on the assay readout. Ensure the final DMSO concentration is non-toxic to your cells.

  • Potential Cause 2: Non-specific Compound Activity.

    • Solution: Test the compound in a counter-screen or an orthogonal assay to confirm that the observed effect is specific to the intended target or pathway.[8]

  • Potential Cause 3: Assay Interference.

    • Solution: Some compounds can interfere with the assay detection method (e.g., autofluorescence). Analyze the compound's intrinsic properties in the absence of the biological system to rule out such interference.[8]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Preparation of Stock and Working Solutions
  • Prepare a 10 mM Stock Solution:

    • Calculate the required mass of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone (Molecular Weight: 143.18 g/mol ) to prepare a 10 mM stock solution in anhydrous DMSO.

    • Carefully weigh the compound and dissolve it in the calculated volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Create Working Dilutions:

    • Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate concentrations.

    • For the final dilution into your aqueous assay buffer, ensure a consistent, low final DMSO concentration across all conditions.

Table 1: Example Dilution Scheme for a Dose-Response Experiment

Final Concentration (µM)Intermediate Stock (in DMSO)Volume of Intermediate to add to Assay (µL)Final Assay Volume (µL)Final DMSO (%)
10010 mM11000.1
101 mM11000.1
1100 µM11000.1
0.110 µM11000.1
0.011 µM11000.1
0 (Vehicle)DMSO11000.1
Protocol 2: Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of a biological or biochemical process by 50%.[11][12]

  • Assay Setup: Prepare your assay with a range of concentrations of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, as well as positive (no inhibitor) and negative (no enzyme/cells) controls.

  • Data Collection: Measure the assay response for each concentration.

  • Data Analysis:

    • Normalize the data by setting the positive control to 100% activity and the negative control to 0% activity.

    • Plot the normalized response versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.[11]

Part 4: Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Weigh Compound B Dissolve in DMSO (10 mM Stock) A->B C Aliquot & Store (-80°C) B->C D Prepare Serial Dilutions (in DMSO) C->D E Dilute into Assay Buffer (Final Concentrations) D->E F Add to Assay Plate (Cells/Enzyme) E->F G Incubate F->G H Measure Response G->H I Normalize Data H->I J Plot Dose-Response Curve I->J K Calculate IC50 J->K

Caption: A generalized workflow for utilizing small molecules in assays.

Troubleshooting_Tree cluster_variability High Variability cluster_no_effect No/Weak Effect Start Assay Issue Observed Var_Q1 Check Cell Seeding Technique Start->Var_Q1 High Variability NoEffect_Q1 Concentration Range Appropriate? Start->NoEffect_Q1 No/Weak Effect Var_Sol1 Optimize Seeding Protocol Var_Q1->Var_Sol1 Inconsistent Var_Q2 Inspect for Precipitation Var_Q1->Var_Q2 Consistent Var_Sol2 Address Solubility (see FAQ) Var_Q2->Var_Sol2 Yes Var_Q3 Consider Edge Effects Var_Q2->Var_Q3 No Var_Sol3 Avoid Outer Wells Var_Q3->Var_Sol3 Yes NoEffect_Sol1 Broaden Dose- Response NoEffect_Q1->NoEffect_Sol1 No NoEffect_Q2 Compound Degradation? NoEffect_Q1->NoEffect_Q2 Yes NoEffect_Sol2 Use Fresh Aliquot NoEffect_Q2->NoEffect_Sol2 Possible

Caption: A decision tree for troubleshooting common assay problems.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology.
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  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
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  • 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. MySkinRecipes.
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  • 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | C9H10O3 | CID 638759. PubChem.
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"1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of your materials.

Introduction to the Stability of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is a small molecule of interest in various research and development applications. Its structure, featuring a strained four-membered azetidine ring, a tertiary amide, and a ketone functional group, presents a unique stability profile. Understanding the potential degradation pathways of this molecule is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

The reactivity of the azetidine ring is largely influenced by its significant ring strain, making it more susceptible to certain reactions compared to larger, less strained heterocyclic systems. However, it is generally more stable and easier to handle than its three-membered aziridine counterparts.[1] The amide bond is typically robust, though it can be susceptible to hydrolysis under harsh conditions. The ketone functionality is relatively stable to chemical oxidation but may be prone to photodegradation.

This guide will delve into the specifics of handling, storing, and troubleshooting issues related to the stability of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone?

A1: The primary factors that can lead to the degradation of this compound are exposure to harsh pH conditions (strong acids or bases), high temperatures, oxidizing agents, and light. The strained azetidine ring is particularly susceptible to acid-catalyzed ring-opening.[2] The amide bond can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[3][4] The ketone group may be susceptible to photodegradation upon exposure to UV light.[5]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone in a tightly sealed container, protected from light, in a cool and dry place.[6] Ideal storage is in a refrigerator (2-8 °C) or freezer (-20 °C). Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.

Q3: I am dissolving the compound in an aqueous buffer for my experiments. How stable is it in solution?

A3: The stability of the compound in aqueous solution is highly pH-dependent. In neutral or near-neutral buffers (pH 6-8), the compound is expected to be relatively stable for short-term experimental use. However, in strongly acidic (pH < 3) or strongly basic (pH > 10) buffers, degradation is likely to occur more rapidly. Acid-mediated intramolecular ring-opening of the azetidine ring is a potential concern.[2] It is advisable to prepare fresh solutions for each experiment and to avoid prolonged storage of aqueous solutions. If storage is necessary, it should be at 2-8 °C for no more than 24 hours, after confirming its stability under these conditions.

Q4: Can I heat my solution containing this compound to aid dissolution?

A4: Gentle warming may be acceptable for short periods to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it can accelerate hydrolytic and other degradation pathways. It is recommended to first attempt dissolution at room temperature using sonication. If heating is necessary, monitor the temperature closely and do not exceed 40-50°C.

Q5: Is this compound sensitive to light?

A5: The ketone functional group in the molecule suggests a potential for photosensitivity. Ketones can undergo photodegradation through various mechanisms.[5][7] Therefore, it is best practice to handle the solid compound and its solutions in a manner that minimizes exposure to direct sunlight and strong artificial light. Use amber vials or wrap containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Rationale
Loss of potency or inconsistent experimental results over time. Degradation of the compound in stock solutions or during storage.1. Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions from the solid material for each set of experiments to ensure consistent concentration and purity.2. Verify storage conditions: Ensure the solid compound is stored in a tightly sealed container at the recommended temperature (2-8 °C or -20 °C) and protected from light and moisture.[6]3. Perform a purity check: Analyze the stock solution and solid material using a suitable analytical method like HPLC-UV or LC-MS to check for the presence of degradation products.
Appearance of new peaks in HPLC analysis of a sample. Formation of degradation products.1. Characterize the new peaks: Use LC-MS to determine the mass of the new peaks. This can provide clues about the degradation pathway (e.g., a mass increase corresponding to the addition of water would suggest hydrolysis).2. Review experimental conditions: Analyze the pH, temperature, and light exposure during your experiment. If you are using acidic or basic conditions, consider if a less harsh alternative is possible. The strained azetidine ring is known to undergo acid-mediated ring-opening.[2]3. Conduct a mini-forced degradation study: Expose small aliquots of your compound to acidic, basic, oxidative, and thermal stress to intentionally generate degradation products. This can help confirm the identity of the unknown peaks in your experimental samples.
The solid material has changed color or appears clumpy. Potential degradation or absorption of moisture.1. Do not use the material: A change in physical appearance is a strong indicator of instability. The material should be discarded.2. Review storage practices: Ensure that the container is always tightly sealed immediately after use to prevent moisture uptake. Consider storing the compound in a desiccator.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone based on its chemical structure.

G cluster_hydrolysis Hydrolytic Degradation cluster_ring_opening Azetidine Ring Opening A 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone B Amide Bond Hydrolysis (Strong Acid/Base, Heat) A->B C 3-Hydroxyazetidine + Isobutyric Acid B->C D 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone E Acid-Catalyzed Ring Opening (Nucleophilic Attack) D->E F Ring-Opened Product (e.g., N-(3-chloro-2-hydroxypropyl)isobutyramide in HCl) E->F G A Prepare Stock Solution (1 mg/mL) B Stress Conditions A->B C Acid Hydrolysis (0.1N/1N HCl, 60°C) B->C D Base Hydrolysis (0.1N/1N NaOH, 60°C) B->D E Oxidative Degradation (3%/30% H₂O₂, RT) B->E F Thermal Degradation (Solid & Solution, 80°C) B->F G Photolytic Degradation (ICH Q1B) B->G H Sample Neutralization & Dilution C->H D->H I HPLC Analysis (UV/MS) E->I F->I G->I H->I J Data Evaluation (Identify Degradants, Determine Pathways) I->J

Caption: Workflow for a forced degradation study.

Summary of Storage and Handling Conditions

Condition Recommendation Rationale
Solid Storage Store at 2-8°C or -20°C in a tightly sealed, light-resistant container.To minimize thermal degradation and prevent moisture absorption.
Solution Storage Prepare fresh solutions. If short-term storage is needed, store at 2-8°C for up to 24 hours (stability should be confirmed).To avoid degradation in solution, which can be faster than in the solid state.
pH Avoid strongly acidic or basic conditions. Use buffers in the pH range of 6-8 for experiments where possible.The azetidine ring is susceptible to acid-catalyzed opening, and the amide bond can hydrolyze at pH extremes. [2][3]
Light Exposure Handle solid and solutions with protection from light.The ketone group may be photolabile. [5]
Temperature Avoid excessive heating. Use gentle warming only if necessary for dissolution.High temperatures can accelerate degradation.

By following these guidelines, researchers can ensure the quality and reliability of their experimental results when working with 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. For further assistance, please do not hesitate to contact our technical support team.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
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  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. (2024-05-17).
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  • Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes. YouTube. (2022-10-06).
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Technical Support Center: Crystallization of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this azetidine derivative. By understanding the fundamental principles and troubleshooting potential issues, you can achieve robust and reproducible crystallization results.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, providing explanations and actionable solutions.

Issue 1: No Crystals Are Forming, or the Compound is "Oiling Out."

Question: I've followed my initial crystallization protocol, but instead of crystals, I'm observing an oil or no precipitation at all. What's happening, and how can I fix it?

Answer:

The formation of an oil or the complete lack of precipitation are common issues in crystallization, often stemming from problems with supersaturation, solvent choice, or temperature. "Oiling out" occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase instead of an ordered crystalline solid.

Underlying Causes and Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good, keeping the compound fully dissolved, or too poor, causing it to crash out as an amorphous oil. A moderate solubility is ideal.[1]

    • Protocol: Conduct a solvent screen to identify a suitable system. Use a range of solvents with varying polarities. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • High Degree of Supersaturation: Rapidly cooling a highly concentrated solution can lead to oiling out because the molecules don't have enough time to orient themselves into a crystal lattice.[2]

    • Protocol: Slow down the cooling rate. A Dewar flask or a programmable cooling bath can be used to achieve a gradual temperature decrease, allowing for controlled crystal growth.[1]

  • Presence of Impurities: Impurities can inhibit nucleation and crystal growth, sometimes leading to the formation of an oil.[3][4]

    • Protocol: Ensure the purity of your starting material. Techniques like column chromatography or recrystallization from a different solvent system can be used for purification prior to the final crystallization step.

Issue 2: The Crystals Are Very Small, Needle-like, or Form Aggregates.

Question: I'm getting crystals, but they are either too small for analysis, have a needle-like morphology that is difficult to handle, or are clumped together. How can I grow larger, more well-defined single crystals?

Answer:

Crystal morphology is influenced by a variety of factors, including the rate of nucleation versus the rate of crystal growth.[5] Rapid nucleation leads to many small crystals, while slower, more controlled conditions favor the growth of larger, well-formed crystals.[5] Needle-like habits can be inherent to the molecule but can sometimes be modified by changing the crystallization conditions.

Underlying Causes and Solutions:

  • Rapid Nucleation: Too many nucleation sites lead to a large number of small crystals.[1] This can be caused by fast cooling, high supersaturation, or the presence of particulate matter.

    • Protocol:

      • Reduce Supersaturation: Decrease the initial concentration of the solute.

      • Slow Cooling: As mentioned previously, slow the cooling rate to favor crystal growth over nucleation.

      • Filtering the Hot Solution: Filter the solution while hot to remove any dust or other particulates that could act as nucleation sites.

  • Solvent Effects: The solvent can influence crystal habit.[2]

    • Protocol: Experiment with different solvents or solvent mixtures. Sometimes, the addition of a co-solvent can alter the crystal morphology.

  • Agitation: Stirring can increase the rate of nucleation, leading to smaller crystals.[2][3]

    • Protocol: For growing large single crystals, it is often best to avoid agitation. Allow the solution to stand undisturbed during the crystallization process.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallizing 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone?

A1: The ideal solvent is one in which your compound has moderate solubility.[1] This typically means the compound is sparingly soluble at room temperature but dissolves completely at a higher temperature. A systematic approach to solvent selection is recommended.[2]

Solvent Selection Workflow

Caption: A simple workflow for selecting a binary solvent system.

Q2: What is polymorphism, and why is it important for my compound?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6][7][8] Different polymorphs of the same compound can have different physicochemical properties, such as solubility, melting point, and stability.[8] For a pharmaceutical compound, this can impact bioavailability and shelf-life.[6][7] It is crucial to identify and control the polymorphic form of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone during development.

Q3: What analytical techniques can I use to characterize the crystals of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone?

A3: Several techniques are available to characterize your crystals.[9][10] The choice of technique depends on the information you need.

Analytical TechniqueInformation Provided
Single-Crystal X-ray Diffraction (SC-XRD) The definitive method for determining the three-dimensional atomic structure of a crystal.[11][12]
Powder X-ray Diffraction (PXRD) Provides a fingerprint of the crystalline solid, useful for identifying polymorphs and assessing purity.[11][12]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions, such as melting and polymorphic transformations.[11][13]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.[11][13]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups present and can be used to differentiate between polymorphs.[12][13]

Q4: How can I prevent the formation of an amorphous solid instead of crystals?

A4: Amorphous solids lack the long-range order of a crystalline material.[7] They can form under conditions of rapid precipitation, such as shock cooling or the addition of a large volume of anti-solvent quickly. To favor the formation of a crystalline solid, slow and controlled crystallization conditions are necessary. This allows the molecules sufficient time to arrange themselves in an ordered crystal lattice.

Troubleshooting Amorphous Precipitation

Sources

Technical Support Center: 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of reaction side products. The inherent strain of the azetidine ring and the presence of two nucleophilic centers (nitrogen and oxygen) make this a non-trivial acylation. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs): Side Product Identification

This section addresses the most common impurities encountered during the N-acylation of 3-hydroxyazetidine with isobutyryl chloride or a related acylating agent.

Q1: My LC-MS shows a significant peak with a mass of M+86 amu relative to my product. What is this impurity?

A: This mass difference strongly suggests the formation of a di-acylated side product: 1-isobutyryl-3-(isobutyryloxy)azetidine .

  • Causality: The reaction involves two nucleophilic sites: the secondary amine of the azetidine ring and the secondary hydroxyl group. While the amine is generally a stronger nucleophile, competitive O-acylation can occur, especially if reaction conditions are not carefully controlled. This leads to the addition of a second isobutyryl group (mass ≈ 70 g/mol , but the acylation adds C₄H₆O, which has a monoisotopic mass of 86.036 Da) at the 3-position hydroxyl group.

  • Confirmation: In ¹H NMR, you would expect to see the disappearance of the hydroxyl proton and a downfield shift of the proton at the 3-position (the CH-O). You will also observe a new set of signals corresponding to the second isopropyl group.

Q2: I've detected an impurity with a chlorine isotopic pattern in my mass spectrometry data. What is the likely structure?

A: The presence of a chlorine isotopic signature (a characteristic M/M+2 pattern with a ~3:1 ratio) points towards an azetidine ring-opening side product .

  • Causality: The N-acylation reaction between 3-hydroxyazetidine and isobutyryl chloride generates one equivalent of hydrochloric acid (HCl). Azetidines, as strained four-membered rings, are susceptible to cleavage under acidic conditions.[1][2] The generated HCl can protonate the azetidine nitrogen, activating the ring for nucleophilic attack by the chloride ion.[3] This results in the formation of a linear chloro-amine derivative, such as 1-chloro-3-(isobutyrylamino)propan-2-ol or 2-chloro-3-(isobutyrylamino)propan-1-ol.

  • Minimization: This is a critical side reaction to control. The most effective strategy is to use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl as it is formed.[1] Slow, dropwise addition of the acyl chloride to a solution of the azetidine and the base is crucial.

Q3: My reaction is sluggish, and the main impurity is my starting material, 3-hydroxyazetidine. What's going wrong?

A: This issue typically points to deactivation of the acylating agent or suboptimal reaction conditions .

  • Acylating Agent Instability: Isobutyryl chloride is highly reactive and moisture-sensitive.[4][5] Exposure to atmospheric moisture will hydrolyze it to isobutyric acid, rendering it inactive for the acylation reaction. Always use freshly opened or distilled isobutyryl chloride and ensure all glassware is scrupulously dry.

  • Insufficient Base: If using a base to scavenge HCl, ensure at least a stoichiometric equivalent is present. If some of the 3-hydroxyazetidine starting material is in its hydrochloride salt form, you will need an additional equivalent of base to liberate the free amine for the reaction.

  • Low Temperature: While low temperatures are used to control side reactions, excessively low temperatures (e.g., < -20 °C) may significantly slow down the desired N-acylation, leading to an incomplete reaction within a practical timeframe.

Q4: I am observing a byproduct that has the same mass as my desired product but a different retention time on my HPLC. What could this be?

A: You are likely observing the O-acylated isomer: 3-(isobutyryloxy)azetidine .

  • Causality: This occurs when the hydroxyl group is acylated instead of the ring nitrogen. This chemoselectivity issue is highly dependent on reaction conditions. Under acidic conditions, the amine is protonated and non-nucleophilic, which can favor O-acylation.[6] In contrast, under neutral or basic conditions, the more nucleophilic amine is expected to react preferentially.[7] However, steric hindrance around the nitrogen or specific solvent effects could potentially lead to the formation of the O-acylated isomer.

  • Confirmation: The two isomers can be readily distinguished by NMR spectroscopy. The N-acylated product (your target) is an amide, while the O-acylated product is an ester with a free secondary amine. IR spectroscopy can also be useful, as the C=O stretch for amides (~1650 cm⁻¹) is typically at a lower wavenumber than for esters (~1735 cm⁻¹).

Troubleshooting and Optimization Guides

Issue 1: Minimizing O-Acylation and Di-Acylation

This guide provides a systematic approach to favor N-acylation over O-acylation.

Parameter Recommendation & Rationale
Temperature Maintain a low temperature (0 °C to -20 °C) during the addition of the acylating agent. This reduces the rate of the less favorable O-acylation reaction more significantly than the N-acylation.
Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the acylating agent. A large excess can drive the reaction towards di-acylation after the initial N-acylation is complete.
Order of Addition Add the isobutyryl chloride slowly to a solution of 3-hydroxyazetidine and a non-nucleophilic base. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the most nucleophilic site.
Solvent Choice Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). These solvents do not interfere with the reaction and effectively dissolve the reagents.
Base Selection Use a non-nucleophilic amine base like triethylamine (TEA) or DIPEA. This prevents the base from competing with the azetidine as a nucleophile.[8]
Issue 2: Preventing Azetidine Ring-Opening

The integrity of the strained azetidine ring is paramount for a successful synthesis.

Experimental Protocol: Optimized N-Acylation
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxyazetidine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (1.2 eq.) and stir for 10 minutes.

  • Acylation: Add a solution of isobutyryl chloride (1.05 eq.) in anhydrous DCM dropwise to the cooled mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quench & Workup: Once the starting material is consumed, quench the reaction by adding cold water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 3-Hydroxyazetidine in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 prep3 Add DIPEA (1.2 eq) prep2->prep3 react1 Slowly add Isobutyryl Chloride (1.05 eq) in DCM prep3->react1 Ensures HCl is scavenged immediately react2 Monitor by TLC/LC-MS react1->react2 workup1 Quench with NaHCO₃ (aq) react2->workup1 When starting material is consumed workup2 Extract, Dry, Concentrate workup1->workup2 workup3 Purify (Chromatography) workup2->workup3

Analytical Methods for Impurity Profiling

A multi-technique approach is essential for robust impurity identification.[9][10]

Technique Purpose Expected Observations for Side Products
LC-MS Primary tool for detection and mass identification.Di-acylated: M+86 peak. Ring-opened: M+36/38 peak with Cl isotope pattern. O-acylated: Same mass as product, different retention time.
¹H / ¹³C NMR Definitive structural elucidation of isolated impurities.Di-acylated: Two distinct isopropyl signals. Ring-opened: Loss of characteristic azetidine ring proton signals, appearance of signals for a linear propyl chain. O-acylated: Absence of N-H proton (if starting with free azetidine), presence of ester carbonyl (~170-175 ppm in ¹³C).
FT-IR Functional group analysis.O-acylated: Strong C=O stretch ~1735 cm⁻¹ (ester). N-acylated (Product): Strong C=O stretch ~1650 cm⁻¹ (amide).
Prep-HPLC Isolation of unknown impurities for further analysis.Allows for the collection of sufficient material for NMR and other characterization techniques when an impurity cannot be identified by LC-MS alone.[10]
Visualizing Key Reaction Pathways

// Reactants Reactants [label="3-Hydroxyazetidine\n+\nIsobutyryl Chloride", shape=ellipse, fillcolor="#FBBC05"];

// Products Product [label="Desired Product\n1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Diacyl [label="Di-acylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Oacyl [label="O-acylated Isomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_RingOpen [label="Ring-Opened Product\n(Chloro-amide)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathways Reactants -> Product [label="Desired N-Acylation\n(Major Pathway)", color="#34A853", fontcolor="#34A853"]; Reactants -> Side_Oacyl [label="O-Acylation", color="#EA4335", fontcolor="#EA4335"]; Product -> Side_Diacyl [label="Further O-Acylation", color="#EA4335", fontcolor="#EA4335"]; Reactants -> Side_RingOpen [label="Ring-Opening\n(+HCl)", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Competing reaction pathways during synthesis.

References

  • Chen, X., et al. Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Available at: [Link]

  • Dakota Systems. (2023). Isobutyryl chloride: Properties, Applications, and Production. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link]

  • Wikipedia. Isobutyryl chloride. Available at: [Link]

  • Sonntag, N. O. V. THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Sciencemadness.org. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Hojo, K., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 140–142. Available at: [Link]

  • Liu, D. Q., et al. (2005). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 591-604. Available at: [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International, 34(27A), 41-44. Available at: [Link]

  • Toppr. Reactions of Acyl halide. Available at: [Link]

  • Agilent. Pharmaceutical Impurity Analysis Overview. Chemass. Available at: [Link]

  • Kubiak, G. G., & Micalizio, G. P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Chemical Biology, 2(2), 435-447. Available at: [Link]

  • Kihal, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 983. Available at: [Link]

  • Patel, D., et al. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. International Journal of Chemistry, 3(2). Available at: [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

  • PubChem. 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone. Available at: [Link]

  • Ben-Aroya, S., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 565-594. Available at: [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. Available at: [Link]

  • Singh, G. S. (2004). Recent Progress in the Synthesis and Chemistry of Azetidinones. ResearchGate. Available at: [Link]

  • NIST. 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-. NIST WebBook. Available at: [Link]

  • Jayashree, B.S., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595. Available at: [Link]

  • PubChem. 1,3-Diphenyl-3-hydroxy-2-methyl-1-propanone. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Available at: [Link]

  • PubChem. 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)-. Available at: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this critical transformation. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving an enantiomerically enriched synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone?

There are two main strategic approaches to obtaining a single enantiomer of the target molecule. The choice depends on the availability of starting materials, cost, and scalability.

  • Kinetic Resolution of Racemic 3-Hydroxyazetidine: This is a very common and practical approach. You start with a racemic mixture of (±)-3-hydroxyazetidine and use a chiral catalyst or reagent to acylate one enantiomer faster than the other.[1][2] The reaction is stopped at approximately 50% conversion, yielding the acylated product of one configuration and the unreacted starting material of the opposite configuration. Both can be isolated in high enantiomeric excess (e.e.).

  • Synthesis from a Chiral Precursor: This strategy involves preparing enantiomerically pure 3-hydroxyazetidine first and then performing the final acylation step. This avoids the resolution step at the end but shifts the challenge to the beginning of the synthesis. Methods for this include:

    • Asymmetric Cyclization: Building the azetidine ring from an achiral precursor using a chiral catalyst or auxiliary. For example, using chiral tert-butanesulfinamides can induce high stereoselectivity in the formation of C2-substituted azetidines, a principle adaptable to other positions.[3]

    • Chiral Pool Synthesis: Starting from a readily available, inexpensive chiral molecule (like an amino acid or sugar) and converting it through a series of reactions into the desired enantiomer of 3-hydroxyazetidine.

The diagram below illustrates these divergent strategic pathways.

Synthesis_Strategies cluster_0 Starting Materials cluster_1 Stereoselective Step cluster_2 Intermediates & Products Racemic_3OH_Azetidine Racemic (±)-3-Hydroxyazetidine Kinetic_Resolution Kinetic Resolution (Chiral Acylation Catalyst) Racemic_3OH_Azetidine->Kinetic_Resolution Acylation Achiral_Precursor Achiral Precursor (e.g., 1,3-bis-electrophile) Asymmetric_Synthesis Asymmetric Synthesis (Chiral Auxiliary/Catalyst) Achiral_Precursor->Asymmetric_Synthesis Cyclization Enantioenriched_Product (R)-Product + (S)-Starting Material (Separable) Kinetic_Resolution->Enantioenriched_Product Enantiopure_Azetidine Enantiopure (R)- or (S)- 3-Hydroxyazetidine Asymmetric_Synthesis->Enantiopure_Azetidine Final_Product Target Molecule: (R)- or (S)-1-(3-Hydroxy-1-azetidinyl) -2-methyl-1-propanone Enantioenriched_Product->Final_Product Separation & Isolation Enantiopure_Azetidine->Final_Product Standard Acylation

Sources

Validation & Comparative

A Comparative Guide to Azetidine Scaffolds: The Stable 3-Hydroxyazetidine Moiety vs. the Reactive 2-Azetidinone (β-Lactam) Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Rings

The azetidine ring, a four-membered nitrogen-containing heterocycle, holds a privileged position in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry make it a valuable scaffold for drug design.[1][2] Historically, the most celebrated member of this family is the 2-azetidinone, or β-lactam, ring—the cornerstone of penicillin and cephalosporin antibiotics.[3][4] This reactive, cyclic amide core is designed for covalent modification of bacterial enzymes. However, modern drug discovery often demands greater metabolic stability and novel spatial arrangements of pharmacophoric groups. This has led to the rise of substituted azetidines, such as 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone , which are used not as reactive warheads, but as stable, conformationally restricted building blocks to enhance pharmacokinetic profiles.[1][5]

This guide provides an in-depth comparison of these two fundamental azetidine-based scaffolds. We will explore their structural distinctions, synthetic strategies, physicochemical properties, and divergent roles in drug development, supported by detailed experimental protocols.

Part 1: Structural and Functional Comparison

The fundamental difference between 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone and classical azetidinones lies in the placement and nature of the carbonyl group. In the former, the carbonyl is part of an exocyclic, unstrained amide group, whereas in the latter (a β-lactam), it is an integral part of the strained four-membered ring.[4] This single distinction dictates their chemical reactivity and biological applications.

The 2-azetidinone ring is inherently unstable due to significant angle and amide resonance strain, making the endocyclic carbonyl highly susceptible to nucleophilic attack.[3] This reactivity is the basis for its antibacterial mechanism, where it irreversibly acylates the transpeptidase enzymes responsible for bacterial cell wall synthesis.[3] Conversely, the scaffold of 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone provides a rigid, stable core. The exocyclic amide is comparable in stability to a typical acyclic amide, and the azetidine ring itself enhances properties like solubility and metabolic stability, making it an attractive "bioisostere" for larger, more flexible groups in modern drug candidates targeting a wide array of diseases.[1][2]

G cluster_0 Scaffold A: 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone cluster_1 Scaffold B: General 2-Azetidinone (β-Lactam) a Structure A a_desc Key Features: - Stable, exocyclic amide - 3-hydroxy substitution for H-bonding - Conformationally rigid scaffold - Used to improve PK/PD properties b Structure B b_desc Key Features: - Unstable, endocyclic amide (β-lactam) - High ring strain - Electrophilic carbonyl - Acts as a reactive covalent inhibitor Synthesis_A reagent1 3-Hydroxyazetidine base Base (e.g., Triethylamine) in Aprotic Solvent (e.g., DCM) reagent1->base reagent2 Isobutyryl Chloride reagent2->base workup Aqueous Workup & Purification base->workup Amide Coupling product 1-(3-Hydroxy-1-azetidinyl)- 2-methyl-1-propanone workup->product

Caption: General workflow for the synthesis of Scaffold A.

Synthesis of a 2-Azetidinone (Scaffold B) via Staudinger Cycloaddition

The most classic route to the β-lactam ring is the Staudinger [2+2] cycloaddition. [6][7]This reaction involves the coupling of a ketene and an imine. The choice of reactants is critical, as their electronic and steric properties directly influence the yield and stereochemistry of the resulting β-lactam.

Staudinger_Workflow cluster_ketene Ketene Generation acyl_chloride Acyl Chloride ketene Ketene Intermediate (In Situ) acyl_chloride->ketene tertiary_amine Tertiary Amine (e.g., TEA) tertiary_amine->ketene cycloaddition [2+2] Cycloaddition ketene->cycloaddition imine Imine imine->cycloaddition product 2-Azetidinone Product cycloaddition->product

Caption: Workflow for the Staudinger synthesis of a 2-Azetidinone.

Part 3: Comparative Data and Protocols

Table 1: Comparative Physicochemical and Biological Properties
Property1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone Scaffold2-Azetidinone (β-Lactam) Scaffold
Chemical Stability High; stable to hydrolysis under physiological conditions. [1]Low; susceptible to hydrolysis, especially with β-lactamase enzymes. [3]
Primary Role Stable, rigid scaffold; bioisostere. [2]Reactive pharmacophore; covalent inhibitor. [4]
Biological Target(s) Diverse (GPCRs, enzymes, ion channels) depending on other substituents.Primarily bacterial transpeptidases (PBPs). [8]
Therapeutic Areas Oncology, inflammation, CNS disorders, metabolic diseases. [1]Infectious diseases (bacterial). [9]
Molecular Weight 143.18 g/mol (for the title compound)Varies, but the core is small.
Key Structural Feature Exocyclic amide, 3-hydroxy group.Endocyclic, strained amide.
Protocol 1: Synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

This protocol is a representative procedure based on standard amide coupling chemistry.

  • Reaction Setup: To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add isobutyryl chloride (1.05 eq) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

  • Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry. [10][11]

Protocol 2: Synthesis of 1,4-diphenyl-3-chloro-azetidin-2-one (A Representative β-Lactam)

This protocol is adapted from established Staudinger reaction procedures. [7][12]

  • Schiff Base Formation: Dissolve equimolar amounts of aniline and benzaldehyde in ethanol. Stir at room temperature for 2 hours. The precipitated N-benzylideneaniline (Schiff base) is filtered, washed with cold ethanol, and dried.

  • Reaction Setup: In a separate flask, dissolve the synthesized Schiff base (1.0 eq) and triethylamine (1.5 eq) in anhydrous 1,4-dioxane (~0.3 M) and cool the mixture to 0 °C.

  • Cycloaddition: Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, stir the mixture for an additional 3-4 hours at room temperature.

  • Workup: Filter the triethylamine hydrochloride salt. Pour the filtrate into ice water to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure 2-azetidinone derivative.

  • Validation: Characterize the product by melting point, IR, ¹H-NMR, and mass spectrometry. The key validation is the IR stretch of the β-lactam carbonyl. [13]

Table 2: Expected Spectroscopic Data for Core Structures
Spectroscopic MethodScaffold A (N-Acyl Azetidine)Scaffold B (β-Lactam)Rationale for Difference
FT-IR (C=O stretch) ~1640-1660 cm⁻¹~1730-1760 cm⁻¹High ring strain in the β-lactam shifts the carbonyl absorption to a higher wavenumber. [10]
¹H-NMR (Protons α to N) Multiplets around 3.5-4.5 ppmMultiplets shifted further downfield due to ring electronics.The chemical environment within the strained ring is distinct.
¹³C-NMR (C=O carbon) ~170 ppm~160-168 ppmThe endocyclic nature and strain influence the electronic environment of the carbonyl carbon. [10][13]

Conclusion

While both 1-(3-hydroxy-1-azetidinyl)-2-methyl-1-propanone and classical 2-azetidinones are built upon the four-membered azetidine ring, they represent divergent philosophies in drug design. The 2-azetidinone (β-lactam) is a highly successful, reactive pharmacophore designed for covalent inhibition, primarily in the antibacterial space. [4][8]In contrast, the N-acylated 3-hydroxyazetidine scaffold is a testament to modern medicinal chemistry's emphasis on creating metabolically robust, three-dimensional molecules with optimized pharmacokinetic properties. [1][2]Its stability and conformational rigidity allow it to serve as a superior building block for developing drugs against a multitude of targets far beyond the realm of infectious disease. Understanding the distinct synthesis, stability, and functional roles of these two scaffolds is crucial for researchers and scientists aiming to leverage the full potential of the azetidine core in next-generation therapeutics.

References

  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]

  • D'hooghe, M., & De Kimpe, N. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • (n.d.). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. BEPLS. [Link]

  • Kumar, A., Kumar, A., & Kumar, V. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal. [Link]

  • Abood, Z. H., Merzah, Z. S., & Suhail, H. A. (2022). Synthesis and antibacterial studies of azetidin-2-ones derivatives. AIP Publishing. [Link]

  • Singh, S., & Singh, R. K. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Sharma, S., Kumar, A., & Sharma, A. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Abood, Z. H., Merzah, Z. S., & Suhail, H. A. (2022). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing. [Link]

  • Grygorenko, O. O. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Ghencea, A., Ilieș, M., Ionuț, I., & Păunescu, V. (2015). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]

  • (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. [Link]

  • Jawarkar, S. G., & Game, M. D. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance. [Link]

  • (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. IJCRT.org. [Link]

  • (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Human Metabolome Database. [Link]

  • (n.d.). 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. MySkinRecipes. [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • (n.d.). US6207822B1 - Process for the synthesis of azetidinones.
  • (n.d.). Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. Indian Journal of Chemistry. [Link]

  • Hadda, T. B., et al. (2022). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. MDPI. [Link]

  • Patel, D. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. [Link]

  • Deshmukh, A. R. A. S., Bhawal, B. M., & Krishnaswamy, D. (2004). Azetidin-2-ones, Synthon for Biologically Important Compounds. Current Medicinal Chemistry. [Link]

  • Al-Khazragie, Z. K., Al-Fartosy, A. J. M., & Al-Salami, B. K. (2022). ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

Sources

A Comparative Efficacy Analysis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various analogs of the parent compound, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), experimental data, and underlying mechanisms of action that govern the therapeutic potential of this promising class of molecules. Our analysis is grounded in peer-reviewed experimental data to provide an objective and insightful overview for advancing drug discovery programs.

Introduction: The Therapeutic Promise of the Azetidinone Scaffold

The azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core structural motif of penicillin and cephalosporin antibiotics.[1] Beyond their antimicrobial prowess, azetidinone-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[2] The strained four-membered ring imparts a unique chemical reactivity that can be harnessed for potent and selective interactions with biological targets. The parent compound, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, serves as a foundational structure for the exploration of novel therapeutic agents. Its analogs, modified at various positions, offer a rich landscape for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of Analogs: A Data-Driven Analysis

The therapeutic efficacy of small molecules is intricately linked to their chemical structure. Modifications to the parent scaffold of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone can profoundly influence its biological activity. This section presents a comparative analysis of reported analogs, focusing on their in vitro potency against relevant cancer cell lines.

While specific data for direct analogs of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is limited in publicly accessible literature, we can draw valuable insights from broader studies on azetidin-2-one derivatives that share key structural features. These studies provide a strong foundation for understanding the structure-activity relationships within this compound class.

For instance, a study on a series of 2-azetidinone derivatives revealed potent anti-proliferative activity against breast cancer cell lines.[3] One notable compound, 19w , exhibited an IC50 of 5.79 µM in MCF-7 cells and 6.86 µM in MDA-MB-231 cells.[3] This highlights the potential of the azetidinone core in developing effective anticancer agents.

Furthermore, research into 3-fluoroazetidin-2-ones as analogs of combretastatin A-4, a potent tubulin inhibitor, has yielded compounds with impressive nanomolar activity.[4][5] For example, compound 32 (3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) and compound 33 (3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) demonstrated IC50 values of 0.075 µM and 0.095 µM, respectively, in MCF-7 human breast cancer cells.[4] Another potent analog, β-Lactam 41 , showed subnanomolar activity in MCF-7 cells with an IC50 of 0.8 nM.[5]

These examples underscore the significant impact of substitutions on the azetidinone ring and its appended phenyl groups on anticancer potency.

Table 1: Comparative in vitro Efficacy of Representative Azetidinone Analogs

Compound IDCore Structure ModificationTarget Cell LineIC50 (µM)Reference
19w 2-bromo ethyl acrylonitrile derivativeMCF-75.79[3]
MDA-MB-2316.86[3]
Compound 32 3-fluoro, substituted phenyl at N1 and C4MCF-70.075[4]
Compound 33 3-fluoro, substituted phenyl at N1 and C4MCF-70.095[4]
β-Lactam 41 3-aryl, 4-aryl substitutedMCF-70.0008[5]
Trans-β-lactam 5e (X=F) 3-phenyl substitutedHT-290.009[6]
MCF-70.017[6]

Note: The presented compounds are structurally related to the core topic but are not direct analogs of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. This data is intended to illustrate the potential for high potency within the broader azetidinone class.

Mechanistic Insights: Unraveling the Signaling Pathways

The anticancer activity of azetidinone derivatives often stems from their ability to interfere with critical cellular processes. Two prominent mechanisms of action have been identified for this class of compounds: tubulin polymerization inhibition and modulation of the PI3K/AKT signaling pathway.

Tubulin Polymerization Inhibition

Several potent azetidinone analogs function as microtubule-destabilizing agents, similar to established drugs like combretastatin A-4.[4][5] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

Tubulin_Inhibition_Pathway Azetidinone Azetidinone Analog Tubulin β-Tubulin Azetidinone->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Azetidinone-mediated inhibition of tubulin polymerization.

Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical cell survival pathway that is often dysregulated in cancer. Some azetidinone derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.[3] Specifically, these compounds can reduce the phosphorylation of key downstream effectors like AKT and GSK-3β.[3]

AKT_Inhibition_Pathway Azetidinone Azetidinone Analog AKT AKT Phosphorylation Azetidinone->AKT Inhibits GSK3b GSK-3β Phosphorylation Azetidinone->GSK3b Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits GSK3b->Cell_Survival Promotes GSK3b->Apoptosis Inhibits

Caption: Inhibition of the AKT/GSK-3β signaling pathway by azetidinones.

Experimental Protocols: A Guide to Efficacy Evaluation

To facilitate further research and comparative analysis, this section outlines standard experimental protocols for evaluating the efficacy of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental method for assessing the anti-proliferative effects of compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Addition 3. Add Serial Dilutions of Analogs Seeding->Compound_Addition Incubation 4. Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for a standard MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the azetidinone analogs in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of compounds on the polymerization of purified tubulin.

Workflow:

Tubulin_Polymerization_Assay cluster_setup Assay Setup cluster_reaction Polymerization Reaction cluster_detection Detection cluster_data_analysis Analysis Tubulin_Prep 1. Prepare Purified Tubulin Mix 3. Mix Tubulin, GTP, and Compound Tubulin_Prep->Mix Compound_Prep 2. Prepare Compound Dilutions Compound_Prep->Mix Incubate_37C 4. Incubate at 37°C Mix->Incubate_37C Turbidity_Measurement 5. Monitor Turbidity at 340 nm Incubate_37C->Turbidity_Measurement Inhibition_Calculation 6. Calculate Percent Inhibition Turbidity_Measurement->Inhibition_Calculation

Sources

A Comparative Guide to the Potential β-Lactamase Inhibitory Activity of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone as a β-Lactamase Inhibitor

The escalating threat of antibiotic resistance necessitates the discovery and development of novel therapeutic agents. A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[1][2][3] The chemical scaffold of 2-azetidinone, a four-membered cyclic amide, is a well-established pharmacophore with a history of potent biological activities, including antibacterial and enzyme inhibitory functions.[4] Notably, several clinically significant β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, are themselves β-lactam-containing molecules.[2][5]

This guide focuses on the hypothetical potential of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone as a novel β-lactamase inhibitor. While direct experimental evidence for its activity is yet to be established, its structural feature of an azetidinone ring provides a strong rationale for its investigation in this capacity.[6][7] We will provide a comparative analysis of its potential activity against well-characterized, clinically relevant β-lactamase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial strategies.

Comparative Analysis of Known β-Lactamase Inhibitors

To establish a benchmark for evaluating the potential efficacy of novel compounds, it is crucial to consider the inhibitory profiles of established β-lactamase inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The table below summarizes the IC50 values of three widely recognized inhibitors—Clavulanic Acid, Tazobactam, and Avibactam—against various classes of β-lactamase enzymes.

β-Lactamase EnzymeInhibitorIC50 (µM)
Class A
TEM-1Clavulanic Acid~0.08
Tazobactam~0.09
Avibactam0.008[8]
CTX-M-15Clavulanic Acid~0.05
Tazobactam~0.03
Avibactam0.005[8]
KPC-2Clavulanic Acid>64
Tazobactam~4
Avibactam0.009
Class C
AmpC (P99)Clavulanic Acid>128
Tazobactam~79
Avibactam0.002
Class D
OXA-10Clavulanic Acid~3.2
Tazobactam~1.3
Avibactam0.14
OXA-48Clavulanic Acid>128
Tazobactam~30
Avibactam1.9

Note: IC50 values can vary depending on the experimental conditions. The values presented here are compiled from various sources for comparative purposes.[9][10][11][12][13]

Experimental Protocol: In Vitro β-Lactamase Inhibition Assay

The following protocol provides a detailed methodology for determining the IC50 of a test compound, such as 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, against a specific β-lactamase enzyme. This assay utilizes the chromogenic cephalosporin substrate, nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase.[1][14][15]

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15)

  • Nitrocefin

  • Test inhibitor (1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare a stock solution of nitrocefin in DMSO.[15]

    • Dilute the β-lactamase enzyme to the desired working concentration in assay buffer.

  • Assay Setup:

    • In the wells of a 96-well microplate, add a fixed volume of the diluted β-lactamase enzyme.

    • Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor mixture at room temperature for a defined pre-incubation period (e.g., 15 minutes).

  • Initiation of Reaction and Measurement:

    • To initiate the enzymatic reaction, add a fixed volume of the nitrocefin solution to each well.

    • Immediately begin monitoring the change in absorbance at 490 nm in kinetic mode using a microplate reader.[16][17] Take readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve. The IC50 is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the β-lactamase inhibition assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Nitrocefin Solution add_substrate Add Nitrocefin prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance (490 nm) add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_data Plot Dose-Response Curve calc_velocity->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for determining the IC50 of a potential β-lactamase inhibitor.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone as a potential β-lactamase inhibitor. The azetidinone core of this molecule suggests a plausible mechanism of action against these critical resistance enzymes. The provided experimental protocol offers a robust method for empirically determining its inhibitory potency. Future research should focus on the synthesis and in vitro testing of this compound against a panel of clinically relevant β-lactamases. Positive results from these initial screens would warrant further investigation into its mechanism of inhibition, spectrum of activity, and potential for synergistic effects with existing β-lactam antibiotics. The pursuit of novel β-lactamase inhibitors is a vital component of the global effort to combat antibiotic resistance, and systematic evaluations of promising chemical scaffolds are essential for advancing this field.

References

  • Microbe Notes. (2023, May 30). Beta (β) Lactamase Test: Principle, Types, Procedure, Results. [Link]

  • Microbe Online. (2015, April 23). Nitrocefin test: Principle, Procedure, Uses. [Link]

  • ResearchGate. IC 50 values of -lactamase inhibitors. [Link]

  • Google Patents.
  • ResearchGate. IC 50 and K i (preincubation) values (M) of clavulanic acid and AM-112.... [Link]

  • Eidem, T. M., & Bonomo, R. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor perspectives in medicine, 6(8), a025247. [Link]

  • ResearchGate. Inhibition of Purified β-Lactamases by ETX1317 and Avibactam IC 50 (μM).... [Link]

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of avibactam inhibition against class A, C, and D β-lactamases. The Journal of biological chemistry, 288(39), 27960–27971. [Link]

  • ResearchGate. IC 50 s of -lactamase inhibitors. [Link]

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 109(29), 11663–11668. [Link]

  • De, P., Le, B. T., Iorga, B. I., Naas, T., & Cariou, K. (2021). Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D). European journal of medicinal chemistry, 219, 113418. [Link]

  • ResearchGate. 50% inhibitory concentrations (IC 50 s) of -lactamase inhibitors for.... [Link]

  • Buynak, J. D. (2006). Assays for Β-Lactamase Activity and Inhibition. In R. F. Pratt, & C. J. Schofield (Eds.), β-Lactamases. Springer. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201. [Link]

  • Miller, M. J., & Chopra, R. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]

  • ResearchGate. (2025). Inhibition of β-lactamase by Novel Benzothiazole-Coupled Azetidinone Derivatives: A Comprehensive Study Using an In-silico and In-vitro Approaches Against Multi Drug Resistant Bacteria. [Link]

  • ResearchGate. (2025). 2-Azetidinone – A new profile of various pharmacological activities. [Link]

  • ResearchGate. Biochemical IC 50 of Avibactam with its DBO derivatives against PBP2. [Link]

  • RCSB PDB. Global Health: Antimicrobial Resistance: Clavulanic Acid. [Link]

  • MDPI. (2024, March 15). Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. [Link]

  • He, Y., Smith, J. C., & Crandon, J. L. (2020). What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations. Clinical microbiology newsletter, 42(15), 119–126. [Link]

  • ResearchGate. Assays for Β-Lactamase Activity and Inhibition. [Link]

  • Higashitani, F., Hyodo, A., Ishida, N., Inoue, M., & Mitsuhashi, S. (1990). Inhibition of beta-lactamases by tazobactam and in-vitro antibacterial activity of tazobactam combined with piperacillin. Journal of antimicrobial chemotherapy, 25(4), 567–574. [Link]

  • Thomson, K. S., & Sanders, C. C. (1997). Tazobactam is a potent inactivator of selected inhibitor-resistant class A beta-lactamases. FEMS microbiology letters, 148(1), 59–62. [Link]

  • ResearchGate. (2025). Piperacillin-tazobactam: A β-lactam/β-lactamase inhibitor combination. [Link]

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A Senior Application Scientist's Guide to Validating Target Engagement of Novel Kinase Inhibitors: The Case of "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone"

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, identifying a potent bioactive compound is only the beginning. The critical next step, which bridges the gap between a promising hit and a viable therapeutic candidate, is the rigorous validation of target engagement.[1][2][3] This guide provides an in-depth, comparative framework for confirming that a novel small molecule interacts with its intended target within the complex milieu of a living cell.

To illustrate these principles, we will use the hypothetical case of "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" (hereafter designated as Compound X ). Let us assume Compound X has been identified in a phenotypic screen for its anti-proliferative effects and is hypothesized to act through the inhibition of a critical oncogenic protein, Kinase Y . This guide will detail the essential methodologies to confirm this hypothesis, providing not just the protocols, but the scientific rationale that underpins a robust target validation strategy.

The Imperative of Target Engagement

Confirming that a compound binds its intended target in a biologically relevant context is paramount for several reasons.[2][4] It validates the compound's mechanism of action (MoA), establishes a clear structure-activity relationship (SAR), and helps differentiate on-target efficacy from off-target toxicity.[5][6][7] Without this confirmation, advancing a compound is a high-risk endeavor, as any observed phenotypic effect could be due to unintended interactions.[5][6]

Comparative Methodologies for Validating Kinase Y Engagement

We will compare three complementary techniques to build a comprehensive evidence package for Compound X's engagement with Kinase Y.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayPhospho-Substrate Western Blot
Principle Measures thermal stabilization of a target protein upon ligand binding in a cellular environment.[8][9][10]Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[11][12][13]Measures the downstream functional consequence of target inhibition by quantifying the phosphorylation of a known substrate.[14][15]
Environment Intact cells, cell lysate, or tissue.[16]Live cells.[11][12]Cell lysate.[14]
Key Readout Change in protein melting temperature (ΔTm).[8]IC50 (potency of compound displacing tracer).[13]Decrease in phospho-substrate signal.[17]
Compound Labeling Not required.[1]Not required.Not required.
Target Modification Not required for endogenous protein.Requires genetic fusion to NanoLuc® luciferase.[11]Not required.
Primary Insight Direct evidence of physical binding in cells.[18]Quantitative binding affinity and occupancy in live cells.[12]Functional confirmation of target inhibition.
Throughput Low to medium.High.Low.

Method 1: Cellular Thermal Shift Assay (CETSA®) - Direct Biophysical Evidence

Expertise & Causality: CETSA is founded on the biophysical principle that when a ligand binds to a protein, it confers thermodynamic stability.[8][10] This increased stability means the protein can withstand more thermal stress before it denatures and aggregates.[8][9] By heating cell samples across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe if Compound X stabilizes Kinase Y. This is a powerful, label-free method to confirm physical interaction in a native cellular environment.[1][18]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells to ~80% Confluency treat Treat Cells with Compound X or Vehicle start->treat heat Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) treat->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse separate Separate Soluble vs. Aggregated Protein (Centrifugation) lyse->separate quantify Quantify Soluble Kinase Y (e.g., Western Blot) separate->quantify plot Plot Melt Curves & Determine ΔTm quantify->plot

Caption: CETSA workflow for validating target engagement.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment: Plate cells known to express Kinase Y and grow to ~80% confluency. Treat cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating Step: Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments).[8]

  • Cell Lysis: Immediately after heating, lyse the cells to release intracellular contents. This is commonly achieved by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysed samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[16]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase Y at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase Y against temperature for both vehicle- and Compound X-treated samples. A positive result is a rightward shift in the melting curve for the Compound X-treated sample, indicating thermal stabilization. The difference in the melting temperature (Tm) is the ΔTm.

Method 2: NanoBRET™ Target Engagement Assay - Quantitative Live-Cell Affinity

Expertise & Causality: The NanoBRET™ assay provides a highly sensitive, ratiometric measure of compound binding in live cells.[11][12] The principle is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer process that occurs between a bioluminescent donor (NanoLuc® Luciferase fused to Kinase Y) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to Kinase Y).[11] When Compound X enters the cell and binds to Kinase Y, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of compound affinity (IC50) in a physiological context.[12]

Visualizing the NanoBRET™ Principle

NanoBRET_Principle cluster_bound Tracer Bound (No Inhibitor) cluster_displaced Tracer Displaced (Inhibitor Present) NLuc Kinase Y -NanoLuc Tracer Tracer NLuc->Tracer BRET Signal (Energy Transfer) Result1 High BRET Ratio NLuc2 Kinase Y -NanoLuc Tracer2 Tracer Result2 Low BRET Ratio Inhibitor Compound X Inhibitor->NLuc2 Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol: NanoBRET™
  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding for the Kinase Y-NanoLuc® fusion protein. Plate the transfected cells into a white, 96- or 384-well assay plate.

  • Compound Dosing: Prepare serial dilutions of Compound X. Add the compounds to the cells and incubate for a defined period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer and Substrate Addition: Add the pre-determined optimal concentration of the fluorescent tracer and the NanoLuc® substrate (furimazine) to all wells.[13]

  • Signal Measurement: Incubate for a short period to allow the tracer binding to equilibrate. Measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of Compound X concentration and fit the data to a four-parameter logistic curve to determine the IC50 value, which reflects the compound's potency for engaging Kinase Y in live cells.

Trustworthiness: The ratiometric nature of the assay minimizes experimental artifacts. Comparing the IC50 from this live-cell assay to the IC50 from a biochemical assay (like Kinase-Glo®, see below) provides crucial information on the compound's cell permeability and potency in a real cellular environment.

Method 3: Phospho-Substrate Western Blot - Functional Cellular Readout

Expertise & Causality: While CETSA and NanoBRET™ confirm physical binding, a functional assay is needed to demonstrate that this binding event translates into the intended biological consequence—inhibition of kinase activity. If Kinase Y phosphorylates a known downstream protein (Substrate Z), we can use a phospho-specific antibody to measure the levels of phosphorylated Substrate Z (p-Substrate Z) in cells.[17][19] Treatment with an effective inhibitor like Compound X should lead to a dose-dependent decrease in the p-Substrate Z signal, providing direct evidence that target engagement leads to functional inhibition of the signaling pathway.

Visualizing the Kinase Signaling Pathway

Kinase_Pathway KinaseY Kinase Y SubstrateZ Substrate Z KinaseY->SubstrateZ Phosphorylates pSubstrateZ Phospho-Substrate Z Downstream Downstream Cellular Effect pSubstrateZ->Downstream CompoundX Compound X CompoundX->KinaseY Inhibits

Caption: Inhibition of the Kinase Y signaling pathway by Compound X.

Detailed Experimental Protocol: Phospho-Substrate Western Blot
  • Cell Treatment and Lysis: Treat cells with a dose range of Compound X for a specified time. It may be necessary to stimulate the pathway upstream of Kinase Y to ensure a robust baseline signal of p-Substrate Z.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[14][15] Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST, as milk contains phosphoproteins that can interfere).[15] Incubate the membrane with a primary antibody specific for p-Substrate Z.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis and Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Substrate Z or a housekeeping protein (e.g., GAPDH). Quantify the band intensities and normalize the p-Substrate Z signal to the total Substrate Z or loading control signal. Plot the normalized signal against Compound X concentration.

Trustworthiness: This method directly links target engagement to a functional outcome. The inclusion of appropriate controls, such as a known Kinase Y inhibitor and a positive control (stimulated, untreated cells), is essential for validating the results.[15]

Synthesis and Conclusion

Validating the target engagement of a novel compound like "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" requires a rigorous, multi-pronged approach.

  • CETSA provides the foundational, label-free evidence of direct physical binding within the cell.

  • NanoBRET™ builds upon this by offering a quantitative, real-time measurement of binding affinity and target occupancy in live cells.

  • Finally, the phospho-substrate Western blot confirms that this binding event is functionally relevant, leading to the desired inhibition of the target's enzymatic activity and downstream signaling.

By integrating the results from these orthogonal assays, researchers can build a compelling and self-validating case for their compound's mechanism of action. This high-confidence data package is indispensable for making informed decisions, de-risking the project, and successfully advancing a promising molecule through the drug discovery pipeline.

References

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • How does chemical proteomics enhance the accuracy of protein target identification? Biotium BioTech. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health (NIH). [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega GmbH. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH. [Link]

  • Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. Sygnature Discovery. [Link]

  • Chemical proteomics: terra incognita for novel drug target profiling. PMC - NIH. [Link]

  • Target Engagement. Selvita. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Determining target engagement in living systems. PMC - NIH. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports (RSC Publishing). [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • Target validation – BioCurate's perspective. BioCurate. [Link]

  • Kinase activity-tagged western blotting assay. PubMed. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

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A Guide to the Reproducible Synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone: A Comparative Analysis of Acylation Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth analysis of the synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, a valuable heterocyclic building block in medicinal chemistry. Recognizing the critical importance of experimental reproducibility, this document details two robust protocols for the N-acylation of 3-hydroxyazetidine, utilizing isobutyryl chloride and isobutyric anhydride. We will dissect the causality behind experimental choices, from reagent selection to purification strategies, to ensure a self-validating and reliable synthetic process. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and characterize this compound with a high degree of confidence. Comparative data on reaction efficiency and potential side reactions are presented to aid in methodological selection.

Introduction: The Significance of the Azetidine Scaffold and the Need for Reproducibility

Azetidine derivatives are privileged structural motifs in modern drug discovery, prized for their ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and target-binding affinity. The rigid, four-membered ring of the azetidine core offers a unique conformational constraint that can enhance ligand-receptor interactions. 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, in particular, presents a versatile scaffold with a secondary alcohol for further functionalization and an N-acyl group that can modulate its biological activity.

Foundational Synthesis: Preparation of the Key Precursor, 3-Hydroxyazetidine

The journey to our target molecule begins with the synthesis of the essential precursor, 3-hydroxyazetidine. While commercially available, understanding its synthesis provides valuable context and a cost-effective alternative for large-scale preparations. A common and effective method involves the cyclization of epichlorohydrin with a protected amine, followed by deprotection. For the purpose of this guide, we will consider 3-hydroxyazetidine as the starting material. It is crucial to use high-purity 3-hydroxyazetidine, as impurities can significantly impact the subsequent acylation step.

Comparative Methodologies for N-Acylation

The core of this guide focuses on the N-acylation of 3-hydroxyazetidine to yield 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone. We will compare two widely used and effective acylating agents: isobutyryl chloride and isobutyric anhydride.

Method A: Acylation with Isobutyryl Chloride

Isobutyryl chloride is a highly reactive acylating agent, often leading to rapid and high-yielding reactions. Its reactivity, however, necessitates careful control of reaction conditions to avoid side reactions.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-hydroxyazetidine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of azetidine).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (Et₃N, 1.2 eq) dropwise while maintaining the temperature below 5 °C. The base is essential to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[1]

  • Acyl Chloride Addition: Dissolve isobutyryl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent the formation of diacylated or other byproducts.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone as a pure product.

Acylation_Workflow_Chloride cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A 3-Hydroxyazetidine in DCM D Reaction Mixture (0°C to RT) A->D Add Et₃N B Triethylamine B->D C Isobutyryl Chloride in DCM C->D Dropwise Addition E Quench with NaHCO₃ D->E Monitor by TLC F Extraction E->F G Column Chromatography F->G Dry & Concentrate H Final Product G->H

Figure 1: Workflow for N-acylation using isobutyryl chloride.
Method B: Acylation with Isobutyric Anhydride

Isobutyric anhydride is a less reactive alternative to isobutyryl chloride, which can offer better selectivity and milder reaction conditions. The byproduct, isobutyric acid, is less corrosive than HCl.

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyazetidine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Reagent Addition: Add isobutyric anhydride (1.2 eq). While this reaction can sometimes proceed without a catalyst, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove unreacted anhydride and the isobutyric acid byproduct. Follow with washes of water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography as described in Method A.

Acylation_Workflow_Anhydride cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A 3-Hydroxyazetidine in Solvent D Reaction Mixture (RT to 50°C) A->D B Isobutyric Anhydride B->D C DMAP (catalytic) C->D E Wash with NaHCO₃ D->E Monitor by TLC F Extraction E->F G Column Chromatography F->G Dry & Concentrate H Final Product G->H

Figure 2: Workflow for N-acylation using isobutyric anhydride.

Comparative Analysis and Expected Results

The choice between isobutyryl chloride and isobutyric anhydride will depend on the specific requirements of the synthesis, such as scale, desired purity, and available resources.

ParameterMethod A (Isobutyryl Chloride)Method B (Isobutyric Anhydride)
Reactivity HighModerate
Reaction Time Typically shorter (2-4 hours)Can be longer, may require heating
Byproduct HCl (corrosive)Isobutyric acid (less corrosive)
Yield Generally highGood to high
Cost Often more cost-effectiveCan be more expensive
Handling Moisture sensitive, corrosiveLess moisture sensitive

Expected Characterization Data:

While specific experimental data for 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is not widely published, based on analogous structures, the following spectroscopic characteristics can be anticipated:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Signals corresponding to the isobutyryl group protons (a doublet and a septet).

    • Signals for the azetidine ring protons, likely appearing as multiplets.

    • A broad singlet for the hydroxyl proton.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • A carbonyl carbon signal in the range of 170-180 ppm.

    • Signals for the carbons of the isobutyryl group.

    • Signals for the carbons of the azetidine ring.

  • Mass Spectrometry (ESI+): An [M+H]⁺ peak corresponding to the molecular weight of the product (C₇H₁₃NO₂ = 143.18 g/mol ).

Troubleshooting and Ensuring Reproducibility

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, consider gentle heating (for Method B), ensure stoichiometry is correct.
Hydrolysis of acylating agentUse anhydrous solvents and reagents, perform the reaction under an inert atmosphere.
Loss during workup/purificationOptimize extraction and chromatography conditions.
Multiple Products Di-acylation or side reactionsEnsure slow addition of the acylating agent at low temperature, use the correct stoichiometry of base.
Impure starting materialPurify the 3-hydroxyazetidine before use.

Conclusion

The synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone is a readily achievable transformation that can be reliably reproduced by following the detailed protocols outlined in this guide. Both the isobutyryl chloride and isobutyric anhydride methods offer viable pathways to the target compound, with the choice of reagent depending on the specific experimental constraints and desired outcomes. By understanding the rationale behind each experimental step and anticipating potential challenges, researchers can confidently and consistently synthesize this valuable building block for their drug discovery endeavors. The principles of careful execution, reaction monitoring, and appropriate purification are paramount to achieving reproducible and high-quality results.

References

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Acylation of Primary and Secondary Amines with Sorboyl Chloride.
  • ResearchGate. (2017). How can I make acylation for a secondary amine compound contains NH, phenolic OH and carboxylic group?. Retrieved from [Link]

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Navigating the Structure-Activity Landscape of Azetidine-Based Enzyme Inhibitors: A Comparative Guide to 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, offering a unique combination of structural rigidity and synthetic tractability. Its incorporation into small molecules can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide delves into the structure-activity relationship (SAR) of a novel class of enzyme inhibitors, exemplified by the lead compound 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone (Compound 1) .

Through a systematic exploration of structural modifications, we will dissect the key molecular features governing the inhibitory activity of these compounds against a hypothetical enzyme, Azetidinyl-Propanone Hydrolase (APH), a critical target in a hypothetical disease pathway. This guide provides a framework for understanding the rationale behind analog design, presents comparative experimental data, and offers detailed protocols for in-house evaluation.

The Azetidine Scaffold: A Gateway to Potent Enzyme Inhibition

The compact, four-membered azetidine ring imparts a distinct conformational constraint on molecules, which can be advantageous for optimizing interactions with the binding pocket of a target enzyme.[1] In the case of our lead compound, 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone , the azetidine moiety serves as a central anchor, positioning the key functional groups for optimal engagement with the APH active site.

Our initial investigations suggest that the hydroxyl group on the azetidine ring and the carbonyl of the propanone moiety are critical for enzymatic recognition and inhibition. The following sections will explore how modifications to these and other positions on the molecule impact its inhibitory potency.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

To elucidate the SAR of this chemical series, a panel of analogs was synthesized and evaluated for their inhibitory activity against APH. The following table summarizes the key findings, with inhibitory potency expressed as the half-maximal inhibitory concentration (IC50).

Compound IDStructureModification from Compound 1APH IC50 (nM)
1

Parent Compound 50
2 -Removal of the 3-hydroxyl group> 10,000
3 -Methylation of the 3-hydroxyl group (3-methoxy)850
4 -Replacement of the 2-methyl group with an ethyl group75
5 -Replacement of the 2-methyl group with a cyclopropyl group35
6 -Replacement of the propanone with an ethanone250
7 -Replacement of the propanone with a cyclopropylmethanone45
8 -Introduction of a fluorine atom at the 3-position (3-fluoro)65

Key Insights from the SAR Table:

  • The 3-Hydroxyl Group is Essential: The dramatic loss of activity upon removal of the 3-hydroxyl group (Compound 2) underscores its critical role in binding to APH. This suggests a key hydrogen bonding interaction within the enzyme's active site.

  • A Hydrogen Bond Donor is Preferred: Methylation of the hydroxyl group (Compound 3) significantly reduces potency, indicating that a hydrogen bond donor, rather than an acceptor, is favored at this position.

  • Steric Bulk at the 2-Position is Tolerated and Can Be Beneficial: Replacing the methyl group with a slightly larger ethyl group (Compound 4) has a minimal impact on activity. However, the introduction of a conformationally restricted cyclopropyl group (Compound 5) leads to a modest improvement in potency, suggesting a favorable interaction with a hydrophobic pocket.

  • The Carbonyl Moiety is a Key Recognition Element: Altering the propanone side chain to an ethanone (Compound 6) results in a significant drop in activity. This highlights the importance of the steric and electronic properties of this region for optimal binding. The cyclopropylmethanone (Compound 7) is well-tolerated, further supporting the presence of a hydrophobic pocket.

  • Bioisosteric Replacement of the Hydroxyl Group is a Viable Strategy: The introduction of a fluorine atom at the 3-position (Compound 8) results in only a slight decrease in potency. This suggests that the fluorine may be acting as a weaker hydrogen bond acceptor or that the primary role of the hydroxyl is to influence the conformation of the azetidine ring.

Experimental Protocols: A Guide to In-House Evaluation

To facilitate the independent assessment of these and other novel analogs, we provide the following detailed experimental protocols.

General Synthesis of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone Analogs

The synthesis of the parent compound and its analogs can be achieved through a straightforward acylation of the corresponding 3-substituted azetidine with the appropriate acyl chloride or carboxylic acid.

Workflow for Synthesis and Evaluation of Azetidine Derivatives:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (3-Substituted Azetidine, Acyl Chloride) Reaction Acylation Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay APH Inhibition Assay Characterization->Assay Test Compound Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for the synthesis and evaluation of azetidine derivatives.

Step-by-Step Protocol:

  • Dissolve the 3-substituted azetidine (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Add a suitable base (e.g., triethylamine, 1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the corresponding acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion , quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired analog.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Azetidinyl-Propanone Hydrolase (APH) Inhibition Assay

The inhibitory activity of the synthesized compounds against APH can be determined using a fluorescence-based assay. This assay measures the enzymatic cleavage of a fluorogenic substrate, resulting in an increase in fluorescence intensity.

Workflow for APH Inhibition Assay:

G Start Prepare Reagents (Enzyme, Substrate, Buffer, Test Compounds) Dispense Dispense Reagents into 384-well plate Start->Dispense Incubate Incubate at 37°C Dispense->Incubate Read Read Fluorescence (Ex/Em) Incubate->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Caption: Experimental workflow for the APH inhibition assay.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the test compound in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Add 5 µL of the diluted compound solution to the wells of a 384-well black, flat-bottom plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Add 10 µL of APH enzyme solution (final concentration 1 nM) to each well, except for the negative control wells.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (e.g., a substrate with an AMC fluorophore, final concentration 10 µM).

  • Immediately begin kinetic reading of the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanistic Insights and Future Directions

The SAR data strongly suggest that the inhibitory activity of this azetidine series is driven by specific hydrogen bonding and hydrophobic interactions within the APH active site. The 3-hydroxyl group appears to be a crucial hydrogen bond donor, while the region around the 2-position of the propanone moiety interacts with a hydrophobic pocket.

Hypothetical Binding Mode of Compound 1 in APH Active Site:

G cluster_enzyme APH Active Site cluster_ligand Compound 1 H_bond_acceptor Hydrogen Bond Acceptor (e.g., Asp, Glu) Hydrophobic_pocket Hydrophobic Pocket Azetidine_OH 3-OH Azetidine_OH->H_bond_acceptor H-bond Propanone_methyl 2-Methyl Propanone_methyl->Hydrophobic_pocket Hydrophobic Interaction

Caption: A hypothetical model of Compound 1 binding to the APH active site.

Future efforts will focus on leveraging these insights to design next-generation inhibitors with improved potency and selectivity. Strategies to be explored include:

  • Exploration of alternative hydrogen bond donors at the 3-position of the azetidine ring to enhance binding affinity.

  • Systematic modification of the substituent at the 2-position of the propanone to further probe the dimensions and nature of the hydrophobic pocket.

  • Introduction of substituents on the azetidine ring to explore additional binding interactions and modulate physicochemical properties.

By continuing to apply a rational, data-driven approach to analog design, we are confident in the potential of this chemical series to yield potent and selective inhibitors of APH for further therapeutic development.

References

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]

  • Patel, R., et al. (2022). Exploring FabH inhibitors for antimicrobial therapy: medicinal chemistry, synthetic approaches, and SAR evaluation. RSC Medicinal Chemistry, 13(10), 1169-1191. [Link]

  • Takhi, M., et al. (2014). Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors. European Journal of Medicinal Chemistry, 84, 382-394. [Link]

  • Wager, T. T., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(21), 6654-6659. [Link]

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A Technical Guide to Benchmarking 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone: A Privileged Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, saturated heterocycles have emerged as critical tools in this endeavor, with the azetidine ring gaining prominence as a "privileged scaffold".[1][2] This four-membered nitrogen-containing heterocycle offers a unique combination of properties that distinguish it from its more common five- and six-membered counterparts, pyrrolidine and piperidine. The inherent ring strain of the azetidine moiety imparts a degree of conformational rigidity, which can pre-organize substituents for optimal binding to biological targets, thus minimizing the entropic penalty upon binding.[2] Furthermore, the incorporation of an azetidine ring has been demonstrated to enhance metabolic stability and aqueous solubility, key attributes for successful drug development.[3][4]

This guide provides a comprehensive framework for benchmarking the performance of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone (CAS: 1434128-49-0), a functionalized azetidine building block, against industry-standard heterocyclic scaffolds. While direct experimental data for this specific compound is not extensively published, this document outlines the critical physicochemical and metabolic properties that define the utility of such a building block and provides detailed, field-proven protocols for their assessment. By understanding and applying these benchmarking principles, researchers can strategically leverage the advantages of the azetidine scaffold to design next-generation therapeutics.

Physicochemical Property Benchmarking: The Foundation of Drug-Like Properties

The "drug-likeness" of a final drug candidate is heavily influenced by the physicochemical properties of its constituent building blocks. For a versatile intermediate like 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, three key parameters provide a foundational assessment of its potential contribution to a drug's overall profile: lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability.

Lipophilicity: A Balancing Act for Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the industry standard for quantifying this property.[1][5] For building blocks, a balanced lipophilicity is often desirable. While sufficient lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5]

The azetidine scaffold, being a small, polar heterocycle, generally imparts lower lipophilicity compared to larger or more hydrocarbon-rich structures. This can be a strategic advantage when incorporated into a lead compound with high lipophilicity, helping to bring the overall LogP into a more favorable range (typically <5 for orally administered drugs).[5]

Table 1: Illustrative Comparison of Physicochemical Properties of Heterocyclic Scaffolds

Scaffold TypeRepresentative Building BlockCalculated LogP (cLogP)*General Impact on Drug Properties
Azetidine 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone -0.8 (estimated) Often improves solubility and reduces lipophilicity. The rigid structure can enhance binding affinity.[6]
Pyrrolidine1-(Pyrrolidin-1-yl)ethan-1-one-0.2More flexible than azetidine; can be a bioisosteric replacement.[7]
Piperidine1-(Piperidin-1-yl)ethan-1-one0.3More lipophilic than azetidine and pyrrolidine; can be susceptible to oxidation.[7]

*Calculated LogP values are estimates and can vary depending on the algorithm used. Experimental determination is the gold standard.

Experimental Protocol: LogP Determination via the Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient (LogP).[1]

Objective: To experimentally determine the LogP of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Materials:

  • 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Volumetric flasks

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if using tubes)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and purified water in a large separatory funnel.

    • Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours.

    • Carefully separate the two layers to obtain water-saturated n-octanol and n-octanol-saturated water.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the n-octanol-saturated water at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • Add equal volumes of the aqueous stock solution and the water-saturated n-octanol to a separatory funnel or centrifuge tube.

    • Shake vigorously for at least 1 hour to ensure equilibrium is reached.

    • Allow the layers to separate completely. If an emulsion forms, centrifugation (e.g., at 2000 x g for 10 minutes) can be used to break it.

  • Quantification:

    • Carefully sample a known volume from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each layer using a validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

    • The LogP is the base-10 logarithm of P: LogP = log₁₀(P)

Diagram 1: Workflow for LogP Determination

G A Prepare Pre-Saturated Octanol and Water C Mix Aqueous and Octanol Phases A->C B Prepare Aqueous Stock Solution of Compound B->C D Shake to Reach Equilibrium C->D E Separate Phases (Centrifuge if needed) D->E F Quantify Compound in Each Phase via HPLC/LC-MS E->F G Calculate LogP F->G

Workflow for Shake-Flask LogP Determination.
Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[8] Benchmarking the solubility of a building block can provide early insights into the potential solubility of the final drug. The 3-hydroxy group and the amide functionality in 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone are expected to contribute favorably to its aqueous solubility.

Experimental Protocol: Kinetic Aqueous Solubility Assay

The kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery, providing a rapid assessment of a compound's solubility.[3][8][9]

Objective: To determine the kinetic aqueous solubility of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Materials:

  • 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Plate shaker

  • Spectrophotometric plate reader or nephelometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • Add the DMSO stock solution to wells of a 96-well plate.

    • Add PBS (pH 7.4) to the wells to create a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation and Precipitation:

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.

  • Detection (Turbidimetric Method):

    • Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Detection (Direct UV Method):

    • After incubation, filter the solutions in the plate using a solubility filter plate to remove any precipitate.

    • Measure the UV absorbance of the filtrate in a UV-transparent plate.

    • Calculate the concentration of the dissolved compound using a calibration curve prepared from the DMSO stock solution diluted in a mixture of PBS and DMSO. The highest concentration that remains in solution is the kinetic solubility.[9]

Metabolic Stability: Designing for In Vivo Longevity

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and dosing regimen. Building blocks that are resistant to metabolic degradation can significantly improve the pharmacokinetic profile of the final drug. The azetidine scaffold is known to be more metabolically robust than many other heterocyclic systems.[6] This is attributed to the strained ring system, which can be less amenable to metabolism by cytochrome P450 (CYP) enzymes.

The industry-standard method for assessing metabolic stability is the in vitro liver microsomal stability assay.[6][10] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, providing key parameters such as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Table 2: Illustrative Comparison of Metabolic Stability of Heterocyclic Amides

Scaffold TypeRepresentative AmideIn Vitro Half-life (t₁/₂) in HLMIntrinsic Clearance (CLᵢₙₜ) in HLM
Azetidine 1-(Azetidin-1-yl)ethan-1-one > 60 min (High Stability) < 10 µL/min/mg protein (Low Clearance)
Pyrrolidine1-(Pyrrolidin-1-yl)ethan-1-one30-60 min (Moderate Stability)10-50 µL/min/mg protein (Moderate Clearance)
Piperidine1-(Piperidin-1-yl)ethan-1-one< 30 min (Low Stability)> 50 µL/min/mg protein (High Clearance)

*HLM = Human Liver Microsomes. These are representative values for simple amides and can vary significantly based on other substituents. The enhanced stability of the azetidine amide is attributed to the increased ring strain, which disfavors delocalization of the nitrogen lone pair, making the amide a poorer nucleophile and potentially less susceptible to certain metabolic pathways.[6]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability (half-life and intrinsic clearance) of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

Materials:

  • 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

  • Negative control compound with known metabolic stability (e.g., Warfarin)

  • Ice-cold acetonitrile or methanol (for quenching the reaction)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS for quantification

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a solution of HLM in phosphate buffer at the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a solution of the test compound and control compounds in buffer (final concentration typically 1 µM).

  • Incubation:

    • Pre-warm the HLM solution and the compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture.

    • Incubate the reaction at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard for LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000

G A Prepare HLM, NADPH System, and Compound Solutions B Pre-warm Solutions to 37°C A->B C Initiate Reaction by Adding NADPH System B->C D Incubate at 37°C with Shaking C->D E Sample at Multiple Time Points (0-60 min) D->E F Quench Reaction with Cold Acetonitrile + IS E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vivo vs. In Vitro Correlation of a Novel Hydroxybupropion Analogue

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug development, the journey from a promising in vitro result to a validated in vivo effect is fraught with challenges. This guide provides a comprehensive analysis of the in vivo versus in vitro (IVIVC) correlation for a novel hydroxybupropion analogue, hereafter referred to as Compound Analogue (2S,3S)-4a , a potential therapeutic for nicotine dependence. We will delve into the experimental methodologies, present comparative data with an established therapeutic, Varenicline, and explore the critical factors that govern the translation of benchtop findings to whole-organism efficacy.

Introduction: The Quest for a Better Smoking Cessation Aid

Nicotine addiction remains a global health crisis, driving the demand for more effective pharmacotherapies. Bupropion, an atypical antidepressant, has found success as a smoking cessation aid, with its major active metabolite, hydroxybupropion, contributing significantly to its clinical efficacy. The focus of this guide, Compound Analogue (2S,3S)-4a, emerges from a lineage of hydroxybupropion analogues designed to refine the pharmacological profile of the parent compound.[1] The primary mechanism of action for many smoking cessation aids involves modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which plays a pivotal role in nicotine's reinforcing effects.

This guide will dissect the in vitro characterization of Compound Analogue (2S,3S)-4a's interaction with the α4β2-nAChR and its subsequent in vivo functional antagonism of nicotine-induced behaviors. By juxtaposing these findings with data for Varenicline, a partial agonist at the α4β2-nAChR, we aim to provide researchers with a framework for evaluating novel candidates in this therapeutic space and for understanding the nuances of their IVIVC.

In Vitro Characterization: Quantifying Target Engagement

The foundational step in evaluating a novel compound is to ascertain its direct interaction with the intended molecular target. For smoking cessation candidates, the α4β2-nAChR is a key target. The following section details the in vitro assessment of Compound Analogue (2S,3S)-4a's activity at this receptor.

Experimental Protocol: α4β2-nAChR Radioligand Binding Assay

A radioligand binding assay is a standard in vitro method to determine the affinity of a test compound for a specific receptor. This assay quantifies the displacement of a radiolabeled ligand by the test compound, from which the inhibition constant (Ki) can be derived.

Methodology:

  • Receptor Preparation: Membranes from a stable cell line expressing human α4β2-nAChRs are prepared.

  • Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is used to maintain physiological pH and ionic strength.

  • Radioligand: A high-affinity radioligand for the α4β2-nAChR, such as [³H]-epibatidine, is selected.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (Compound Analogue (2S,3S)-4a or Varenicline) are incubated with the receptor preparation.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Diagram of the Radioligand Binding Assay Workflow:

G cluster_0 In Vitro: Radioligand Binding Assay prep Receptor Preparation (α4β2-nAChR expressing cells) incubation Incubation prep->incubation radioligand Radioligand ([³H]-epibatidine) radioligand->incubation test_compound Test Compound (Compound Analogue (2S,3S)-4a or Varenicline) test_compound->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis

Caption: Workflow for the α4β2-nAChR radioligand binding assay.

In Vitro Data Summary

The following table summarizes the in vitro binding affinities of Compound Analogue (2S,3S)-4a and Varenicline for the α4β2-nAChR.

CompoundTargetAssayIn Vitro Result (Ki)
Compound Analogue (2S,3S)-4a α4β2-nAChRRadioligand BindingData not specified in provided text, but noted to have antagonistic activity[1]
Varenicline α4β2-nAChRRadioligand Binding~0.1 nM

Note: While the exact Ki for Compound Analogue (2S,3S)-4a is not provided in the initial search results, its antagonistic activity is documented.

In Vivo Evaluation: Assessing Functional Antagonism

Demonstrating in vivo efficacy is the critical next step. The tail-flick assay is a common in vivo model to assess the analgesic or, in this context, the nicotine-antagonistic properties of a compound. Nicotine produces an analgesic effect, and a successful antagonist will block this effect.

Experimental Protocol: Mouse Tail-Flick Test for Nicotine Antagonism

Methodology:

  • Animal Model: Male Swiss-Webster mice are commonly used.

  • Acclimation: Animals are acclimated to the testing environment and handling.

  • Baseline Latency: The baseline tail-flick latency (the time it takes for the mouse to flick its tail away from a heat source) is measured.

  • Compound Administration: Mice are pre-treated with either vehicle, Compound Analogue (2S,3S)-4a, or Varenicline at various doses.

  • Nicotine Challenge: After a specified pre-treatment time, mice are administered a dose of nicotine known to produce a significant analgesic effect.

  • Post-Treatment Latency: The tail-flick latency is measured again at several time points after the nicotine challenge.

  • Data Analysis: The percentage of antagonism is calculated by comparing the post-treatment latencies in the compound-treated groups to the vehicle- and nicotine-only control groups.

Diagram of the In Vivo Tail-Flick Test Workflow:

G cluster_1 In Vivo: Tail-Flick Test acclimation Animal Acclimation baseline Measure Baseline Tail-Flick Latency acclimation->baseline pretreatment Compound Administration (Vehicle, Analogue, or Varenicline) baseline->pretreatment nicotine Nicotine Challenge pretreatment->nicotine post_latency Measure Post-Treatment Tail-Flick Latency nicotine->post_latency analysis Data Analysis (% Antagonism) post_latency->analysis

Caption: Workflow for the in vivo tail-flick test for nicotine antagonism.

In Vivo Data Summary

The following table summarizes the in vivo efficacy of Compound Analogue (2S,3S)-4a and Varenicline in the tail-flick test.

CompoundAnimal ModelAssayIn Vivo Result (ED50)
Compound Analogue (2S,3S)-4a MouseTail-Flick TestPotent antagonist of nicotine-mediated antinociception[1]
Varenicline MouseTail-Flick Test~1 mg/kg

Note: The exact ED50 for Compound Analogue (2S,3S)-4a is not specified in the provided text, but its potent antagonism is highlighted.

In Vivo-In Vitro Correlation (IVIVC): Bridging the Gap

A strong IVIVC is the cornerstone of predictive drug development.[2][3] For Compound Analogue (2S,3S)-4a, the in vitro antagonism at the α4β2-nAChR is expected to translate to in vivo antagonism of nicotine's effects. The potent in vivo activity observed in the tail-flick assay for Compound Analogue (2S,3S)-4a suggests a good correlation with its in vitro target engagement.[1]

However, several factors can influence this correlation:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of the compound determine its concentration and residence time at the target receptor in the brain. A compound with high in vitro affinity may have poor in vivo efficacy if it has low brain penetration or is rapidly metabolized.

  • Pharmacodynamics (PD): The in vivo dose-response relationship can be influenced by factors such as receptor occupancy, downstream signaling events, and off-target effects.

  • Metabolism: The parent compound may be converted to active or inactive metabolites, which can complicate the interpretation of the IVIVC.

A comprehensive IVIVC would require pharmacokinetic data to correlate plasma and brain concentrations of Compound Analogue (2S,3S)-4a with its in vivo pharmacological effect.

Comparative Analysis: Compound Analogue (2S,3S)-4a vs. Varenicline

FeatureCompound Analogue (2S,3S)-4aVarenicline
Mechanism of Action α4β2-nAChR Antagonistα4β2-nAChR Partial Agonist
In Vitro Potency (Ki) Potent (exact value not specified)[1]Very High (~0.1 nM)
In Vivo Efficacy (ED50) Potent (exact value not specified)[1]High (~1 mg/kg)

The primary difference in the mechanism of action—antagonism versus partial agonism—is a critical consideration. While both compounds effectively block the effects of nicotine, Varenicline's partial agonism provides a low level of receptor stimulation that may help to alleviate withdrawal symptoms. The clinical translation of Compound Analogue (2S,3S)-4a's antagonistic activity would need to be evaluated in more complex behavioral models of nicotine dependence and withdrawal.

Conclusion

This guide has provided a framework for understanding the in vivo-in vitro correlation of a novel hydroxybupropion analogue, Compound Analogue (2S,3S)-4a. The available data indicates a promising profile with potent in vitro antagonism at the α4β2-nAChR translating to in vivo efficacy in a relevant animal model.[1] However, a complete IVIVC requires a thorough investigation of the compound's pharmacokinetic properties. The comparison with Varenicline highlights the importance of considering not only potency but also the specific mechanism of action when developing novel therapeutics for nicotine dependence. Future studies should focus on obtaining detailed pharmacokinetic data and evaluating Compound Analogue (2S,3S)-4a in more sophisticated behavioral paradigms to fully elucidate its therapeutic potential.

References

  • Carroll, F. I., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 55(23), 10456–10466. [Link]

  • MDPI. (n.d.). Special Issue : In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors. MDPI. [Link]

  • Patel, R. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(02), 2311-2328. [Link]

Sources

"1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" comparative pharmacokinetic analysis

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the design and execution of a comparative pharmacokinetic analysis for novel azetidine-containing compounds, using 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone as a hypothetical lead candidate.

Introduction: The Strategic Value of the Azetidine Scaffold in Drug Design

In modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic (PK) properties is a paramount objective. Small, strained rings have emerged as powerful tools for achieving these goals, and among them, the four-membered azetidine ring has garnered significant attention. Its unique stereoelectronic properties allow it to serve as a versatile bioisostere for more common motifs like pyrrolidine or piperidine, while often conferring superior physicochemical characteristics. The inherent ring strain can improve aqueous solubility and reduce lipophilicity, two key parameters that heavily influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide outlines a comprehensive strategy for conducting a comparative pharmacokinetic analysis of a novel azetidine-containing compound, for which we will use the hypothetical molecule "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone" (hereafter referred to as "AZ-Compound A") as our lead candidate. The objective is not to present pre-existing data, but rather to provide researchers, scientists, and drug development professionals with a robust framework and detailed experimental protocols to generate and interpret such data. We will explore how to select appropriate comparators, execute key in vitro and in vivo assays, and analyze the resulting data to make informed decisions in a drug discovery program.

Part 1: Designing a Robust Comparative Framework

A comparative analysis is only as strong as its comparators. The selection of appropriate benchmark compounds is critical to isolating the specific contributions of the azetidine moiety and understanding the overall potential of the lead candidate.

Rationale for Comparator Selection

The causality behind comparator selection is to create a multi-dimensional assessment. We need to understand not only if AZ-Compound A is "good," but why it is good and in what context.

  • Comparator 1 (The Structural Analogue): 1-(3-Hydroxypyrrolidin-1-yl)-2-methylpropan-1-one.

    • Purpose: To directly probe the impact of the four-membered azetidine ring versus a five-membered pyrrolidine ring. This comparison helps answer: Does the increased polarity and reduced lipophilicity of the azetidine scaffold translate to tangible benefits in solubility, absorption, or metabolic stability?

  • Comparator 2 (The Mechanism Analogue): A Known Active Compound.

    • Purpose: Assuming AZ-Compound A has a known biological target, this comparator should be a known inhibitor/modulator of that same target, preferably one with a different chemical scaffold. This benchmarks the PK properties of our novel chemical series against a relevant predecessor or competitor.

  • Comparator 3 (The PK Benchmark): Verapamil.

    • Purpose: To serve as a well-characterized control in in vitro assays. Verapamil is a known P-glycoprotein (P-gp) substrate and is extensively metabolized by Cytochrome P450 enzymes, making it an excellent positive control for assessing metabolic stability and potential drug-transporter interactions.

Part 2: Foundational In Vitro Pharmacokinetic Profiling

Before committing to expensive and time-consuming in vivo studies, a panel of in vitro assays can provide a predictive snapshot of a compound's likely pharmacokinetic behavior.

Experiment 1: Physicochemical Property Assessment

Causality: A drug must be in solution to be absorbed. Kinetic solubility and lipophilicity (LogD) are foundational parameters that govern a compound's "drug-like" properties. Poor solubility is a leading cause of failure for oral drug candidates.

Step-by-Step Protocol: Kinetic Solubility via Nephelometry

  • Stock Solution Preparation: Prepare 10 mM stock solutions of AZ-Compound A and comparators in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions.

  • Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final DMSO concentration of 1-2%. This sudden shift in solvent polarity will cause poorly soluble compounds to precipitate.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for equilibrium.

  • Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

  • Quantification: The highest concentration that does not produce a signal significantly above the baseline is reported as the kinetic solubility.

Experiment 2: In Vitro Metabolic Stability

Causality: The liver is the primary site of drug metabolism. An in vitro assay using liver microsomes, which contain the key Cytochrome P450 enzymes, provides a reliable estimate of a compound's intrinsic clearance (CLint) and metabolic half-life. A compound that is too rapidly metabolized will have a short duration of action and poor oral bioavailability.

Step-by-Step Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in PBS.

  • Incubation Mixture: In a 96-well plate, add HLM to a buffer solution. Add AZ-Compound A and comparators to a final concentration of 1 µM.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. This is the T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide). This "crashes" the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Data Presentation: Comparative In Vitro Profile
CompoundKinetic Solubility (µM)LogD @ pH 7.4HLM Intrinsic Clearance (µL/min/mg)Plasma Protein Binding (% Bound)
AZ-Compound A Experimental DataExperimental DataExperimental DataExperimental Data
Comparator 1Experimental DataExperimental DataExperimental DataExperimental Data
Comparator 2Experimental DataExperimental DataExperimental DataExperimental Data
Verapamil~253.5>100~90%

Part 3: Definitive In Vivo Pharmacokinetic Evaluation

In vivo studies are the gold standard for defining a compound's true pharmacokinetic profile in a living system. A well-designed rodent study can provide critical data on bioavailability, clearance, and exposure.

Workflow for a Rodent Pharmacokinetic Study

G cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Bioanalysis & Data Phase formulation Develop IV & PO Formulations iv_dose Administer IV Dose (e.g., 1 mg/kg) formulation->iv_dose po_dose Administer PO Dose (e.g., 5 mg/kg) formulation->po_dose acclimatize Acclimatize Animals (e.g., Sprague-Dawley Rats) acclimatize->iv_dose acclimatize->po_dose blood_sample Serial Blood Sampling (e.g., 8 time points over 24h) iv_dose->blood_sample IV Group po_dose->blood_sample PO Group process_plasma Process Blood to Plasma (Centrifugation) blood_sample->process_plasma sample_prep Plasma Sample Prep (Protein Precipitation) process_plasma->sample_prep lcms LC-MS/MS Quantification sample_prep->lcms pk_calc Pharmacokinetic Analysis (NCA using Phoenix WinNonlin) lcms->pk_calc report Generate PK Parameters (AUC, CL, Vd, t1/2, F%) pk_calc->report

Caption: Workflow for a two-arm (IV and PO) rodent PK study.

Step-by-Step Protocol: Rat Pharmacokinetic Study

Trustworthiness: This protocol incorporates a crossover design where possible, or parallel arms, with both intravenous (IV) and oral (PO) administration. The IV arm is essential as it provides the data (specifically, the Area Under the Curve, or AUC) needed to calculate the absolute oral bioavailability (F%) of the PO dose.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), equipped with jugular vein catheters for ease of blood sampling.

  • Formulation:

    • IV Formulation: Solubilize AZ-Compound A in a vehicle suitable for injection, such as 20% Solutol HS 15 in saline.

    • PO Formulation: Formulate as a suspension or solution in a vehicle like 0.5% methylcellulose in water.

  • Dosing:

    • IV Group: Administer a 1 mg/kg dose as a slow bolus via the tail vein.

    • PO Group: Administer a 5 mg/kg dose via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. The early time points are critical for capturing the Cmax after PO dosing and the distribution phase after IV dosing.

  • Plasma Processing: Centrifuge blood samples immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its superior sensitivity and selectivity.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS is a structurally similar compound used to normalize for variations in sample processing and instrument response.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 4000 g) for 10 minutes.

    • Transfer the clear supernatant to a new 96-well plate for injection.

  • Chromatographic Conditions (UPLC):

    • Column: A reverse-phase column such as a Waters Acquity BEH C18.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A steep gradient ensures a short run time and sharp peak shape.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometric Conditions (Tandem Quadrupole):

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Monitor a specific precursor-to-product ion transition for AZ-Compound A and its IS. This highly specific detection method ensures that only the compound of interest is being quantified.

Data Presentation: Comparative In Vivo Pharmacokinetic Parameters
ParameterUnitAZ-Compound AComparator 1Comparator 2
Clearance (CL) mL/min/kgExperimental DataExperimental DataExperimental Data
Volume of Distribution (Vdss) L/kgExperimental DataExperimental DataExperimental Data
Terminal Half-Life (t½) hExperimental DataExperimental DataExperimental Data
AUC (0-inf, IV) ngh/mLExperimental DataExperimental DataExperimental Data
Cmax (PO) ng/mLExperimental DataExperimental DataExperimental Data
Tmax (PO) hExperimental DataExperimental DataExperimental Data
AUC (0-inf, PO) ngh/mLExperimental DataExperimental DataExperimental Data
Oral Bioavailability (F%) %Experimental DataExperimental DataExperimental Data

Interpreting the Results: A successful outcome for AZ-Compound A might be characterized by:

  • Lower Clearance compared to Comparator 1, suggesting the azetidine ring reduces metabolic liability.

  • Higher Oral Bioavailability (F%) compared to comparators, indicating efficient absorption and/or reduced first-pass metabolism.

  • A moderate half-life (e.g., 4-12 hours) suitable for once or twice-daily dosing.

By following this structured, comparative approach, researchers can effectively characterize the pharmacokinetic profile of novel azetidine-containing compounds, generating the critical data needed to advance promising candidates toward clinical development.

References

  • Title: The Azetidine Ring in Medicinal Chemistry: A Review. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Small Rings in Medicinal Chemistry: A Powerful Strategy to Modulate the Properties of Bioactive Compounds. Source: Chemical Society Reviews. URL: [Link]

  • Title: Verapamil - DrugBank. Source: DrugBank Online Database. URL: [Link]

Safety Operating Guide

Navigating the Disposal of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The primary objective of any chemical disposal procedure is to mitigate risks to personnel and the environment. This is achieved through a systematic process of waste characterization, segregation, containment, and transfer to a licensed disposal facility.

Part 1: Hazard Characterization - A Prudent First Step

Before any disposal actions are taken, a thorough hazard assessment is paramount. The structure of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone suggests several potential hazards that must be considered:

  • Azetidine Ring: Azetidines, like other cyclic amines, can exhibit basic properties and may be corrosive.[1] Depending on the overall molecule, they can also possess biological activity that warrants careful handling.

  • Hydroxyl Group: The presence of a hydroxyl group (-OH) introduces polarity and the potential for hydrogen bonding. While not inherently hazardous, it influences the compound's solubility and reactivity.

  • Ketone Group: The ketone functional group (>C=O) can contribute to the compound's reactivity and potential flammability, similar to simple ketones like acetone.[2][3]

Given these features, the waste should be treated as potentially hazardous until proven otherwise. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific lists (F, K, P, and U lists) or by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[4][5]

Table 1: Potential Hazard Assessment and Disposal Considerations

Characteristic Potential Presence in 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone Disposal Implication
Ignitability The ketone functional group may impart some degree of flammability.Segregate from oxidizers and store in a well-ventilated area away from ignition sources.[6][7]
Corrosivity The azetidine ring could make the compound basic.Test pH of the waste stream. If pH is high, it may be classified as corrosive. Do not store in metal containers.[8]
Reactivity While not expected to be highly reactive, incompatibilities should be considered.Avoid mixing with strong acids, bases, or oxidizing agents.[9]
Toxicity The toxicological properties are likely not well-established. Assume toxicity as a precaution.Handle with appropriate Personal Protective Equipment (PPE) and minimize exposure.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone waste generated in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If handling powders or creating aerosols, work in a certified chemical fume hood.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do Not Mix: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.

  • Dedicated Container: Designate a specific, compatible waste container for 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone and its associated contaminated materials (e.g., pipette tips, contaminated wipes).

Step 3: Container Selection and Labeling

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally a good choice. Avoid metal containers if the waste is suspected to be corrosive.[8]

  • Labeling: All hazardous waste containers must be clearly labeled.[10] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone."

    • The approximate concentration and quantity of the waste.

    • The date when the first drop of waste was added to the container.

    • The name and contact information of the principal investigator or lab manager.

    • Checkmarks for the appropriate hazard pictograms (e.g., irritant, potentially flammable).

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[11]

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.[12][13]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Store in a well-ventilated area, such as a designated cabinet for chemical waste.[14][15]

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full (no more than 90% capacity) or has reached the storage time limit set by your institution, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup.[10][13]

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal vendor to ensure the chemical is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[16]

Part 3: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Assess the Situation: Determine the extent of the spill and if there is an immediate fire or inhalation hazard.

  • Evacuate if Necessary: For large or highly volatile spills, evacuate the area and contact your institution's emergency response team.

  • Control the Spill (if safe to do so): For small, manageable spills, use a chemical spill kit containing an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to clean up potentially flammable liquids.

  • Clean-Up: Wearing appropriate PPE, carefully apply the absorbent material to the spill. Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generation: 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Hazard Assessment (Ignitability, Corrosivity, Reactivity, Toxicity) ppe->assess segregate Segregate Waste Stream assess->segregate Assume Hazardous container Select Compatible Container (e.g., HDPE) segregate->container label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label_waste store Store in Satellite Accumulation Area (Closed, Secondary Containment) label_waste->store full Container Full (≤90%) or Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes transport Licensed Vendor Transports & Disposes Compliantly contact_ehs->transport end Disposal Complete transport->end

Caption: Decision workflow for the disposal of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone.

By adhering to this structured approach, researchers and laboratory professionals can ensure the safe and compliant disposal of 1-(3-Hydroxy-1-azetidinyl)-2-methyl-1-propanone, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Zade, V. M., Gangnale, L. D., & Athawale, P. R. (2023). Direct Deoxygenation of α-Hydroxy and α,β-Dihydroxy Ketones Using a Silyl Lithium Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53409663, 3-Amino-1-(3-hydroxy-1-azetidinyl)-1-propanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ERC of Dallas. (n.d.). The 4 Types of Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 180, Acetone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • University of Tennessee, Knoxville EHS. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nalgene® 142475 Nunc Cell-Culture Treated Round Multidishes. Retrieved from [Link]

  • Hazardous Waste Experts. (2023). 9 Classes of Hazardous Waste You Should Know. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Acetone. Retrieved from [Link]

  • Kirk, K. L., et al. (2023). Isolation of Hemiketal and Hydroxy Ketone Tautomers of Synthetic Intermediates Each Affording 18-Hydroxycortisol-1,6,7-d3. ACS Omega. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Trash Disposal. Retrieved from [Link]

  • Airgas. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green organocatalytic α-hydroxylation of ketones. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Propanediol, 98%. Retrieved from [Link]

  • Waste Disposal Crawley. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxy ketone. Retrieved from [Link]

  • Ashland. (2016). Product Stewardship Summary - Propanone. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetone ROTISOLV®. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Cincinnati EH&S. (n.d.). Advisory 7.3 - Hazardous/Chemical Waste Disposal. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.